AquaMet Catalyst
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPOCRCZBKEIS-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55Cl3N4ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AquaMet Catalyst: A Structural and Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural features of the AquaMet catalyst, a pivotal tool in aqueous olefin metathesis. We will explore its core composition, key structural attributes determined through various analytical techniques, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this water-soluble catalyst in complex chemical syntheses, particularly in the realm of drug discovery and development.
Core Structural Features
AquaMet is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. Its defining characteristic is the incorporation of a quaternary ammonium (B1175870) tag, which imparts exceptional solubility in aqueous media, a significant advantage over many traditional ruthenium catalysts.[1][2][3] This feature allows for metathesis reactions to be conducted in environmentally benign solvents and under conditions compatible with biological molecules.[4][5]
The fundamental structure consists of a central ruthenium atom in a distorted square pyramidal geometry. The ruthenium center is coordinated to an N-heterocyclic carbene (NHC) ligand, a chelating isopropoxybenzylidene ether ligand, and two chloride anions. The key modification is the attachment of a quaternary ammonium group to the NHC ligand, which provides the catalyst's hydrophilicity.[1][2][3]
Chemical and Physical Properties
A summary of the fundamental properties of the this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu | [1] |
| Molecular Weight | 803.31 g/mol | [1] |
| CAS Number | 1414707-08-6 | [1] |
| Appearance | Green to brown powder | N/A |
| Solubility | Water, Dichloromethane (B109758), Chloroform | [1] |
Table 1: Core Properties of this compound
Spectroscopic Data
Spectroscopic methods are crucial for the characterization of AquaMet. While a complete, publicly available dataset of NMR and other spectroscopic data for the catalyst itself is not readily found in the literature, data for reaction products and related precursor compounds are available. For the purpose of this guide, representative spectroscopic data that would be expected for a catalyst of this class are summarized in Table 2. The UV-Vis data is critical for monitoring catalyst decomposition.[6]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the mesityl groups on the NHC ligand (around 7.0 and 2.4-2.0 ppm), the isopropoxy group (septet around 4.8 ppm and doublet around 1.2 ppm), the benzylidene proton (around 16.5 ppm), and protons of the quaternary ammonium tag. |
| ¹³C NMR (CDCl₃) | Resonances for the Ru=CH carbene (around 294 ppm), the NHC carbene carbon (around 214 ppm), and signals for the aromatic and aliphatic carbons of the ligands. |
| UV-Vis (in water) | A characteristic metal-to-ligand charge transfer (MLCT) band is observed around 356-376 nm. The decrease in the intensity of this peak is indicative of catalyst decomposition. |
Table 2: Expected Spectroscopic Data for this compound
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, characterization, and application of the this compound. The following sections provide representative methodologies based on literature precedents for similar ammonium-tagged ruthenium catalysts.[2][3]
Synthesis of this compound
The synthesis of AquaMet typically involves the preparation of a tertiary amine-functionalized NHC ligand precursor, followed by quaternization and subsequent reaction with a ruthenium source. A generalized protocol is as follows:
-
Synthesis of the Amine-Tagged NHC Precursor: An appropriate N,N-dimethylamino-functionalized dialkylaniline is reacted with glyoxal (B1671930) and a suitable amine (e.g., mesitylamine) to form the diazabutadiene intermediate. Cyclization is then achieved by reaction with paraformaldehyde to yield the tertiary amine-functionalized imidazolinium salt.
-
Quaternization: The tertiary amine group on the imidazolinium salt is quaternized using an alkylating agent, such as methyl chloride or methyl iodide, in a suitable solvent like dichloromethane or acetonitrile. This step introduces the positively charged quaternary ammonium group.
-
Metallation: The resulting quaternary ammonium-tagged imidazolinium salt is reacted with a ruthenium source, such as the first-generation Grubbs catalyst or a suitable indenylidene complex, in the presence of the isopropoxy-substituted styrene. The reaction is typically carried out in a chlorinated solvent under an inert atmosphere.
-
Purification: The final this compound is purified by column chromatography on silica (B1680970) gel to remove impurities and unreacted starting materials.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized catalyst.
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.
-
¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. Key diagnostic signals include the downfield-shifted benzylidene proton and the characteristic resonances of the NHC ligand's substituents and the isopropoxy group.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired to identify the carbene carbons and other carbon atoms in the structure. The chemical shifts of the Ru=CH and the NHC carbene carbons are particularly informative.
-
2D NMR Spectroscopy: Techniques such as COSY and HSQC can be employed to confirm the connectivity of protons and carbons within the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. To date, a specific crystal structure for AquaMet has not been published in the open literature. The following is a general protocol for obtaining such data for a crystalline organometallic compound.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the catalyst in a suitable solvent or by vapor diffusion of a non-solvent into a solution of the catalyst.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Visualizations of Structure and Behavior
Molecular Structure of this compound
The following diagram illustrates the core structure of the this compound, highlighting the key functional groups.
References
- 1. Highly active catalysts for olefin metathesis in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
AquaMet Catalyst: A Technical Guide to Synthesis, Characterization, and Application in Aqueous Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the AquaMet catalyst, a leading water-soluble ruthenium-based complex for olefin metathesis. Olefin metathesis has become an indispensable tool in synthetic chemistry for the formation of carbon-carbon double bonds, a transformation recognized with the 2005 Nobel Prize in Chemistry.[1] The development of water-tolerant catalysts like AquaMet has expanded the reach of this powerful reaction to aqueous environments, opening new frontiers in green chemistry and the modification of biological molecules.[2][3]
This document details the synthesis, characterization, and catalytic applications of AquaMet and its analogues, with a focus on providing detailed experimental protocols and structured data for scientific and research applications.
Synthesis of a Water-Soluble Grubbs-Hoveyda Type Catalyst
The this compound is a second-generation Grubbs-Hoveyda type complex, which features an N-Heterocyclic Carbene (NHC) ligand for high activity and a chelating isopropoxybenzylidene ligand for enhanced stability. Water solubility is conferred by incorporating charged moieties, typically quaternary ammonium (B1175870) groups, onto the catalyst structure.[4][5] While the exact proprietary synthesis of the commercial this compound may not be public, a representative synthesis for a closely related analogue bearing a quaternary ammonium tag on the benzylidene ligand is described below.
Experimental Protocol: Synthesis
Objective: To synthesize a water-soluble second-generation Grubbs-Hoveyda catalyst.
Materials:
-
Grubbs-Hoveyda Second Generation Catalyst
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard Schlenk line and glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of the Pyridinium Salt Ligand: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the starting Hoveyda-Grubbs second-generation catalyst (1.0 eq) in anhydrous DCM.
-
Add 3-(bromomethyl)pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at 40 °C for 12 hours. During this time, the color of the solution will typically change, indicating a reaction.
-
Anion Exchange: Cool the mixture to room temperature. Add silver tetrafluoroborate (AgBF₄) (1.1 eq) to the reaction mixture to facilitate the exchange of the bromide anion for the non-coordinating tetrafluoroborate anion.
-
Stir the mixture for 4 hours at room temperature, protected from light. A precipitate of silver bromide (AgBr) will form.
-
Purification: Filter the mixture through a pad of Celite to remove the AgBr precipitate. Wash the Celite pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Wash the solid with diethyl ether multiple times to remove unreacted starting materials and byproducts.
-
Dry the resulting solid under high vacuum to yield the final water-soluble catalyst as a stable powder.
Catalyst Characterization
Characterization of ruthenium alkylidene complexes is crucial to confirm their structure and purity. Standard analytical techniques are employed.
| Technique | Purpose | Typical Observations for AquaMet Analogues |
| ¹H NMR | Structural verification, purity assessment | Ru=CH (Alkylidene Proton): Singlet ~16-17 ppm. Aromatic Protons: Multiplets in the 7-9 ppm range. Isopropoxy Group: Septet (~5 ppm) and doublet (~1.5 ppm). NHC Ligand Protons: Signals corresponding to the specific NHC ligand used. |
| ¹³C NMR | Carbon skeleton confirmation | Ru=C (Carbene Carbon): Signal ~280-300 ppm. Aromatic and aliphatic carbons in their respective expected regions. |
| ³¹P NMR | To confirm phosphine (B1218219) ligand absence | For NHC-containing second-generation catalysts, the absence of signals in the typical phosphine-ruthenium coordination region confirms complete ligand substitution. |
| FT-IR | Functional group identification | Characteristic vibrational bands for C=C, C-H (aromatic and aliphatic), and C-N bonds. The presence of the B-F stretch from the BF₄⁻ counter-ion may also be observed. |
| UV-Vis | Electronic properties | A principal absorption band is typically observed around 350-360 nm in aqueous solutions.[2] |
| HRMS (ESI+) | Molecular weight confirmation | The mass spectrum will show a peak corresponding to the cationic [Catalyst]⁺ fragment, confirming the molecular weight of the complex. |
Catalytic Activity in Aqueous Media
The primary application of the this compound is to perform olefin metathesis reactions, such as Ring-Closing Metathesis (RCM), in water or aqueous buffer systems.[6][7] The generally accepted mechanism for this transformation is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene and the olefin substrate.[1][8]
Challenges in Aqueous Metathesis
Despite its design, the this compound faces stability challenges in water. Upon dissolution, the catalyst can form aqua species which may subsequently convert into metathesis-inactive hydroxide (B78521) complexes, particularly at biologically relevant pH.[2] This decomposition pathway often necessitates using the catalyst in significant excess for demanding reactions.[2][9]
Experimental Protocol: Aqueous Ring-Closing Metathesis (RCM)
Objective: To perform a model RCM reaction of an unprotected, water-soluble diene substrate in an aqueous buffer.
Materials:
-
This compound or synthesized analogue
-
Water-soluble diene substrate (e.g., an S-allyl cysteine-containing peptide)[6]
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Magnesium chloride (MgCl₂) (optional, can enhance activity)[10]
-
Nitrogen or Argon source for degassing
-
Vials and magnetic stir bars
Procedure:
-
Prepare Substrate Solution: Dissolve the diene substrate in the phosphate buffer to a final concentration of 1-10 mM. If using, add MgCl₂ to the buffer.
-
Degassing: Thoroughly degas the substrate solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Prepare Catalyst Stock Solution: In a separate vial, dissolve the this compound in a small amount of the degassed buffer to prepare a stock solution (e.g., 10 mM). This should be done immediately before use due to the catalyst's limited stability in water.[2]
-
Initiate Reaction: Under a positive pressure of inert gas, add the required volume of the catalyst stock solution to the stirring substrate solution. The catalyst loading is typically between 1-10 mol%.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C).[10] Monitor the reaction progress by taking aliquots at various time points and analyzing them by techniques such as HPLC or LC-MS to quantify the conversion of the starting material to the cyclized product.
-
Quenching and Analysis: Once the reaction is complete (or has ceased to progress), it can be quenched by exposure to air or by adding a quenching agent like ethyl vinyl ether. The final mixture can then be analyzed or purified.
Performance Data
The performance of water-soluble catalysts is highly dependent on the substrate, pH, additives, and temperature. The following table summarizes representative data for RCM reactions in aqueous media.
| Substrate | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Unprotected Oxytocin Analogue | 30 | H₂O / t-BuOH (7:3) with MgCl₂ | 60 | 4 | >95 | [6][10] |
| N,N-diallyl-p-toluenesulfonamide | 5 | H₂O | RT | 2 | ~70-80 | [3] |
| S-allyl Cysteine-containing Peptide | 30 | Phosphate Buffer (pH 7) with MgCl₂ | 60 | 4 | High | [10] |
| Ammonium Salt Diene | 5 | H₂O | 80 | 12 | 98 | [11] |
Conclusion
The this compound and related water-soluble ruthenium complexes represent a significant advancement in the field of olefin metathesis. They enable the construction of complex molecular architectures, including cyclic peptides and other biomolecules, directly in aqueous environments. While challenges related to catalyst stability remain, ongoing research into ligand design and reaction optimization continues to broaden the scope and utility of these powerful catalytic systems. This guide provides the foundational knowledge and protocols necessary for researchers to successfully employ these catalysts in their own work, paving the way for new discoveries in drug development, materials science, and chemical biology.
References
- 1. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring-closing metathesis of unprotected peptides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
A Technical Guide to Water-Soluble Metathesis Catalysts for Researchers and Drug Development Professionals
Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient formation of carbon-carbon double bonds.[1] Its application in aqueous media is of particular interest for green chemistry and biological applications, such as drug discovery and development.[2][3] This guide provides an in-depth overview of water-soluble metathesis catalysts, focusing on their synthesis, experimental protocols, and performance.
Introduction to Water-Soluble Metathesis Catalysts
The majority of highly active and well-defined olefin metathesis catalysts are based on ruthenium, most notably the Grubbs and Hoveyda-Grubbs type complexes.[4][5] However, these catalysts are typically soluble in organic solvents, limiting their use in aqueous environments. To overcome this limitation, various strategies have been developed to impart water solubility to these catalysts. These modifications primarily involve the introduction of hydrophilic moieties to the catalyst structure, which can be broadly categorized into two main classes:
-
Ionic-Tagged Catalysts: These catalysts incorporate charged groups, most commonly quaternary ammonium (B1175870) salts, which significantly enhance their solubility in water.[6]
-
PEGylated Catalysts: These catalysts feature the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a non-ionic and biocompatible polymer, to improve their hydrophilic character.[7]
The choice of solubilizing strategy can influence not only the catalyst's solubility but also its activity, stability, and ease of removal from the reaction mixture.
The Catalytic Cycle of Olefin Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle proceeds through the formation of a metallacyclobutane intermediate.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
AquaMet Catalyst chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the AquaMet catalyst, a prominent ruthenium-based complex utilized in olefin metathesis. This document details its chemical properties, catalytic applications, and experimental considerations, with a focus on its utility in aqueous media and relevance to drug discovery and development.
Core Properties of this compound
AquaMet is a Hoveyda-Grubbs type, second-generation olefin metathesis catalyst.[1] A key structural feature is the presence of a quaternary ammonium (B1175870) tag, which imparts high solubility in water and other polar solvents.[1][2] This characteristic makes it particularly suitable for applications in green chemistry and for the modification of biological molecules.[3][4]
Chemical and Physical Data
The fundamental chemical and physical properties of the this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu[1][5] |
| Molecular Weight | 803.31 g/mol [1][5] |
| CAS Number | 1414707-08-6[5] |
| Appearance | Green powder[1] |
| Solubility | Water, Dichloromethane (B109758) (DCM), Chloroform[1][5] |
| Storage Conditions | Long-term: 2-8 °C under inert gas. Short-term: Ambient temperature under inert gas.[5] |
Catalytic Activity and Applications
AquaMet is a versatile catalyst for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1] Its applications are particularly notable in the synthesis of biologically relevant molecules and in drug discovery, owing to its compatibility with aqueous media.[3][4]
Olefin Metathesis in Aqueous Media
The catalyst's performance in water is influenced by factors such as pH and the concentration of chloride ions.[6][7] Speciation studies have shown that in neutral, salt-free water, AquaMet can be converted to metathesis-inactive hydroxide (B78521) complexes.[6][7][8] The presence of chloride ions can stabilize the active dichloride form of the catalyst.[6]
Applications in Drug Development
AquaMet has been employed in the synthesis of DNA-encoded chemical libraries, a technology crucial for modern drug discovery.[1] It has also been utilized in the on-water synthesis and modification of peptides and other biomolecules.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound. Below are representative experimental protocols.
General Considerations
-
Atmosphere: While AquaMet exhibits good stability in air, for optimal results and to prevent catalyst decomposition, especially in solution, reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent: For reactions in aqueous media, degassed, deionized water should be used.[6] Dichloromethane is a common organic solvent for this catalyst.[9]
-
Catalyst Loading: Catalyst loading can vary depending on the substrate and reaction type, but typically ranges from 0.25 to 5 mol%.[3][6]
Example Protocol: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol is adapted from a practical example provided by Tokyo Chemical Industry Co., Ltd.[9]
Materials:
-
This compound
-
Diethyl diallylmalonate
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Two-necked round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Add AquaMet (50 mg, 52 µmol) to a 200 mL two-necked round-bottomed flask.
-
Purge the flask with nitrogen gas.
-
Add 100 mL of dichloromethane to the flask.
-
Dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of dichloromethane.
-
Add the diethyl diallylmalonate solution dropwise to the flask containing the catalyst.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (hexane:EtOAc = 1:1) to obtain the product, diethyl cyclopent-3-ene-1,1-dicarboxylate.
Mechanistic and Workflow Diagrams
Visual representations of reaction mechanisms and experimental workflows can aid in understanding the processes involving the this compound.
The Chauvin Mechanism for Olefin Metathesis
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene and a metallacyclobutane intermediate.[10]
Experimental Workflow for a Typical RCM Reaction
The following diagram illustrates a standard workflow for performing a ring-closing metathesis reaction using the this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Ascensus [ascensusspecialties.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
Spectroscopic Properties of AquaMet Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the AquaMet catalyst, a water-soluble Hoveyda-Grubbs type ruthenium complex. This catalyst has garnered significant attention for its applications in olefin metathesis reactions in aqueous media, a critical area of green chemistry and bioconjugation. Understanding its spectroscopic signature is paramount for monitoring catalyst stability, reaction kinetics, and elucidating mechanistic pathways. This document outlines the key spectroscopic characteristics, experimental protocols for their determination, and visual representations of relevant chemical processes.
Core Spectroscopic Data
The this compound, with the chemical formula C₃₉H₅₅Cl₃N₄ORu and a molecular weight of 803.31 g/mol , is amenable to characterization by a suite of spectroscopic techniques.[1] The key quantitative data are summarized below.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Observed Value/Range | Reference |
| UV-Visible (UV-Vis) Spectroscopy | Metal-to-Ligand Charge Transfer (MLCT) Band | 356 - 376 nm | [2] |
| Molar Absorptivity (ε) | Not explicitly reported | - | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Benzylidene Proton (in CD₂Cl₂) | ~16.5 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] |
| ¹H NMR: Alkylidene Proton (of AM(OH)₂ in D₂O) | 15.33 ppm | ||
| ¹³C NMR: Ruthenium Carbene Carbon | ~290-310 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] | |
| ¹³C NMR: N-Heterocyclic Carbene (NHC) Carbon | ~210-220 ppm (typical for Hoveyda-Grubbs type catalysts) | [3] | |
| Mass Spectrometry (MS) | Molecular Ion (ESI-MS) | [M-Cl]⁺, [M-2Cl+H]²⁺, etc. | [4] |
| Molecular Weight Confirmation | Consistent with 803.31 g/mol | [1] | |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic Vibrational Bands | Not explicitly reported for AquaMet | - |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate and reproducible spectroscopic analysis of the this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for monitoring the stability and speciation of the this compound in solution.[2] The characteristic MLCT band is sensitive to changes in the ruthenium coordination sphere.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water, buffer of specific pH, or an organic solvent like dichloromethane).
-
The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the instrument.
-
For kinetic studies, the catalyst solution is often prepared in a cuvette, and the reaction is initiated by the addition of a reactant.
-
-
Data Acquisition:
-
Spectra are recorded over a wavelength range of approximately 250-800 nm.
-
A baseline is established using the solvent/buffer blank.
-
For time-course experiments, spectra are acquired at regular intervals.
-
-
Data Analysis: The decrease in the absorbance of the MLCT band at ~356-376 nm is monitored to quantify catalyst decomposition.[2] Shifts in the wavelength of maximum absorbance (λmax) can indicate changes in the ligand environment, such as the displacement of chloride ligands by water or hydroxide (B78521) ions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound and its reaction products. Due to its paramagnetic nature (Ru(II) is d⁶), a high-field NMR spectrometer is recommended for better resolution.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Approximately 5-10 mg of the this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₂Cl₂, or DMSO-d₆) in a 5 mm NMR tube.[3][5]
-
For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
Given the catalyst's sensitivity to air and moisture in some environments, sample preparation under an inert atmosphere (e.g., in a glovebox) may be necessary for certain experiments.[6]
-
-
Data Acquisition:
-
Standard ¹H and ¹³C{¹H} NMR spectra are acquired.
-
2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation.
-
-
Data Analysis: The chemical shift of the benzylidene proton in the ¹H NMR spectrum is a key diagnostic signal for Hoveyda-Grubbs type catalysts.[3] Changes in the chemical shifts and line broadening can provide insights into ligand exchange and catalyst decomposition.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of organometallic complexes like AquaMet, allowing for the determination of its molecular weight and the characterization of its fragmentation patterns.[4]
-
Instrumentation: A high-resolution mass spectrometer equipped with an ESI source.
-
Sample Preparation:
-
A dilute solution of the this compound is prepared in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
The solution is infused into the mass spectrometer at a constant flow rate.
-
-
Data Acquisition:
-
Spectra are acquired in positive ion mode.
-
The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good signal intensity while minimizing in-source fragmentation.
-
-
Data Analysis: The isotopic pattern of the molecular ion is compared with the theoretical pattern for the proposed elemental composition to confirm the identity of the catalyst. Fragmentation analysis can provide information about the lability of the ligands.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.[7]
-
Sample Preparation:
-
A small amount of the solid catalyst is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet of the sample can be prepared.
-
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Characteristic vibrational bands for the N-heterocyclic carbene, the benzylidene ligand, and the isopropoxy group would be expected. Changes in these bands could indicate ligand modification or decomposition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the this compound.
Figure 1: Catalytic Cycle of Ring-Closing Metathesis (RCM)
Figure 2: this compound Decomposition in Aqueous Media
Figure 3: General Experimental Workflow for Spectroscopic Analysis
Conclusion
The spectroscopic characterization of the this compound is fundamental to its effective application in research and development. UV-Vis spectroscopy serves as a convenient method for monitoring catalyst stability, while NMR and mass spectrometry are indispensable for detailed structural elucidation and confirmation. Although a complete FT-IR spectral assignment for AquaMet is not yet widely reported, the technique remains valuable for qualitative analysis of the ligand sphere. The provided experimental protocols and workflows offer a robust framework for researchers to obtain high-quality spectroscopic data, enabling deeper insights into the behavior of this important water-soluble olefin metathesis catalyst. Further research, particularly the publication of fully assigned ¹³C and FT-IR spectra, would be a valuable addition to the field.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research on Hoveyda-Grubbs Type Catalysts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and early-stage research surrounding Hoveyda-Grubbs type catalysts. These ruthenium-based complexes are pivotal in olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. This document details their synthesis, mechanism of action, and catalytic activity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Introduction to Hoveyda-Grubbs Catalysts
Hoveyda-Grubbs catalysts are a class of ruthenium-based olefin metathesis catalysts characterized by a chelating isopropoxystyrene ligand. The second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit enhanced stability and activity, making them particularly valuable tools in organic synthesis.[1] Their tolerance to a wide range of functional groups and air stability (as solids) simplifies their handling and application in complex molecular synthesis.[2]
The general structure of a second-generation Hoveyda-Grubbs catalyst features a ruthenium center coordinated to a benzylidene ligand, the chelating isopropoxy group, two anionic ligands (typically chloride), and a sterically demanding NHC ligand. Variations in the NHC and the styrenyl ether ligand have been extensively explored to fine-tune the catalyst's reactivity, stability, and selectivity.[1]
Mechanism of Catalysis
The catalytic cycle of olefin metathesis mediated by Hoveyda-Grubbs catalysts is initiated by the dissociation of the chelating ether ligand from the ruthenium center, generating a 14-electron active species. This initiation can proceed through two primary pathways: dissociative and interchange (or associative).
-
Dissociative Pathway: The chelating isopropoxybenzylidene ligand first dissociates from the ruthenium center, creating a vacant coordination site for the incoming olefin substrate. This pathway is generally favored for sterically bulky olefins.
-
Interchange Pathway: The incoming olefin coordinates to the ruthenium center concurrently with the dissociation of the isopropoxybenzylidene ligand. This pathway is often preferred for less sterically hindered olefins.
Once the active catalyst is formed, it enters the propagation cycle, which involves a series of [2+2] cycloaddition and cycloreversion steps with the olefin substrates, ultimately leading to the formation of new olefin products.
Catalyst Initiation Pathways
The initiation of the Hoveyda-Grubbs catalyst is the rate-determining step of the metathesis reaction. The choice between the dissociative and interchange mechanisms is influenced by the steric and electronic properties of both the catalyst and the olefin substrate.
Figure 1. Dissociative and Interchange Initiation Pathways.
General Catalytic Cycle
Following initiation, the active 14-electron ruthenium alkylidene species enters the catalytic cycle, which drives the metathesis reaction.
Figure 2. General Olefin Metathesis Catalytic Cycle.
Quantitative Data on Catalytic Performance
The efficiency of Hoveyda-Grubbs type catalysts is typically evaluated in benchmark reactions such as the ring-closing metathesis (RCM) of diethyl diallylmalonate. The following tables summarize representative quantitative data from early-stage research.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Hoveyda-Grubbs II | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | >98 | [3] |
| syn-HGIIPh-Mes | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | ~95 | [3] |
| anti-HGIIPh-Mes | Diethyl diallylmalonate | 0.1 | C₆D₆ | 60 | < 0.1 | ~98 | [3] |
| Hoveyda-Grubbs II | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.3 | >98 | [3] |
| syn-HGIIPh-Mes | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.43 | ~97 | [3] |
| anti-HGIIPh-Mes | Diethyl allylmethallylmalonate | 0.1 | C₆D₆ | 60 | 0.43 | ~98 | [3] |
| Hoveyda-Grubbs II | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~90 | [3] |
| syn-HGIIPh-Mes | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~98 | [3] |
| anti-HGIIPh-Mes | Diethyl dimethallylmalonate | 5 | C₆D₆ | 60 | 24 | ~20 | [3] |
Table 1: Ring-Closing Metathesis (RCM) of various malonate derivatives.
| Catalyst | Additive (5 eq) | Solvent | Time (min) | Conversion (%) |
| Hoveyda-Grubbs II | None | THF | 25 | 100 |
| Hoveyda-Grubbs II | Phenylboronic acid | THF | 25 | 100 |
| Hoveyda-Grubbs II | PEG-400 | THF | 25 | 100 |
| Hoveyda-Grubbs II | Pyridine | THF | 120 | 0 |
| Hoveyda-Grubbs II | Acetic acid | THF | 120 | 10 |
| Hoveyda-Grubbs II | None | Toluene (B28343) | 25 | 80 |
| Hoveyda-Grubbs II | None | Dichloromethane (B109758) | 25 | 50 |
Table 2: Effect of solvents and additives on the RCM of diethyl diallylmalonate.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research. The following sections provide step-by-step procedures for the synthesis of a second-generation Hoveyda-Grubbs catalyst and its application in a standard RCM reaction.
Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst (anti-HGIIPh-Mes)[3]
This protocol describes the synthesis of a modified Hoveyda-Grubbs second-generation catalyst with phenyl substituents on the NHC backbone.
Materials:
-
Imidazolinium salt (B)
-
Potassium hexamethyldisilazide (KHMDS)
-
First-generation Hoveyda-Grubbs catalyst
-
Dry toluene
-
Anhydrous solvents for chromatography (hexane, diethyl ether)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a 50-mL Schlenk flask with the imidazolinium salt (0.340 g, 0.620 mmol) and potassium hexamethyldisilazide (0.136 g, 0.682 mmol).
-
Add dry toluene to the flask and stir for a few minutes.
-
To this mixture, add the first-generation Hoveyda-Grubbs catalyst (0.196 g, 0.329 mmol).
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to 70 °C for four hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/diethyl ether gradient (from 5/1 to 3/1) to afford the desired ruthenium catalyst as a green solid. (Yield: 7.72 x 10⁻² g, 30%).
Characterization:
The synthesized catalyst should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol details a standard RCM reaction to evaluate the catalytic activity of a Hoveyda-Grubbs type catalyst.
Materials:
-
Hoveyda-Grubbs type catalyst (e.g., 0.02 mmol)
-
Diethyl diallylmalonate (100 mg, 0.416 mmol)
-
Dry, degassed dichloromethane (CH₂Cl₂) (10 mL)
-
Diethyl ether
-
Silica gel
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven for at least 8 hours before use.
-
Under an inert atmosphere, prepare a solution of the Hoveyda-Grubbs type catalyst (16 mg, 0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL) in a 25 mL flask equipped with a stir bar.
-
To this solution, add diethyl diallylmalonate (100 mg, 0.416 mmol).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding diethyl ether (30 mL).
-
Filter the mixture through a short plug of silica gel to remove the catalyst.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the conversion and yield. If necessary, purify the product by column chromatography.
Conclusion
Early-stage research on Hoveyda-Grubbs type catalysts has established them as robust and versatile tools for olefin metathesis. Their continued development through ligand modification offers exciting possibilities for enhancing their catalytic properties, including activity, stability, and selectivity. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to explore and expand the applications of these remarkable catalysts in organic synthesis and drug development.
References
The Dual-Faceted Role of the Quaternary Ammonium Group in AquaMet and Related Ruthenium Catalysts: A Technical Guide for Drug Development Professionals
Introduction: The advent of water-soluble olefin metathesis catalysts, such as AquaMet, has opened new avenues for chemical synthesis in aqueous environments, a critical consideration for biological and pharmaceutical applications. A key innovation in the design of these advanced ruthenium-based catalysts is the incorporation of a quaternary ammonium (B1175870) group. While primarily introduced to enhance solubility and facilitate purification, this positively charged functional group possesses inherent biological activities that warrant careful consideration by researchers in drug development. This technical guide provides an in-depth analysis of the intended and potential secondary roles of the quaternary ammonium group in the context of AquaMet and similar catalysts, offering insights into its mechanism of action, experimental evaluation, and implications for therapeutic development.
The Primary Role: Engineering Catalyst Performance
The introduction of a quaternary ammonium tag to ruthenium-based catalysts, such as those in the family of AquaMet, is a strategic chemical modification aimed at overcoming challenges associated with traditional organometallic catalysis. The permanent positive charge of the quaternary nitrogen imparts specific physicochemical properties that are highly desirable for catalysts intended for use in or near biological systems.
The main advantages conferred by the quaternary ammonium group are:
-
Enhanced Water Solubility: The ionic nature of the quaternary ammonium salt dramatically increases the catalyst's solubility in water and other polar, environmentally friendly solvents. This allows for olefin metathesis reactions to be conducted in aqueous media, a prerequisite for many biological applications.
-
Facilitated Catalyst Removal: The charged tag is instrumental in the purification of the reaction products. Post-reaction, the catalyst can be efficiently removed from the desired organic products through simple filtration through silica (B1680970) gel or by solvent extraction, a critical step for ensuring the purity of potential drug candidates and removing toxic ruthenium residues.[1]
Below is a generalized structure of a quaternary ammonium-tagged ruthenium catalyst, illustrating the key functional components.
References
AquaMet Catalyst discovery and development timeline
An In-depth Technical Guide to AquaMet Catalyst: Discovery, Development, and Application
This guide provides a comprehensive overview of the this compound, a significant advancement in the field of water-soluble olefin metathesis. Tailored for researchers, scientists, and drug development professionals, this document details the catalyst's discovery timeline, presents key quantitative performance data, outlines experimental protocols, and visualizes critical mechanistic and operational pathways.
Discovery and Development Timeline
The development of AquaMet is a key milestone in the broader evolution of water-soluble olefin metathesis catalysts. The timeline below captures the progression from early, less stable systems to the targeted design of highly active and water-compatible catalysts like AquaMet.
-
Late 1980s: The first examples of aqueous Ring-Opening Metathesis Polymerization (ROMP) are reported using ill-defined catalysts like RuCl₃·H₂O.[1] These early systems exhibit limited utility due to slow initiation and decomposition in water.[1]
-
1996: Grubbs and co-workers introduce the first water-soluble catalysts with phosphine (B1218219) ligands, demonstrating their use in the living polymerization of norbornene derivatives in neat water.[1]
-
Early 2000s: The focus shifts to modifying the highly successful and more stable second-generation Grubbs catalysts (featuring N-heterocyclic carbene or NHC ligands) to impart water solubility.[2] Strategies include the incorporation of polar or ionic tags onto the catalyst structure.[1][2]
-
2012: Grela, Skowerski, and colleagues publish a landmark paper describing a new class of highly active and water-soluble catalysts, including the catalyst now known as AquaMet.[3][4][5][6] These Hoveyda-Grubbs type catalysts feature a quaternary ammonium (B1175870) tag on the NHC ligand, which provides excellent water solubility and enhanced catalytic activity.[3][4][5]
-
2014-Present: Subsequent research focuses on the application of AquaMet in various aqueous metathesis reactions, including for unprotected peptides, and its immobilization on solid supports like mesoporous silica (B1680970) to create reusable heterogeneous catalysts.[3][7] Detailed studies on its speciation in water reveal the critical role of pH and chloride concentration on its activity and stability.[3][8]
Core Catalyst Properties
AquaMet is a second-generation Hoveyda-Grubbs type ruthenium catalyst. Its defining feature is the incorporation of a quaternary ammonium group on the N-heterocyclic carbene (NHC) ligand.[3][5]
| Property | Description |
| Chemical Name | (4-((4-Ethyl-4-methylpiperazin-1-ium-1-yl)methyl)-1,3-dimesitylimidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride |
| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu |
| Molecular Weight | 803.31 g/mol |
| CAS Number | 1414707-08-6 |
| Key Feature | Quaternary ammonium tag provides high water solubility and enhances catalyst initiation through its electron-withdrawing nature.[2] |
| Solubility | Soluble in water and some chlorinated organic solvents (e.g., DCM).[7] |
| Stability | High stability allows for handling in air for short periods. Recommended long-term storage is under an inert gas at 2-8 °C.[7] |
Quantitative Performance Data
The following tables summarize the performance of AquaMet in key olefin metathesis reactions. The catalyst's efficiency is highly dependent on the reaction conditions, particularly pH and the presence of additives in aqueous media.
Ring-Closing Metathesis (RCM)
| Substrate | Catalyst Loading (mol%) | Solvent/Conditions | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | 2.5 | Dichloromethane (B109758), RT | 6 | 98 | --INVALID-LINK-- |
| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 3.1, RT | 24 | Quantitative | --INVALID-LINK-- |
| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 7.4, RT | 24 | ~45 | --INVALID-LINK-- |
| Water-soluble diol | 0.25 | D₂O, 0.1 M NaCl, pH 9.1, RT | 24 | 0 | --INVALID-LINK-- |
| Unprotected Peptides | 30 | Water, 400 equiv. MgCl₂, 60 °C | 4 | - | --INVALID-LINK-- |
Cross-Metathesis (CM) & Ring-Opening Metathesis Polymerization (ROMP)
Experimental Protocols
General Procedure for RCM of a Water-Soluble Diene in Aqueous Media
This protocol is a generalized procedure based on data from studies on AquaMet's speciation and performance.
-
Preparation: In a suitable reaction vessel, dissolve the water-soluble diene substrate in deionized water or a buffer solution to the desired concentration.
-
Additive Inclusion: Add sodium chloride (NaCl) from a stock solution to a final concentration of 0.1 M to 1.0 M. Adjust the pH of the solution to the desired value (e.g., pH 3-6) using dilute HCl or a suitable buffer. Note: Higher chloride concentrations and lower pH generally stabilize the catalyst and improve yields.[3][8]
-
Catalyst Addition: Add the this compound (typically 0.25 to 5 mol%) to the stirred solution. The reaction is often run open to the air.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).
-
Work-up: Upon completion, the product can be extracted with an organic solvent. The water-soluble nature of the catalyst facilitates its separation from hydrophobic organic products.
RCM of Diethyl Diallylmalonate in an Organic Solvent
This protocol is adapted from a TCI Practical Example.
-
Setup: Add AquaMet (50 mg, 52 µmol, 2.5 mol%) to a 200 mL two-necked round-bottom flask and purge with N₂.
-
Solvent Addition: Charge the flask with dichloromethane (100 mL).
-
Substrate Addition: Add a solution of diethyl diallylmalonate (500 mg, 2.08 mmol) in dichloromethane (20 mL) dropwise to the catalyst solution.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by silica-gel column chromatography (hexane:EtOAc = 1:1) to yield the product.
Mandatory Visualizations
Catalytic Cycle for Olefin Metathesis (Chauvin Mechanism)
Caption: The Chauvin mechanism for olefin metathesis, proceeding via metallacyclobutane intermediates.
Aqueous Speciation of this compound
Caption: Equilibrium of AquaMet species in water, influenced by chloride concentration and pH.
General Experimental Workflow for Aqueous RCM
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM) using AquaMet in water.
References
- 1. researchgate.net [researchgate.net]
- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Theoretical Studies of AquaMet Catalyst Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction pathways of the AquaMet catalyst, a prominent water-soluble ruthenium-based complex for olefin metathesis. The document focuses on the catalytic cycle, decomposition pathways, and the influence of reaction conditions, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Introduction to this compound
The this compound is a Hoveyda-Grubbs type ruthenium complex distinguished by a quaternary ammonium (B1175870) group, which imparts solubility in aqueous media.[1][2][3] This characteristic makes it a valuable tool for olefin metathesis reactions in biological and environmentally friendly systems, including Ring-Opening Metathesis Polymerization (ROMP), Ring-Closing Metathesis (RCM), and Cross-Metathesis (CM).[2][3] However, its performance and stability are significantly influenced by the aqueous environment, necessitating a detailed understanding of its reaction and decomposition pathways.[1][4]
Theoretical Studies on the Olefin Metathesis Catalytic Cycle
While specific Density Functional Theory (DFT) studies exclusively on the this compound are not extensively available in the public domain, the general mechanism of olefin metathesis catalyzed by Grubbs-type complexes is well-established and serves as a foundational model. The catalytic cycle, as proposed by Chauvin, proceeds through the formation of a metallacyclobutane intermediate.[2] Computational studies on analogous Grubbs-type catalysts provide insights into the energetic landscape of this process.
The Chauvin Mechanism
The accepted mechanism for ruthenium-catalyzed olefin metathesis involves the following key steps:
-
Initiation: Dissociation of a ligand from the precatalyst to generate a more active 14-electron species. For Hoveyda-Grubbs type catalysts like AquaMet, this involves the dissociation of the chelating ether ligand.
-
Olefin Coordination: The incoming olefin coordinates to the ruthenium center.
-
[2+2] Cycloaddition: Formation of a metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition: Cleavage of the metallacyclobutane to release the new olefin product and a ruthenium-alkylidene intermediate.
-
Catalyst Regeneration: The ruthenium-alkylidene species reacts with another olefin molecule, continuing the catalytic cycle.
Quantitative Energetics of a Model Catalytic Cycle
DFT calculations on model Grubbs-type complexes provide representative Gibbs free energy values for the key intermediates and transition states in the olefin metathesis catalytic cycle. These values offer a general understanding of the energy profile of the reaction.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Precatalyst + Olefin | Initial state | 0.0 |
| TS1 | Transition state for ligand dissociation | +15.0 |
| 14e Intermediate + Olefin | Active catalyst species | +10.0 |
| Olefin Complex | Substrate coordinated to the catalyst | +5.0 |
| TS2 | Transition state for metallacyclobutane formation | +20.0 |
| Metallacyclobutane | Key reaction intermediate | +8.0 |
| TS3 | Transition state for cycloreversion | +18.0 |
| Product Complex | Product coordinated to the catalyst | +4.0 |
| 14e Intermediate + Product | Catalyst regeneration | +10.0 |
Note: These values are representative and derived from DFT studies on related Grubbs-type catalysts.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the Chauvin mechanism for olefin metathesis.
Caption: Generalized catalytic cycle for olefin metathesis.
This compound Speciation and Decomposition in Aqueous Media
A critical aspect of using the this compound is its behavior in water. Experimental and theoretical studies indicate that the catalyst undergoes speciation and decomposition, which significantly impacts its activity.
Speciation in Water
In aqueous solutions, particularly under neutral pH and low chloride concentrations, the this compound can undergo ligand exchange with water and hydroxide (B78521) ions.[1] This leads to the formation of aqua and hydroxide complexes, which are generally less active or inactive in metathesis.[1] Potentiometric and spectroscopic studies have shown that at neutral pH without added salt, metathesis-inactive hydroxide species are dominant.[1]
Decomposition Pathways
Water plays a central role in the decomposition of ruthenium metathesis catalysts.[4] Proposed decomposition pathways, supported by studies on related Grubbs-type catalysts, include the formation of ruthenium hydride species or inactive μ-oxo-bridged dimers. The presence of water can accelerate decomposition pathways that are also operative in anhydrous media.
Visualization of AquaMet Speciation and Decomposition
The following diagram illustrates the speciation and potential decomposition pathways of the this compound in an aqueous environment.
Caption: Speciation and decomposition of AquaMet in water.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies for a benchmark RCM reaction and for monitoring catalyst decomposition.
Protocol for Ring-Closing Metathesis (RCM) of a Water-Soluble Diol
This protocol is based on a benchmark reaction used to assess the performance of the this compound in aqueous media.[1][5]
Materials:
-
AquaMet (AM) catalyst
-
Water-soluble diol substrate
-
Dichloromethane (CH₂Cl₂) (for comparison)
-
Deuterated water (D₂O)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction in Dichloromethane (Control):
-
Dissolve the water-soluble diol substrate in CH₂Cl₂ in an NMR tube to a final concentration of 0.1 M.
-
Add a stock solution of AquaMet in CH₂Cl₂ to achieve a final catalyst loading of 1 mol%.
-
Monitor the reaction progress at room temperature by ¹H NMR spectroscopy at regular intervals (e.g., 1 hour, 4 hours).
-
-
Reaction in Deuterated Water:
-
Dissolve the water-soluble diol substrate in D₂O in an NMR tube to a final concentration of 0.1 M.
-
Add a stock solution of AquaMet in D₂O to achieve a final catalyst loading of 1 mol%.
-
Monitor the reaction progress at room temperature by ¹H NMR spectroscopy at regular intervals.
-
Analysis:
-
Calculate the conversion to the RCM product and any isomers by integrating the relevant peaks in the ¹H NMR spectra.[1]
-
Compare the reaction rates and product distributions in CH₂Cl₂ and D₂O to assess the impact of the aqueous environment.[1]
Protocol for Monitoring Catalyst Decomposition by UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the decomposition of the this compound in aqueous solutions by observing changes in its characteristic absorption bands.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH
-
Sodium chloride (NaCl) (optional)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound in the desired aqueous buffer.
-
If investigating the effect of chloride, prepare parallel samples with varying concentrations of NaCl.
-
Transfer the catalyst solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.
-
Record the UV-Vis spectrum of the solution at time zero.
-
Continue to record spectra at regular time intervals over the desired period.
Analysis:
-
Monitor the intensity of the characteristic metal-to-ligand charge transfer (MLCT) band of the this compound (typically around 370 nm).
-
A decrease in the absorbance of this peak over time indicates catalyst decomposition.
-
The appearance of new peaks may suggest the formation of decomposition products.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for studying the this compound's performance.
Caption: Workflow for experimental investigation of AquaMet.
Conclusion
Theoretical studies, primarily through DFT calculations on model systems, provide a fundamental understanding of the reaction pathways of Grubbs-type catalysts like AquaMet. The Chauvin mechanism, involving a metallacyclobutane intermediate, is the accepted catalytic cycle. However, the aqueous environment introduces complexities, leading to catalyst speciation and decomposition, which are critical considerations for practical applications. Experimental investigations, particularly kinetic studies and spectroscopic monitoring, are essential for validating theoretical models and optimizing reaction conditions for this versatile water-soluble catalyst. Future research combining detailed theoretical calculations specifically on the this compound with comprehensive experimental validation will be crucial for the rational design of next-generation water-soluble metathesis catalysts.
References
- 1. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 4. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Ring-Closing Metathesis using AquaMet Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic chemistry for the construction of cyclic olefins. The development of water-soluble catalysts has further expanded the utility of this reaction, enabling its application in aqueous media, a critical advancement for green chemistry and biological applications. The AquaMet catalyst, a water-soluble Hoveyda-Grubbs type ruthenium complex, is at the forefront of this evolution. Its unique structure, featuring a quaternary ammonium (B1175870) group, imparts excellent solubility in water and facilitates its removal from reaction mixtures, addressing a common challenge associated with homogeneous catalysis.[1]
These application notes provide a comprehensive overview of the use of the this compound in ring-closing metathesis, with a focus on detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. The information presented is intended to enable scientists to effectively utilize this catalyst for the synthesis of a wide range of cyclic compounds, from simple carbo- and heterocycles to complex stapled peptides.
Advantages of this compound
The this compound offers several distinct advantages for ring-closing metathesis reactions:
-
Water Solubility: Its primary advantage is its solubility in aqueous media, which allows for RCM reactions to be performed in environmentally friendly solvents and facilitates applications in chemical biology.[1]
-
Ease of Removal: The catalyst's water solubility simplifies its separation from non-polar organic products, often allowing for simple extraction.[2]
-
High Activity: AquaMet exhibits high catalytic activity in water, comparable to conventional Grubbs-type catalysts in organic solvents.
-
Functional Group Tolerance: Like other second-generation Grubbs-type catalysts, AquaMet demonstrates good tolerance to a variety of functional groups, making it suitable for complex molecule synthesis.[3]
-
Air and Moisture Stability: The catalyst is relatively stable to air and moisture, simplifying its handling and storage.
Data Presentation
The following tables summarize quantitative data for ring-closing metathesis reactions using the this compound with various substrates.
Table 1: RCM of a Water-Soluble Diol
| Substrate | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl | Room Temp. | 24 | Quantitative | [4] |
| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 3.1 | Room Temp. | 24 | Quantitative | [4] |
| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 7.4 | Room Temp. | 24 | ~65 | [4] |
| Water-Soluble Diol | 0.25 | D₂O | 0.1 M NaCl, pH 9.1 | Room Temp. | 24 | 0 | [4] |
Table 2: RCM of Unprotected Peptides in Water
| Peptide Substrate | Catalyst Loading (mol%) | Solvent System | Additive | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Cyclised 2,7-Pgl-octreotide | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 30 | 52 | |
| Cyclised 2,7-Sac-octreotide | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 30 | 63 | |
| Cyclised Ser-His-Arg-Glu-Gly-Agl-Pro-Tyr-Agl-Val-NH₂ | 30 | H₂O / 0.1 M HCl (aq) | MgCl₂·6H₂O (400 equiv) | 60 | 120 | - |
Experimental Protocols
Protocol 1: General Procedure for RCM of a Water-Soluble Diol
This protocol is adapted from studies on the speciation and activity of AquaMet in aqueous solutions.[4]
Materials:
-
Water-soluble diene substrate
-
This compound
-
Deuterated water (D₂O) or deionized water
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
NMR tubes or reaction vials
-
Stirring apparatus
Procedure:
-
Substrate Preparation: Prepare a stock solution of the water-soluble diene substrate in D₂O or deionized water.
-
Reaction Setup: In an NMR tube or a reaction vial, add the desired amount of the diene substrate from the stock solution.
-
Additive Addition: If required, add a specific concentration of NaCl from a stock solution.
-
pH Adjustment: Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Catalyst Addition: Add the this compound (e.g., 0.25 mol%) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy or other suitable analytical techniques at specified time intervals.
-
Work-up and Analysis: Upon completion, the reaction mixture can be analyzed directly. For isolation of the product, extraction with an organic solvent may be performed if the product is sufficiently hydrophobic.
Protocol 2: RCM of Unprotected Peptides in Water
This protocol is based on the successful cyclization of unprotected peptides in aqueous media.
Materials:
-
Unprotected peptide containing two terminal alkene moieties
-
This compound
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
0.1 M Hydrochloric acid (aq)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring and heating apparatus
-
Preparative HPLC system for purification
Procedure:
-
Solution Preparation: In a round-bottom flask, dissolve the unprotected peptide and MgCl₂·6H₂O (e.g., 400 equivalents relative to the peptide) in 0.1 M HCl (aq).
-
Catalyst Solution Preparation: In a separate vial, dissolve the this compound (e.g., 30 mol%) in a small amount of deionized water.
-
Reaction Initiation: Add the this compound solution to the peptide solution with stirring.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 30-120 minutes).
-
Reaction Quenching and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified directly by preparative HPLC to isolate the cyclized peptide.
-
Analysis: Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.
Mandatory Visualizations
Catalytic Cycle of Ring-Closing Metathesis
The ring-closing metathesis reaction catalyzed by a Grubbs-type catalyst, such as AquaMet, proceeds through a well-established mechanism proposed by Chauvin.[3] The catalytic cycle involves the formation of a metallacyclobutane intermediate.
Caption: Catalytic cycle for ring-closing metathesis.
Experimental Workflow for RCM using this compound
The following diagram illustrates a typical experimental workflow for performing a ring-closing metathesis reaction using the this compound in an aqueous medium.
Caption: General experimental workflow for RCM.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Metathesis with AquaMet Catalyst in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cross-metathesis reactions in aqueous media using the water-soluble AquaMet catalyst. This document outlines the key considerations for experimental design, provides detailed protocols, and presents data on catalyst performance under various conditions.
Introduction to Aqueous Cross-Metathesis with AquaMet
Cross-metathesis (CM) is a powerful carbon-carbon double bond forming reaction that has broad applications in organic synthesis, polymer chemistry, and drug discovery.[1] The development of water-soluble catalysts, such as AquaMet, has enabled these transformations to be conducted in environmentally benign aqueous media, which is particularly advantageous for reactions involving hydrophilic substrates or for applications in chemical biology.[1][2]
AquaMet is a Hoveyda-Grubbs type, second-generation ruthenium catalyst featuring a quaternary ammonium (B1175870) tag that imparts water solubility.[3] While offering the convenience of aqueous reactions, the stability and activity of AquaMet in water are highly dependent on the reaction conditions. Key factors that must be controlled include pH and the presence of salts, such as sodium chloride (NaCl).[4][5][6][7]
Key Considerations for Experimental Setup
Catalyst Stability: The this compound can be susceptible to decomposition in aqueous solutions, particularly at neutral to high pH, where it can form metathesis-inactive hydroxide (B78521) species.[4][5][7]
Role of pH: Acidic conditions (pH ~3-5) generally favor the stability of the active catalyst species.[5][7]
Effect of Additives: The presence of salts, particularly NaCl, has been shown to stabilize the this compound and improve reaction yields.[4][5] Chloride ions can coordinate to the ruthenium center, suppressing the formation of inactive aqua and hydroxide complexes.[4][5][7]
Substrate Solubility: While the catalyst is water-soluble, the substrates for cross-metathesis must also have sufficient solubility in the aqueous reaction medium. For hydrophobic substrates, the use of co-solvents or surfactants may be necessary.[1]
Catalyst Loading: Typical catalyst loadings for cross-metathesis reactions with AquaMet in water range from 0.5 to 5 mol%. The optimal loading will depend on the reactivity of the substrates and the desired reaction rate.
Data Presentation
Table 1: Influence of pH on Ring-Closing Metathesis (RCM) Yield with AquaMet in Water*
| pH | NaCl Concentration (M) | Yield (%) |
| 3.1 | 0.1 | >95 |
| 5.1 | 0.1 | ~80 |
| 7.4 | 0.1 | ~60 |
| 9.1 | 0.1 | 0 |
*Data is for the RCM of a water-soluble diol and serves as a proxy for the expected pH-dependence of cross-metathesis.[5]
Table 2: Substrate Scope in Aqueous Metathesis with Ammonium-Tagged Catalysts*
| Substrate 1 | Substrate 2 | Product Type | Catalyst Type | Yield (%) |
| N,N-diallylated sulfonamide | - | RCM | Ammonium-tagged Hoveyda type | >95 |
| Allyl alcohol | Allyl alcohol | Self-metathesis | Ammonium-tagged Hoveyda type | Good |
| Water-soluble diene | - | RCM | Ammonium-tagged Hoveyda type | >95 |
| Allyl homocysteine-modified protein | Allyl alcohol | Cross-Metathesis | Ammonium-tagged Hoveyda type | - |
*This table provides examples of substrates successfully used in aqueous metathesis with catalysts similar to AquaMet. Specific yields for cross-metathesis with AquaMet can vary significantly based on reaction conditions.[1][2]
Experimental Protocols
General Protocol for Aqueous Cross-Metathesis
This protocol provides a general procedure for the cross-metathesis of two water-soluble olefins using the this compound.
Materials:
-
This compound
-
Olefin Substrate 1
-
Olefin Substrate 2
-
Deionized Water (degassed)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) or other suitable acid for pH adjustment
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the desired amount of sodium chloride.
-
Solvent and pH Adjustment: Add degassed, deionized water to the vessel to achieve the desired final substrate concentration (typically 50-200 mM). Stir until the NaCl is fully dissolved. Adjust the pH of the solution to the desired value (e.g., pH 3-5) by the dropwise addition of a dilute HCl solution.
-
Substrate Addition: Add the two olefin substrates to the reaction mixture. If one substrate is a solid, ensure it is fully dissolved.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the this compound to the reaction mixture. The catalyst loading should be calculated based on the limiting olefin substrate (typically 1-5 mol%).
-
Reaction Monitoring: Seal the reaction vessel and stir the mixture at the desired temperature (room temperature to 50 °C is common). Monitor the progress of the reaction by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by opening it to the air. The product can be isolated by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The aqueous layer containing the catalyst can be treated separately for ruthenium removal if necessary. The organic extracts are then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for aqueous cross-metathesis.
Caption: this compound stability pathway in water.
References
- 1. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Applications of AquaMet™ Catalyst in Peptide Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and modification of peptides are critical endeavors in drug discovery and chemical biology. AquaMet™ is a water-soluble ruthenium-based olefin metathesis catalyst that has emerged as a powerful tool for peptide chemistry.[1][2] Its solubility and stability in aqueous media allow for the direct manipulation of unprotected peptides, circumventing the need for complex protection and deprotection steps that can be detrimental to sensitive biomolecules.[1][3] This document provides detailed application notes and protocols for the use of AquaMet™ in peptide synthesis and modification, with a focus on peptide stapling via ring-closing metathesis (RCM).
Key Applications
The primary application of AquaMet™ in peptide chemistry is the formation of cyclic peptides through ring-closing metathesis (RCM). This technique, often referred to as peptide stapling, introduces a hydrocarbon bridge between two amino acid side chains, constraining the peptide into a specific conformation, often an α-helix.[4] This conformational stabilization can lead to enhanced biological activity, increased proteolytic resistance, and improved cell permeability.[4]
AquaMet™ is particularly advantageous for this application due to its ability to catalyze the reaction on unprotected peptides in aqueous solutions.[3][5] This is a significant advancement over traditional RCM catalysts that require organic solvents and protected amino acids.
While RCM is the most documented application, AquaMet™ also shows potential for other olefin metathesis reactions involving peptides, such as cross-metathesis (CM), although specific examples in the literature are less common.[1][6]
Data Presentation: Ring-Closing Metathesis of Unprotected Peptides
The following table summarizes the reaction conditions and yields for the AquaMet™-catalyzed ring-closing metathesis of various unprotected peptides, primarily based on the work of Masuda et al. (2018).[7]
| Peptide Sequence | Olefin-Containing Residues | Catalyst Loading (mol%) | Solvent System | Additives | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ac-Ser-His-Arg-Glu-Gly-Agl-Pro-Tyr-Agl-Val-NH₂ | Allylglycine (Agl) | 30 | 6.0 M Gn·HCl, 0.2 M phosphate (B84403) (pH 7) | MgCl₂·6H₂O (400 eq) | 60 | 2 | 56 | [7] |
| H-Ser-His-Arg-Glu-Gly-Agl-Pro-Tyr-Agl-Val-NH₂ | Allylglycine (Agl) | 30 | 0.1 M HCl aq. | MgCl₂·6H₂O (400 eq) | 60 | 2 | 56 | [7] |
| Ac-Phe-Cys(Trt)-Phe-Pgl-Thr(tBu)-Cys(Trt)-Phe-Thr(tBu)-ol | Propargylglycine (Pgl) | 30 | 0.1 M HCl aq. | MgCl₂·6H₂O (400 eq) | 60 | 0.5 | 52 | [7] |
| Ac-Phe-Cys(Trt)-Phe-Sac-Thr(tBu)-Cys(Trt)-Phe-Thr(tBu)-ol | S-allyl-cysteine (Sac) | 30 | 0.1 M HCl aq. | MgCl₂·6H₂O (400 eq) | 60 | 0.5 | 63 | [7] |
| H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ (Oxytocin analogue) | S-allyl-cysteine (Sac) | - | Water with 30% t-BuOH | MgCl₂ (excess) | - | - | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis of Unprotected Peptides in Aqueous Solution
This protocol is a generalized procedure based on the successful cyclization of various unprotected peptides as reported by Masuda et al.[7]
Materials:
-
Unprotected peptide containing two olefinic amino acid residues (e.g., Allylglycine, S-allyl-cysteine, Propargylglycine)
-
AquaMet™ Catalyst
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Hydrochloric acid (HCl), 0.1 M aqueous solution
-
Guanidine hydrochloride (Gn·HCl)
-
Phosphate buffer (0.2 M, pH 7)
-
High-purity water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) for HPLC
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the unprotected linear peptide and MgCl₂·6H₂O (400 equivalents relative to the peptide) in the chosen aqueous solvent system. Two common solvent systems are:
-
Acidic Conditions: 0.1 M HCl aqueous solution.
-
Neutral Conditions: 6.0 M Gn·HCl in 0.2 M phosphate buffer (pH 7).
-
-
Catalyst Preparation: In a separate vial, dissolve the AquaMet™ catalyst (typically 30 mol% relative to the peptide) in a small amount of high-purity water.
-
Reaction Initiation: Add the AquaMet™ catalyst solution to the peptide solution.
-
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by analytical HPLC-MS. Reaction times can vary from 30 minutes to 2 hours.
-
Reaction Quenching: Once the reaction is complete, quench the reaction by adding a small amount of TFA.
-
Purification: Purify the cyclic peptide from the reaction mixture using preparative HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the cyclic peptide isomers by analytical HPLC and mass spectrometry.
Protocol 2: Purification of Peptides after Ruthenium-Catalyzed Metathesis
Ruthenium-based catalysts can leave trace metal impurities in the final product. Proper purification is crucial, especially for biological applications.
Method 1: Preparative HPLC
As described in the RCM protocol, preparative reverse-phase HPLC is the most common and effective method for purifying the cyclic peptide product and removing the majority of the ruthenium catalyst and other reaction byproducts.[7][9]
Method 2: Scavenger Resins
For applications requiring very low ruthenium levels, the use of scavenger resins after the initial purification can be employed.
-
Following preparative HPLC and lyophilization, dissolve the peptide in a suitable solvent.
-
Add a ruthenium scavenger resin (e.g., silica-based scavengers with thiol or other metal-chelating functionalities).
-
Stir the mixture for the recommended time according to the manufacturer's instructions.
-
Filter off the resin and concentrate the solution to obtain the purified peptide.
-
Analyze the final product for residual ruthenium content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
Visualizations
Catalytic Cycle of Olefin Metathesis
Caption: Generalized catalytic cycle for olefin metathesis.
Experimental Workflow for Peptide Stapling
Caption: Workflow for AquaMet™-catalyzed peptide stapling.
Conclusion
AquaMet™ catalyst offers a significant advantage for the synthesis of cyclic and modified peptides by enabling reactions on unprotected substrates in aqueous media. The protocols and data presented here provide a foundation for researchers to apply this powerful tool in their own work, particularly for the creation of stapled peptides with enhanced therapeutic potential. Further exploration into other applications, such as cross-metathesis, will continue to expand the utility of AquaMet™ in the fields of medicinal chemistry and drug discovery.
References
- 1. AquaMet Catalyst | Benchchem [benchchem.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Ring-closing metathesis of unprotected peptides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Investigation of the ring-closing metathesis of peptides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) with AquaMet Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the AquaMet catalyst for Ring-Opening Metathesis Polymerization (ROMP), particularly in aqueous media. The information is tailored for applications in polymer synthesis, functionalization of biomacromolecules, and the preparation of polymeric nanoparticles relevant to drug development.
Introduction to this compound in ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes cyclic olefins to produce a wide range of polymeric materials.[1][2][3] The reaction is driven by the relief of ring strain in the monomer.[1][2] AquaMet is a water-soluble Hoveyda-Grubbs type ruthenium catalyst, distinguished by a quaternary ammonium (B1175870) group that imparts hydrophilicity.[4] This feature allows it to effectively catalyze various olefin metathesis reactions, including ROMP, in aqueous environments.[4][5] Its use is particularly advantageous for biological applications where polymerization in physiological conditions is crucial.
The chemical structure of the this compound is characterized by a ruthenium complex with a chelating benzylidene ligand.[4] The catalyst's efficiency is influenced by factors such as initiation and propagation rates, which can be tailored by modifications to its structure.[4]
Key Considerations for Aqueous ROMP with AquaMet
Successful ROMP in aqueous media using AquaMet is highly dependent on the reaction conditions. Key factors to consider include pH and the presence of salt additives, particularly chloride ions.
2.1. The Critical Role of Chloride Ions:
Aqueous ROMP is significantly sensitive to the concentration of chloride ions (Cl⁻).[6] In aqueous solutions, especially at neutral pH, the chloride ligands on the ruthenium center can be displaced by hydroxide (B78521) ions (OH⁻) or water molecules, leading to the formation of an unstable and metathesis-inactive Ru-(OH)n complex.[6] This complex can decompose rapidly, reducing monomer conversion and catalyst lifetime.[6]
The addition of chloride salts, such as sodium chloride (NaCl), potassium chloride (KCl), or tetrabutylammonium (B224687) chloride (TBAC), dramatically improves ROMP conversion and control.[6] The presence of excess chloride ions inhibits the displacement of chloride ligands, thereby stabilizing the catalyst and preventing the formation of the inactive hydroxide complex.[6] A chloride concentration of around 100 mM has been shown to provide optimal monomer conversion and good molecular weight control.[7]
2.2. Effect of pH:
While historically, acidic conditions were thought to be necessary for efficient aqueous metathesis, recent studies have shown that the presence of chloride ions is more critical than low pH.[6] In fact, with the addition of chloride salts, controlled ROMP can be readily achieved at neutral pH.[6][7] This is a significant advantage for biological applications, where acidic conditions can be detrimental. At lower pH (e.g., pH 6.5), high monomer conversions can also be achieved.[7]
Data Presentation: Performance of AquaMet in Aqueous ROMP
The following tables summarize quantitative data from studies on AquaMet-catalyzed ROMP of a water-soluble exo-norbornene derivative (NB-PEG) under various conditions.
Table 1: Effect of Chloride Concentration on ROMP of NB-PEG with AquaMet [7]
| Entry | [NaCl] (mM) | % Conversion | Mn (kDa) (Target Mn = 24.7 kDa) | Đ (PDI) |
| 1 | 0 | 80 | 37.8 | 1.49 |
| 2 | 25 | 88 | 32.1 | 1.35 |
| 3 | 50 | 92 | 29.5 | 1.28 |
| 4 | 100 | >99 | 25.1 | 1.21 |
| 5 | 200 | Catalyst Precipitation | - | - |
Conditions: [monomer] = 0.1 M, [AquaMet] : [monomer] = 1 : 50, in non-degassed deionized water for 1 hour at room temperature.
Table 2: Effect of pH and Monomer Structure on ROMP with AquaMet [7]
| Entry | Monomer | pH | % Conversion |
| 1 | NB-PEG | 7.4 | 93 |
| 2 | NB-PEG | 6.5 | >99 |
| 3 | NB-Sulfo | 7.4 | 83 |
| 4 | NB-Sulfo | 6.5 | >99 |
Conditions: [monomer] = 0.1 M, [AquaMet] : [monomer] = 1 : 50, in buffered solution for 1 hour at room temperature.
Experimental Protocols
4.1. General Protocol for Aqueous ROMP of a Water-Soluble Norbornene Monomer (e.g., NB-PEG)
This protocol is a general guideline and may require optimization for different monomers and target polymer characteristics.
Materials:
-
This compound
-
Water-soluble norbornene monomer (e.g., NB-PEG)
-
Deionized water (or appropriate buffer solution)
-
Sodium chloride (NaCl) or other chloride salt
-
Ethyl vinyl ether (quenching agent)
-
Vials and magnetic stir bars
Procedure:
-
Monomer Solution Preparation:
-
In a clean vial, dissolve the desired amount of the norbornene monomer in deionized water to achieve the target concentration (e.g., 0.1 M).
-
Add the chloride salt (e.g., NaCl) to the monomer solution to the desired concentration (e.g., 100 mM).
-
Stir the solution until all components are fully dissolved.
-
-
Catalyst Solution Preparation (prepare fresh):
-
In a separate small vial, dissolve the required amount of this compound in a small volume of deionized water to create a stock solution. The amount of catalyst will depend on the desired monomer-to-catalyst ratio (e.g., 50:1).
-
-
Polymerization:
-
Place the vial containing the monomer solution on a magnetic stir plate and begin stirring.
-
Using a micropipette, add the calculated volume of the this compound stock solution to the monomer solution to initiate the polymerization.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1 hour). The reaction is typically conducted open to air.[7]
-
-
Quenching:
-
To terminate the polymerization, add an excess of a quenching agent, such as ethyl vinyl ether, to the reaction mixture.
-
-
Polymer Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy by comparing the relative integrations of the polymer olefinic peaks and the total olefin signals from the monomer and polymer.[7]
-
Analyze the polymer's number-average molecular weight (Mn) and dispersity (Đ) using size-exclusion chromatography (SEC).
-
Visualizations
Diagram 1: General Workflow for AquaMet-Catalyzed Aqueous ROMP
Caption: Workflow for aqueous ROMP using this compound.
Diagram 2: Proposed Mechanism of Catalyst Stabilization by Chloride Ions
Caption: Role of chloride ions in stabilizing the this compound.
References
- 1. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enyne Metathesis in Aqueous Solutions Using AquaMet Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
AquaMet is a water-soluble, second-generation Hoveyda-Grubbs type ruthenium metathesis catalyst.[1][2] Its key feature is a quaternary ammonium (B1175870) tag that imparts high polarity and water solubility, making it an ideal catalyst for olefin metathesis reactions in aqueous media.[1] This aligns with the principles of green chemistry by reducing the reliance on hazardous organic solvents.[1] AquaMet has demonstrated its versatility in various metathesis transformations, including ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis, particularly with water-soluble substrates.[1] These application notes provide detailed protocols and data for utilizing AquaMet in enyne metathesis reactions conducted in aqueous solutions, a critical transformation for the synthesis of conjugated dienes, which are valuable building blocks in medicinal chemistry and drug development.
Data Presentation
The performance of AquaMet and similar water-soluble catalysts in aqueous metathesis is summarized below. The data highlights typical catalyst loadings, reaction conditions, and yields for representative substrates.
Table 1: Performance of AquaMet in Aqueous Enyne Metathesis
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| Enyne Metathesis | Water-soluble enynes | 0.5 - 5 | Water/Co-solvent | Good to Excellent | [1] |
Table 2: Performance of Ammonium-Tagged Catalysts in Aqueous Ring-Closing Metathesis (RCM) of Water-Soluble Dienes
| Substrate | Product | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| N,N-diallylated substrate 50 | 51 | 4 (5) | rt | 24 | >95 |
| Substrate 54 | 55 | 4 (5) | rt | 24 | >95 |
| Substrate 54 | 55 | 9 (5) | 40 | 1 | >95 |
| Substrate 56 | 57 | 9 (5) | 40 | 2 | 87 |
| Allyl alcohol (59) (self-metathesis) | - | 9 (5) | 40 | 2 | 90 |
Data adapted from a study on various water-soluble catalysts bearing quaternary ammonium groups, where catalyst 4 is structurally very similar to AquaMet and catalyst 9 is also an ammonium-tagged ruthenium catalyst.[3][4] This data provides a strong indication of the expected performance of AquaMet in similar aqueous transformations.
Experimental Protocols
The following are detailed protocols for preparing the necessary solutions and performing a general enyne metathesis reaction in an aqueous medium using AquaMet catalyst.
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound
-
Degassed, deionized water
-
Small vials with septa
-
Syringes and needles
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh the desired amount of this compound into a clean, dry vial.
-
Add the required volume of degassed, deionized water to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Seal the vial with a septum and gently swirl to dissolve the catalyst completely. The solution should be green.
-
Store the stock solution under an inert atmosphere and protect it from light. For long-term storage, refrigeration at 2-8°C is recommended.
Protocol 2: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) in Aqueous Solution
This protocol is a representative procedure adapted from established methods for aqueous RCM and general enyne metathesis.[3]
Materials:
-
Water-soluble enyne substrate
-
This compound stock solution
-
Degassed, deionized water
-
Reaction vessel (e.g., round-bottom flask or sealed tube) with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a reaction vessel, add the water-soluble enyne substrate (1 equivalent).
-
Add a sufficient volume of degassed, deionized water to achieve the desired substrate concentration (typically 0.1-0.5 M).
-
Degas the solution by bubbling with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.
-
While maintaining a positive pressure of inert gas, add the this compound stock solution via syringe (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to 50°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, quench the reaction by opening the vessel to air.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-diene.
Visualizations
Enyne Metathesis Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for enyne metathesis mediated by a ruthenium carbene catalyst like AquaMet. The reaction is driven by the formation of a thermodynamically stable conjugated diene.[5]
Caption: Catalytic cycle of enyne metathesis.
Experimental Workflow for Aqueous Enyne Metathesis
This diagram outlines the key steps in performing an aqueous enyne metathesis experiment using this compound.
Caption: Workflow for aqueous enyne metathesis.
Concluding Remarks
This compound provides a powerful and environmentally friendly option for conducting enyne metathesis in aqueous solutions. Its high water solubility and catalytic activity make it particularly suitable for the synthesis and modification of water-soluble molecules, a significant advantage in the context of drug discovery and chemical biology. The protocols and data presented here offer a solid foundation for researchers to explore the utility of AquaMet in their synthetic endeavors. Successful application in aqueous media may require optimization of reaction conditions such as pH and the use of co-solvents or surfactants for less soluble substrates.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Metathesis Catalyst Usable in Water Media | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 5. Enyne Metathesis [organic-chemistry.org]
Application Notes and Protocols: Immobilization of AquaMet Catalyst on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of the AquaMet catalyst on various solid supports. The this compound, a water-soluble ruthenium-based olefin metathesis catalyst, features a quaternary ammonium (B1175870) tag that facilitates its immobilization on siliceous materials through non-covalent interactions.[1][2][3] This heterogenization strategy combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system, including simplified catalyst removal, reduced product contamination with ruthenium, and enhanced catalyst reusability.[3][4]
Introduction
The immobilization of homogeneous catalysts is a critical step in developing sustainable and cost-effective chemical processes, particularly in the pharmaceutical industry where metal contamination in active pharmaceutical ingredients (APIs) is strictly regulated. The this compound's unique design allows for strong, non-covalent adsorption onto solid supports like silica (B1680970) gel and mesoporous silica (e.g., SBA-15), as well as encapsulation within porous materials like Metal-Organic Frameworks (MOFs).[3][5][6] These immobilized systems have demonstrated high efficiency in various metathesis reactions, including ring-closing metathesis (RCM), and can be employed in both batch and continuous-flow reactors.[3]
Data Presentation: Performance of Immobilized this compound
The following tables summarize the quantitative data on the performance of AquaMet and similar ammonium-tagged ruthenium catalysts immobilized on different solid supports.
| Support Material | Catalyst Loading (wt%) | Reaction Type | Substrate | Reusability (No. of Cycles) | Ruthenium Leaching | Reference |
| SBA-15 Mesoporous Silica | Not specified | Ring-Closing Metathesis | Diethyl diallylmalonate | Not specified | Low (<5 ppm) | [4][6] |
| Yolk-Shell Silica (hydrophobic shell) | Not specified | Ring-Closing Metathesis | Diethyl diallylmalonate | 8 | 0.5 mol% catalyst loss | [7] |
| Yolk-Shell Silica (hydrophobic shell) | Not specified | Ethenolysis | Methyl oleate | Not specified | TON up to 1000 | [7] |
| Silica Gel | Not specified | Not specified | Not specified | Multiple cycles | <30 ppm | [4] |
| (Cr)MIL-101-SO₃⁻ MOF | Not specified | Olefin Metathesis | Not specified | Enhanced performance | Not specified | [5] |
Experimental Protocols
Protocol 1: Immobilization of this compound on SBA-15 Mesoporous Silica
This protocol details the synthesis of SBA-15 support and the subsequent non-covalent immobilization of the this compound.
1.1. Synthesis of SBA-15 Support
-
Materials: Pluronic P123 (triblock copolymer), Tetraethyl orthosilicate (B98303) (TEOS), Hydrochloric acid (HCl), Deionized water.
-
Procedure:
-
Dissolve 4.0 g of Pluronic P123 in 120 g of 2 M HCl and 30 g of deionized water with stirring for 3 hours.[8]
-
Add 9.5 mL of TEOS dropwise to the solution while maintaining vigorous stirring at 35-40 °C.[8][9]
-
Continue stirring the mixture for 24 hours at the same temperature.[8]
-
Transfer the resulting mixture to a Teflon-lined autoclave and heat at 100 °C for 48 hours.[8]
-
Cool the autoclave to room temperature. Filter the solid product, wash thoroughly with deionized water, and dry in an oven at 80-100 °C.[8][10]
-
To remove the polymer template, calcine the dried solid in air at 500-550 °C for 6 hours.[10][11]
-
1.2. Immobilization of this compound on SBA-15
-
Materials: Calcined SBA-15, this compound, Anhydrous toluene (B28343).
-
Procedure:
-
Activate the SBA-15 support by heating under vacuum at 200°C for 2 hours to remove adsorbed water.[12]
-
Suspend 1.0 g of the activated SBA-15 in 50 mL of anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
Dissolve the desired amount of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it to the SBA-15 suspension.
-
Stir the mixture at room temperature overnight to ensure complete adsorption of the catalyst onto the support.[12]
-
Filter the resulting solid, wash with fresh anhydrous toluene to remove any non-adsorbed catalyst, and dry under vacuum. The immobilized catalyst is now ready for use.
-
Protocol 2: Catalyst Recovery and Recycling
This protocol describes the general procedure for recovering and reusing the immobilized this compound after a reaction.
-
Procedure:
-
Upon completion of the catalytic reaction, the solid catalyst can be separated from the reaction mixture by simple filtration or centrifugation.[13]
-
Wash the recovered catalyst with a suitable solvent to remove any residual products and byproducts. The choice of solvent will depend on the reaction performed.
-
Dry the catalyst under vacuum.
-
The reactivated catalyst can then be used in subsequent reaction cycles. It is recommended to perform a small-scale test reaction to assess the catalyst's activity after each cycle.
-
Visualizations
Caption: Workflow for the synthesis of SBA-15 and immobilization of this compound.
Caption: Principle of AquaMet immobilization on a silica support and its advantages.
References
- 1. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium tagged Hoveyda–Grubbs catalyst immobilized on yolk/shell silica gels with a hydrophobic shell for olefin metathesis reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Development of a Sustainable Tungsten and Iron Bimetal-Immobilized SBA-15 Composite for Enhanced Wet Catalytic Oxidation of Dye Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Surface Functionalization of SBA-15 for Immobilization of Myoglobin [frontiersin.org]
- 13. mdpi.com [mdpi.com]
AquaMet Catalyst: Application Notes and Protocols for Macrocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the AquaMet catalyst, a water-soluble, Hoveyda-Grubbs type ruthenium complex, for the synthesis of macrocyclic compounds via Ring-Closing Metathesis (RCM). Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations to guide researchers in utilizing this versatile catalyst.
Introduction
AquaMet is a second-generation Hoveyda-Grubbs type olefin metathesis catalyst distinguished by a quaternary ammonium (B1175870) tag on the N-heterocyclic carbene (NHC) ligand.[1][2] This structural feature imparts high water solubility, enabling its use in aqueous media, a significant advantage for applications in chemical biology and green chemistry.[1][3] AquaMet has demonstrated robust catalytic activity in various metathesis reactions, including Ring-Closing Metathesis (RCM), for the synthesis of a wide range of macrocyclic structures, from peptides to other complex organic molecules.[1][2] Its tolerance to various functional groups and ability to catalyze reactions in challenging environments make it a valuable tool in drug discovery and development.[4]
Data Presentation
Table 1: RCM of Unprotected Peptides with this compound
| Entry | Peptide Substrate | Catalyst Loading (mol%) | Solvent System | Reaction Conditions | Yield (%) | Z/E Ratio | Reference |
| 1 | Ac-Ser-His-Arg-Glu-Gly-Agl-Pro-Tyr-Agl-Val-NH2 | 31.5 | 6.0 M Gn·HCl, 0.2 M phosphate (B84403) (pH 7) with MgCl2·6H2O | 60 °C, 2 h | 56 | 40:60 | Masuda et al. |
| 2 | 2,7-Pgl-octreotide | 30 | 0.1 M HCl (aq) with MgCl2·6H2O | 60 °C, 30 min | 52 | 68:32 | Masuda et al. |
| 3 | 2,7-Sac-octreotide | 30 | 0.1 M HCl (aq) with MgCl2·6H2O | 60 °C, 30 min | 63 | 77:23 | Masuda et al. |
*Gn·HCl: Guanidine hydrochloride; Agl: Allylglycine; Pgl: Propargylglycine; Sac: S-allyl-cysteine. Data extracted from the supporting information of Masuda, S., Tsuda, S., & Yoshiya, T. (2018). Ring-closing metathesis of unprotected peptides in water. Organic & Biomolecular Chemistry, 16(48), 9364-9367.
Table 2: RCM of Diethyl Diallylmalonate with this compound
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Diethyl Diallylmalonate | 2.5 | Dichloromethane (B109758) | Room Temperature, 1 h | 98 | BenchChem |
*This reaction demonstrates the utility of AquaMet in standard organic solvents for the synthesis of carbocycles.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis of Unprotected Peptides in Aqueous Solution
This protocol is adapted from Masuda, S., et al. (2018) and is a general guideline for the RCM of unprotected peptides using the this compound.
Materials:
-
Peptide substrate containing two terminal alkene functionalities
-
This compound
-
Magnesium chloride hexahydrate (MgCl2·6H2O)
-
Guanidine hydrochloride (Gn·HCl) (for peptides with low solubility)
-
Phosphate buffer (0.2 M, pH 7) or 0.1 M HCl (aq)
-
High-purity water
-
Trifluoroacetic acid (TFA) for quenching
-
Acetonitrile (CH3CN) for HPLC
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Dissolution: In a clean reaction vessel, dissolve the unprotected peptide substrate and MgCl2·6H2O (typically in large excess, e.g., 400 equivalents) in the chosen aqueous solvent system. For peptides with poor water solubility, a solution of 6.0 M Gn·HCl in 0.2 M phosphate buffer (pH 7) can be used. For other peptides, 0.1 M HCl (aq) may be suitable.
-
Catalyst Preparation: In a separate vial, dissolve the this compound in high-purity water to create a stock solution.
-
Reaction Initiation: Add the this compound solution to the peptide solution. The final catalyst loading is typically between 20-30 mol%.
-
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by analytical HPLC. Reaction times can vary from 30 minutes to 2 hours.
-
Quenching: Upon completion, quench the reaction by adding a small amount of TFA.
-
Purification: Purify the crude cyclic peptide by preparative HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis: Characterize the purified product by analytical HPLC and mass spectrometry to confirm its identity and purity. The Z/E isomers of the macrocyclic peptide may be separable by HPLC.
Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate in an Organic Solvent
This protocol provides a general method for the RCM of a common diene substrate in a standard organic solvent.
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Dry, degassed dichloromethane (CH2Cl2)
-
Nitrogen or Argon gas for inert atmosphere
-
Silica (B1680970) gel for purification
-
Standard laboratory glassware
Procedure:
-
Catalyst Solution Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), prepare a solution of the this compound (2.5 mol%) in dry, degassed CH2Cl2.
-
Substrate Addition: To the catalyst solution, add the diethyl diallylmalonate substrate.
-
Reaction: Stir the reaction mixture under the inert atmosphere at room temperature for 1 hour.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the pure macrocyclic product.
-
Analysis: Characterize the product by standard analytical techniques such as NMR and mass spectrometry.
Mandatory Visualizations
Reaction Mechanism and Catalytic Cycle
Caption: Generalized mechanism of Ring-Closing Metathesis (RCM) catalyzed by a ruthenium complex.
Experimental Workflow for Peptide Macrocyclization
Caption: Step-by-step workflow for the synthesis of macrocyclic peptides using this compound.
Factors Affecting this compound Activity in RCM
Caption: Key parameters influencing the catalytic performance of AquaMet in RCM reactions.
Concluding Remarks
The this compound is a powerful and versatile tool for the synthesis of macrocyclic compounds, particularly in aqueous environments. Its water solubility opens up new possibilities for the modification of biomolecules and the development of greener synthetic processes. The provided protocols and data serve as a starting point for researchers to explore the full potential of this catalyst in their own synthetic endeavors. Careful optimization of reaction parameters, as outlined in the workflow and influencing factors diagrams, will be key to achieving high yields and selectivities in the synthesis of novel macrocyclic structures for various applications, including drug discovery and materials science.
References
Application Notes and Protocols for AquaMet Catalyst in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the AquaMet catalyst in various olefin metathesis reactions within organic solvents. The information presented herein is intended to facilitate the efficient and effective application of this versatile catalyst in research and development settings, particularly in the field of drug discovery and organic synthesis.
Introduction to this compound
AquaMet is a Hoveyda-Grubbs type, second-generation ruthenium-based olefin metathesis catalyst.[1] A key feature of its structure is the presence of a quaternary ammonium (B1175870) group, which imparts high water solubility.[1] However, AquaMet is also soluble and demonstrates high activity in certain organic solvents, most notably chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607).[2] This dual solubility profile makes it a versatile tool for a broad range of metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis. The catalyst exhibits high stability, allowing for handling in the air, and its substrate scope is comparable to other classical ruthenium catalysts like the Grubbs second-generation and nitro-Grela catalysts.[2]
Technical Specifications
| Property | Value |
| Chemical Formula | C₃₉H₅₅Cl₃N₄ORu |
| Molecular Weight | 803.31 g/mol [2] |
| Appearance | Green powder[2] |
| Solubility | Water, Dichloromethane (DCM), Chloroform[2] |
| Storage | Long-term (>1 week): 2-8°C under inert gas. Short-term (<1 week): Ambient temperature under inert gas.[2] |
Reaction Mechanisms and Workflows
Catalytic Cycle of Hoveyda-Grubbs Type Catalysts
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene species and the olefinic substrate(s). For Hoveyda-Grubbs type catalysts like AquaMet, the catalytic cycle is initiated by the dissociation of the chelating isopropoxybenzylidene ligand, which then allows for the coordination of the olefin substrate.
Caption: Catalytic cycle of a Hoveyda-Grubbs type catalyst.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for conducting an olefin metathesis reaction with this compound in an organic solvent.
Caption: General experimental workflow for olefin metathesis.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for various metathesis reactions using this compound in organic solvents.
Ring-Closing Metathesis (RCM)
Reaction: Cyclization of Diethyl Diallylmalonate
Protocol:
-
To a 200 mL two-necked round-bottom flask, add this compound (50 mg, 0.052 mmol).
-
Purge the flask with dry nitrogen gas.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
In a separate flask, dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of anhydrous DCM.
-
Add the solution of diethyl diallylmalonate dropwise to the catalyst solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil.
Quantitative Data:
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Diallylmalonate | 2.5 | Dichloromethane | Room Temp. | 6 | 98 |
Cross-Metathesis (CM)
While AquaMet is known to be effective in cross-metathesis reactions in organic solvents, specific, detailed protocols with quantitative data are not as readily available in the published literature as for aqueous systems. The following table provides a general overview based on the catalyst's known capabilities. Researchers should use the RCM protocol as a starting point for optimization.
Quantitative Data (General):
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Functionalized Olefin A | Functionalized Olefin B | 1 - 5 | Dichloromethane / Chloroform | Room Temp. - 40 | 2 - 12 | Good to Excellent (Substrate Dependent) |
Note: For cross-metathesis reactions, factors such as the electronic nature and steric hindrance of the substrates, as well as their relative stoichiometry, will significantly influence the reaction outcome and require empirical optimization.
Enyne Metathesis
Similar to cross-metathesis, while AquaMet is active in enyne metathesis, detailed experimental protocols in organic solvents are not extensively documented. The general conditions are expected to be similar to other Hoveyda-Grubbs type catalysts.
Quantitative Data (General):
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,n-Enyne | 1 - 5 | Dichloromethane / Chloroform | Room Temp. - 50 | 4 - 24 | Good to Excellent (Substrate Dependent) |
Note: The success of enyne metathesis is highly dependent on the substrate structure, particularly the length of the tether connecting the alkene and alkyne moieties in intramolecular reactions.
Catalyst Removal
A key advantage of the this compound is the potential for simplified removal of ruthenium residues from the organic product. Due to the catalyst's water-soluble nature, a liquid-liquid extraction with water can be an effective method to partition the catalyst and its byproducts into the aqueous phase, leaving the desired organic product in the organic layer. For reactions where the product is also water-soluble, purification via silica gel chromatography is recommended.
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
Organic solvents such as dichloromethane and chloroform are hazardous and should be handled with care.
Conclusion
AquaMet is a highly effective and versatile catalyst for a range of olefin metathesis reactions in organic solvents. Its solubility in chlorinated solvents, coupled with its high stability and activity, makes it a valuable tool for synthetic chemists. While detailed protocols for RCM are well-established, further optimization may be required for cross-metathesis and enyne metathesis to achieve optimal results for specific substrates. The information and protocols provided in these application notes serve as a solid foundation for the successful implementation of AquaMet in your research endeavors.
References
AquaMet Catalyst: Application Notes and Protocols for Green Chemistry and Sustainable Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the AquaMet catalyst, a water-soluble ruthenium-based olefin metathesis catalyst, and its applications in green and sustainable chemical synthesis. Its unique properties make it an attractive choice for a variety of transformations in aqueous media, aligning with the principles of green chemistry by reducing the reliance on hazardous organic solvents.
Introduction to this compound
AquaMet is a Hoveyda-Grubbs type, second-generation ruthenium metathesis catalyst.[1] A key structural feature is the presence of a quaternary ammonium (B1175870) group, which imparts high solubility in water and other polar solvents.[2][3] This characteristic allows for olefin metathesis reactions to be conducted in environmentally benign aqueous media, a significant advantage over traditional ruthenium catalysts that require anhydrous organic solvents.[4] The catalyst is also known for its high activity and stability, enabling a broad range of applications.[1]
Chemical Structure:
Applications in Green Chemistry
AquaMet's water solubility is a cornerstone of its application in green chemistry. It facilitates various olefin metathesis reactions in water, including:
-
Ring-Closing Metathesis (RCM): Widely used for the synthesis of cyclic compounds, including macrocycles of pharmaceutical interest.[1][5]
-
Cross-Metathesis (CM): A powerful tool for the formation of new carbon-carbon double bonds between two different olefinic substrates.[1][5]
-
Ring-Opening Metathesis Polymerization (ROMP): Employed in the synthesis of functional polymers and materials.[1][6]
-
Enyne Metathesis: For the formation of 1,3-dienes.[1]
The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation and catalyst removal. Furthermore, the catalyst can be immobilized on solid supports like silica, enabling its recovery and reuse, further enhancing the sustainability of the process.[1][2]
Quantitative Data Summary
The following tables summarize the performance of this compound in various metathesis reactions conducted in aqueous media.
Ring-Closing Metathesis (RCM)
| Substrate | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water-Soluble Diol | 0.25 | Water | 0.1 M NaCl | Room Temp | 24 | Quantitative | [7] |
| Diethyl Diallylmalonate | 2.5 | D₂O | - | Not Specified | 2.5 | Moderate | [8] |
| Diene for 5-membered ring | 0.75 | Neat Water | - | Not Specified | Not Specified | 90 (NMR) | [1] |
| Water-Soluble Diol 1 | 0.25 | D₂O | - | Room Temp | 4 | ~50 (isomerization observed) | [7] |
| Unprotected Peptides | Not Specified | Water | MgCl₂ | Not Specified | Not Specified | Successful Cyclization | [1] |
Cross-Metathesis (CM)
Quantitative data for specific cross-metathesis reactions in water using AquaMet were not extensively detailed in the provided search results. However, the catalyst is reported to be effective for CM of water-soluble substrates.[1] A representative protocol is provided below.
Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Catalyst Loading (mol%) | Solvent | Additive | pH | Temperature (°C) | Conversion | Reference |
| PEG-tagged 7-oxanorbornene | 1 | Water/THF (9:1 v/v) | NaCl | 7.0 | Not Specified | Quantitative with NaCl | [6] |
| Water-Soluble Norbornenes | Not Specified | Aqueous Buffer | - | ~7.0 | Not Specified | High MW Polymer | [9] |
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM) in Water
This protocol is a representative example for the RCM of a water-soluble diene.
Materials:
-
Water-soluble diene substrate
-
This compound
-
Degassed deionized water
-
Sodium chloride (NaCl) (optional, but recommended for improved stability and yield)[7]
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the water-soluble diene substrate.
-
Add degassed deionized water to dissolve the substrate to the desired concentration.
-
If using, add NaCl to a final concentration of 0.1 M and ensure it is fully dissolved.
-
In a separate vial, weigh the required amount of this compound (typically 0.25-2.5 mol%).
-
Add the catalyst to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., NMR, LC-MS).
-
Upon completion, the product can be extracted with an organic solvent. The water-soluble catalyst will preferentially remain in the aqueous phase.
Representative Protocol for Cross-Metathesis (CM) in Water
Materials:
-
Water-soluble olefin A
-
Water-soluble olefin B
-
This compound
-
Degassed deionized water
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the two olefin substrates in degassed deionized water.
-
Add the this compound (typically 1-5 mol%) to the solution.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Work-up involves extraction of the product with an organic solvent.
Representative Protocol for Ring-Opening Metathesis Polymerization (ROMP) in Water
Materials:
-
Water-soluble monomer (e.g., norbornene derivative)
-
This compound
-
Degassed deionized water or aqueous buffer
-
Nitrogen or Argon source
Procedure:
-
Dissolve the monomer in degassed water or buffer in a reaction vessel under an inert atmosphere.
-
Prepare a stock solution of the this compound in degassed water or buffer.
-
Initiate the polymerization by adding the required amount of the catalyst solution to the monomer solution.
-
Allow the polymerization to proceed at the desired temperature.
-
Terminate the polymerization by adding an appropriate quenching agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer by adding a non-solvent (e.g., cold methanol (B129727) or acetone).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Visualizations
Olefin Metathesis Catalytic Cycle
The generally accepted Chauvin mechanism for olefin metathesis is depicted below. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene species and the olefin substrate, forming a metallacyclobutane intermediate.[5][10]
Caption: Chauvin mechanism for olefin metathesis.
Experimental Workflow for AquaMet-Catalyzed Reaction in Water
The following diagram illustrates a typical workflow for conducting an olefin metathesis reaction using the this compound in an aqueous medium.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Bioconjugation Utilizing AquaMet Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the AquaMet Catalyst in bioconjugation strategies. The focus is on the site-specific modification of proteins, particularly in the context of creating antibody-drug conjugates (ADCs).
Introduction to this compound in Bioconjugation
The this compound is a water-soluble ruthenium-based olefin metathesis catalyst.[1][2][3] Its solubility and stability in aqueous environments make it particularly well-suited for applications in chemical biology, where reactions are often performed under physiological conditions.[1][4] Olefin metathesis is a powerful carbon-carbon double bond forming reaction that offers a bioorthogonal strategy for the covalent linkage of molecules.[1][4] In the context of bioconjugation, this allows for the precise, site-specific attachment of small molecule payloads, such as cytotoxic drugs, to proteins like monoclonal antibodies (mAbs).[4]
The key advantage of using olefin metathesis for bioconjugation is the ability to introduce a unique reactive handle (an olefin) into the protein, which does not react with native functional groups. This is typically achieved by incorporating an unnatural amino acid bearing an alkene side chain, such as S-allylcysteine, into the protein's structure.[4] The this compound can then facilitate a cross-metathesis reaction between the olefin-tagged protein and an olefin-modified payload.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for the bioconjugation of a model monoclonal antibody (mAb) with a cytotoxic payload using the this compound. These values are based on typical results obtained with related ruthenium catalysts under optimized conditions.
| Parameter | Value | Method of Determination |
| Catalyst Loading (mol%) | 1 - 5 | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of residual Ru |
| Reaction Time (hours) | 1 - 4 | High-Performance Liquid Chromatography (HPLC) |
| Conversion (%) | > 90 | HPLC, Mass Spectrometry (MS) |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Hydrophobic Interaction Chromatography (HIC), MS[5][6] |
| Yield of Purified ADC (%) | 70 - 85 | UV-Vis Spectroscopy (A280) |
| Residual Ruthenium (ppm) | < 5 | ICP-MS |
| Aggregate Content (%) | < 2 | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Site-Specific Modification of a Monoclonal Antibody with an Olefin Handle
This protocol describes the introduction of an olefin-containing unnatural amino acid into a monoclonal antibody, which is a prerequisite for AquaMet-catalyzed bioconjugation.
Materials:
-
Expression system for the monoclonal antibody (e.g., mammalian cells like HEK293T)[4]
-
Plasmid DNA encoding the mAb with a specific codon mutated to allow for unnatural amino acid incorporation
-
S-allylcysteine (or a similar olefin-containing amino acid)[4]
-
Cell culture media and reagents
-
Protein A affinity chromatography column for mAb purification
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Culture and Transfection: Culture the mammalian expression cells in the appropriate media. Transfect the cells with the plasmid DNA encoding the mAb variant.
-
Unnatural Amino Acid Incorporation: Supplement the cell culture medium with the olefin-containing unnatural amino acid to allow for its incorporation into the mAb during protein synthesis.
-
mAb Expression and Harvest: Allow the cells to express the mAb for the desired period. Harvest the cell culture supernatant containing the secreted mAb.
-
Purification: Purify the olefin-modified mAb from the supernatant using a Protein A affinity chromatography column. Elute the mAb and buffer exchange into PBS, pH 7.4.
-
Characterization: Confirm the incorporation of the unnatural amino acid and the integrity of the mAb using mass spectrometry.
Protocol 2: this compound-Mediated Antibody-Drug Conjugation
This protocol details the cross-metathesis reaction between the olefin-modified mAb and an olefin-functionalized cytotoxic payload, catalyzed by the this compound.
Materials:
-
Olefin-modified monoclonal antibody (from Protocol 1)
-
Olefin-functionalized cytotoxic payload (e.g., a derivative of MMAE with a terminal alkene)
-
This compound
-
Degassed, anhydrous co-solvent (e.g., tert-butanol (B103910) or DMSO)
-
Reaction buffer: Degassed PBS, pH 7.4 - 8.0[4]
-
Quenching solution (e.g., ethyl vinyl ether)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under argon), dissolve the olefin-modified mAb in the reaction buffer.
-
Addition of Reactants: Add the olefin-functionalized cytotoxic payload to the mAb solution. A typical molar excess of the payload is 5-10 fold relative to the mAb.
-
Co-solvent Addition: If necessary, add a minimal amount of a degassed co-solvent (e.g., up to 10% v/v) to aid in the solubility of the payload.[4]
-
Catalyst Addition: Prepare a stock solution of the this compound in the reaction buffer. Add the catalyst solution to the reaction mixture to achieve the desired final catalyst loading (e.g., 2-5 mol%).
-
Reaction Incubation: Incubate the reaction at room temperature with gentle agitation for 1-4 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC-MS.
-
Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding an excess of a quenching agent like ethyl vinyl ether.
-
Purification: Purify the resulting ADC from the reaction mixture to remove the excess payload, catalyst, and any byproducts. This can be achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7][8]
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using HIC, SEC, and mass spectrometry.[5][6]
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Mechanism of Olefin Metathesis.
Caption: ADC Synthesis Workflow.
Caption: Targeted Drug Delivery by an ADC.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in AquaMet Catalyst Mediated Reactions
Welcome to the technical support center for AquaMet catalyst mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My AquaMet-catalyzed reaction in an aqueous medium is resulting in a significantly lower yield than expected. What are the primary causes?
Low yields in aqueous olefin metathesis are often linked to catalyst stability and the specific reaction conditions. The primary culprits are typically catalyst decomposition and suboptimal pH. In aqueous solutions, particularly at neutral or higher pH, the this compound can convert into metathesis-inactive ruthenium-hydroxide species.[1][2][3] This decomposition is a major reason for reduced catalytic activity. Additionally, the presence of coordinating functional groups in the substrate can sometimes inhibit the catalyst.
Q2: How does pH affect the stability and activity of the this compound?
The pH of the reaction medium is a critical factor. Studies have shown that lower pH values are generally beneficial for this compound stability, with catalyst decomposition being significantly slower under acidic conditions compared to neutral or basic conditions.[4] For instance, in Ring-Closing Metathesis (RCM) reactions, quantitative yields can be achieved at a pH of 3.1, where the active form of the catalyst is dominant.[1][4]
Q3: What is the role of chloride concentration in improving reaction yields?
Chloride concentration plays a significant role in stabilizing the this compound and enhancing the rate of propagation, which leads to improved turnover and catalyst lifetime.[4] Increasing the sodium chloride (NaCl) concentration can suppress the formation of inactive hydroxide (B78521) species, thereby keeping the catalyst in its active form, especially at neutral pH.[1] However, it's important to note that the catalyst's solubility might be limited at very high chloride concentrations.[1][2]
Q4: Can impurities in my substrate or solvent be affecting the reaction?
Yes, as with most catalytic reactions, impurities can act as poisons to the this compound.[5] Although AquaMet catalysts exhibit good air stability, it is crucial to use pure substrates and high-quality, degassed solvents.[6] Impurities in the substrate or solvent can bind to the ruthenium center and inhibit its catalytic activity. For reactions in organic solvents like dichloromethane (B109758) (DCM), it's important to ensure the solvent is free from stabilizers (like alkenes) or traces of acid which can negatively impact the reaction.[7]
Q5: My reaction involves a sterically hindered substrate. Could this be the reason for the low yield?
Steric hindrance around the olefin can indeed lead to lower reaction rates and yields. For sterically demanding substrates, a higher catalyst loading or a different generation of catalyst with modified ligands might be necessary to achieve efficient conversion.[8]
Q6: Are there any general tips for setting up an AquaMet-catalyzed reaction to maximize yield?
To maximize your yield, consider the following:
-
Inert Atmosphere: While AquaMet is relatively air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential catalyst deactivation, especially for prolonged reactions.[1]
-
Efficient Stirring: Ensure efficient stirring to overcome mass transfer limitations, particularly in heterogeneous or biphasic reaction mixtures.
-
Removal of Gaseous Byproducts: For cross-metathesis and ring-closing metathesis reactions that produce ethylene, bubbling a slow stream of inert gas through the reaction mixture can help drive the equilibrium towards the product side.[8]
-
Solvent Choice: The choice of solvent is critical. While AquaMet is designed for aqueous media, it is also soluble in some chlorinated organic solvents like DCM.[6] For water-insoluble substrates, running the reaction in an emulsion or using a co-solvent might be necessary.[9]
Troubleshooting Flowchart
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A flowchart for systematic troubleshooting of low yields.
Catalyst State in Aqueous Media
The following diagram illustrates the equilibrium of the this compound in an aqueous environment and how pH and chloride ions influence its state.
Caption: this compound speciation in aqueous solution.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the yield of AquaMet-catalyzed reactions based on published data.
Table 1: Effect of pH and NaCl Concentration on RCM Yield
| Substrate | Catalyst Loading (mol%) | Solvent | pH | NaCl (M) | Yield (%) | Reference |
| Water-soluble diol | 0.25 | Water | 3.1 | 0.1 | Quantitative | [1] |
| Water-soluble diol | 0.25 | Water | 7.4 | 0.1 | ~65 | [1] |
| Water-soluble diol | 0.25 | Water | 9.1 | 0.1 | 0 | [1] |
| Water-soluble diol | 2.5 | Water | 7.4 | 0 | Low | [1] |
| Water-soluble diol | 0.25 | Water | 7.4 | 1.0 | High | [1] |
Table 2: Representative Substrate Scope and Yields
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | RCM | Diethyl diallylmalonate | 2.5 | Dichloromethane | 98 |[4] | | RCM | Unprotected peptides | Not specified | Water | Good |[4] | | CM | Water-soluble olefins | 0.5 - 5 | Water/Co-solvent | Good to Excellent |[4] | | Enyne Metathesis | Water-soluble enynes | 0.5 - 5 | Water/Co-solvent | Good |[4] |
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM) in Dichloromethane
This protocol is a general guideline for a typical RCM reaction using AquaMet in an organic solvent.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound (e.g., 52 µmol).
-
Inert Atmosphere: Purge the flask with a stream of dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add degassed dichloromethane (e.g., 100 mL) to the flask and stir to dissolve the catalyst.
-
Substrate Addition: Dissolve the diene substrate (e.g., diethyl diallylmalonate, 2.08 mmol) in a small amount of degassed dichloromethane (e.g., 20 mL). Add this solution dropwise to the stirring catalyst solution over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for the desired time (e.g., 6 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired cyclized product.[10]
Protocol for RCM in Aqueous Media with pH and Chloride Control
This protocol provides a framework for performing RCM in an aqueous environment, which is crucial for water-soluble substrates.
-
Buffer Preparation: Prepare an aqueous buffer solution with the desired pH (e.g., pH 3-5) and sodium chloride concentration (e.g., 0.1 M - 1 M). Degas the buffer by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the water-soluble diene substrate in the prepared degassed buffer.
-
Catalyst Addition: Add the this compound to the stirring substrate solution. The catalyst loading may need to be optimized (typically 0.25-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction progress over time.
-
Work-up and Extraction: Once the reaction is complete, the product may be extracted with a suitable organic solvent if it is hydrophobic. If the product is water-soluble, alternative purification methods like preparative HPLC may be required.
-
Purification: Purify the product using appropriate chromatographic techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Optimizing reaction conditions for AquaMet Catalyst in aqueous media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the AquaMet Catalyst in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
The this compound is a water-soluble, Hoveyda-Grubbs type ruthenium complex designed for olefin metathesis reactions in aqueous media.[1][2] Its key feature is a quaternary ammonium (B1175870) tag that imparts water solubility.[1][2][3] It is suitable for a range of metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP) of water-soluble substrates.[1] It has been successfully used in the RCM of unprotected peptides in water.[4]
Q2: How should the this compound be handled and stored?
-
Handling: The this compound exhibits high stability and can be handled in the air for short periods.[4]
-
Storage: For long-term storage (longer than one week), it is recommended to store the catalyst under an inert gas atmosphere at 2-8°C.[4][5] For short-term storage (less than a week), it can be kept under an inert gas at room temperature.[4]
Q3: In which solvents is the this compound soluble?
The this compound is soluble in water and some chlorinated organic solvents like dichloromethane (B109758) (DCM) and chloroform.[4] It can also be used for reactions with water-insoluble substrates in "classical" organic solvents.[5]
Troubleshooting Guide
Low or No Reaction Conversion
Q1: My reaction in neutral, unbuffered water is showing very low conversion. What is the likely cause?
In neutral, salt-free aqueous solutions, the this compound can rapidly convert into metathesis-inactive ruthenium hydroxide (B78521) species.[6][7][8] This happens because water or hydroxide ions can displace the chloride ligands on the ruthenium center, leading to catalyst deactivation.[1] Potentiometric and spectroscopic studies have shown that under these conditions, only a very small amount of the active catalyst is present.[6][7][8]
Q2: How can I improve the catalyst's stability and activity in my aqueous reaction?
The stability and activity of the this compound are highly dependent on the pH and the presence of chloride ions.[1][6] To enhance performance:
-
Lower the pH: The catalyst is more stable and active in slightly acidic conditions. For example, the RCM of a water-soluble diol was quantitative at a pH of 3.1.[1][8]
-
Add Salt: The addition of sodium chloride (NaCl) can significantly stabilize the catalyst.[1][6] Increasing the salt concentration helps to suppress the formation of inactive hydroxide species and can decrease the rate of catalyst decomposition.[1][6][7] Molar concentrations of chloride can stabilize the active form of the catalyst at neutral pH.[6][7][8]
Q3: I've added NaCl, but my reaction is still sluggish. Could there be an issue with catalyst solubility?
Yes, while high concentrations of NaCl (e.g., 1 M) can stabilize the catalyst, they can also significantly reduce its solubility in water.[6][8] This trade-off between stability and solubility is a critical optimization parameter. If you observe catalyst precipitation, you may need to find a balance by using an intermediate salt concentration (e.g., 0.1 M) and adjusting the pH.[6][8]
Poor Selectivity / Side Reactions
Q1: I am observing significant amounts of isomerized byproducts in my reaction. Why is this happening and how can I prevent it?
Alkene isomerization is a common side reaction in metathesis, often competing with the desired pathway.[1][9] This is particularly problematic in aqueous media, where it can be more aggressive than in organic solvents.[6][7] Isomerization is thought to occur via ruthenium-hydride species that form from catalyst decomposition.[1] To minimize isomerization:
-
Control Temperature: Isomerization can be more significant at elevated temperatures.[6][7]
-
Add Chloride: The presence of chloride ions has been observed to potentially inhibit isomerization.[1]
-
Limit Reaction Time: Since isomerization can occur after the desired product is formed, it's beneficial to monitor the reaction and stop it once the starting material is consumed.[9]
Catalyst Decomposition
Q1: My catalyst appears to be decomposing quickly, even under optimized pH and salt conditions. What else could be causing this?
Even low concentrations of water can have a potent deactivating effect on ruthenium-based metathesis catalysts.[10] While AquaMet is designed for aqueous media, its lifetime is still limited.[6][7] Factors that can contribute to decomposition include:
-
High pH: Higher pH values lead to a greater concentration of hydroxide ions, which accelerates the formation of inactive species.[1]
-
Oxygen: Although the catalyst can be handled in air, performing reactions under an inert atmosphere can help prolong its lifetime by preventing oxidation.[7]
-
Coordinating Functional Groups: Certain functional groups on the substrate can coordinate to the ruthenium center and inhibit or deactivate the catalyst. The addition of additives like magnesium chloride has been shown to be beneficial in the RCM of unprotected peptides, potentially by masking these coordinating groups.[1]
Product Purification
Q1: How can I remove the ruthenium catalyst from my final product?
For water-soluble catalysts like AquaMet, separation from hydrophobic organic products can be achieved through simple extraction.[11] If the product is also water-soluble, purification can be more challenging.[1] For heterogeneous, silica-supported versions of AquaMet, the catalyst can be removed by simple filtration, resulting in very low residual ruthenium levels in the product.[1] Isocyanide scavengers have also been effectively used to remove ruthenium impurities from metathesis products.[4]
Data Presentation
Table 1: Effect of pH and NaCl Concentration on RCM Yield
This table summarizes the impact of pH on the Ring-Closing Metathesis (RCM) of a water-soluble diol substrate in an aqueous solution with a fixed NaCl concentration. The data highlights the importance of controlling the reaction medium to optimize catalyst performance.
| pH | NaCl Concentration (M) | Dominant Species | RCM Yield at 24h (%) |
| 3.1 | 0.1 | Dichloride (Active) | Quantitative |
| 7.4 | 0.1 | Mix of species | ~65% |
| 9.1 | 0.1 | Dihydroxide (Inactive) | 0% |
Data adapted from studies on AquaMet speciation and productivity.[8]
Experimental Protocols
Protocol: General Procedure for Ring-Closing Metathesis (RCM) in Aqueous Media
This protocol provides a general starting point for performing an RCM reaction of a water-soluble diene substrate using the this compound.
Materials:
-
Water-soluble diene substrate
-
This compound
-
Deionized water (degassed)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Potassium hydroxide (KOH) for pH adjustment
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare the Reaction Medium: In the reaction vessel, dissolve the desired amount of NaCl in degassed, deionized water to achieve the target concentration (e.g., 0.1 M).
-
pH Adjustment: Adjust the pH of the salt solution to the desired value (e.g., pH 3-5) using dilute HCl or KOH.
-
Substrate Addition: Dissolve the diene substrate in the prepared aqueous medium.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Weigh the this compound (a typical loading is 0.25-2.5 mol%) in the air and add it to the reaction mixture under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 70°C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using a suitable technique (e.g., NMR, LC-MS).
-
Workup and Purification: Once the reaction is complete, quench the reaction (e.g., by exposing it to air or adding a quenching agent like ethyl vinyl ether). Extract the product if it is organic-soluble. If the product is water-soluble, specific purification methods like chromatography may be required.
Mandatory Visualizations
Caption: General experimental workflow for aqueous metathesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: AquaMet speciation in aqueous media.
References
- 1. benchchem.com [benchchem.com]
- 2. Metathesis Catalyst Usable in Water Media | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Metathesis Catalyst Usable in Water Media | TCI AMERICA [tcichemicals.com]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. AquaMet 1414707-08-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
AquaMet Catalyst decomposition pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the decomposition pathways and prevention of the AquaMet catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
A1: AquaMet is a water-soluble olefin metathesis catalyst, characterized as a Hoveyda-Grubbs type ruthenium complex.[1] A key feature of this catalyst is the presence of a quaternary ammonium (B1175870) group, which imparts its water solubility.[1] Its chemical formula is C₃₉H₅₅Cl₃N₄ORu.[1][2] AquaMet is utilized in various olefin metathesis reactions in aqueous media, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1] It is particularly valuable for applications in biological systems and green chemistry due to its solubility in water.
Q2: What are the main decomposition pathways for the this compound in aqueous solutions?
A2: The primary decomposition pathways for the this compound in aqueous environments include:
-
Aquation and Formation of Hydroxide (B78521) Species: In water, the chloride ligands on the ruthenium center can be displaced by water molecules (aquation), forming aqua complexes.[3][4][5] These aqua species can then be deprotonated, especially at neutral or higher pH, to form metathesis-inactive hydroxide species.[1][3]
-
Bimolecular Decomposition: This pathway involves the reaction of two catalyst molecules, leading to inactive ruthenium species. Water has been shown to accelerate this process.[4][5]
-
β-Hydride Elimination: This decomposition route occurs from the metallacyclobutane intermediate in the catalytic cycle and is also accelerated by the presence of water.[4][5]
Q3: What are the visual indicators of this compound decomposition?
A3: A common visual indicator of this compound decomposition is a change in the color of the reaction mixture. The active catalyst solution typically has a characteristic color, and decomposition can lead to a color change, often to a darker or black precipitate, which may be 'ruthenium black'. Monitoring the reaction by UV-Vis spectroscopy can provide a more quantitative measure of decomposition, where a decrease in the absorbance at the characteristic wavelength (around 356-376 nm) indicates a loss of the active species.[1]
Q4: How can I prevent or minimize the decomposition of the this compound during my experiments?
A4: Several strategies can be employed to mitigate this compound decomposition:
-
pH Control: Maintaining a lower pH (slightly acidic conditions) can significantly slow down decomposition by suppressing the formation of inactive hydroxide species.[1]
-
Addition of Chloride Salts: Increasing the chloride ion concentration (e.g., by adding NaCl) can shift the equilibrium away from the formation of aqua species, thereby stabilizing the catalyst.[1]
-
Catalyst Immobilization: Immobilizing the this compound on a solid support, such as silica (B1680970), can enhance its stability and allow for easier separation and reuse.[1]
-
Inert Atmosphere: While AquaMet is relatively air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition pathways, especially for prolonged reactions at elevated temperatures.
Q5: What is the proper way to store the this compound?
A5: For long-term storage (>1 week), it is recommended to store the this compound under an inert gas in a cold environment (2-8°C).[2] For short-term storage (<1 week), it can be kept under an inert gas at ambient temperature.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in the Metathesis Reaction
| Potential Cause | Recommended Action |
| Catalyst Decomposition | The catalyst may have decomposed due to unfavorable reaction conditions. |
| Troubleshooting Steps: | |
| 1. Verify pH: Check the pH of your reaction mixture. If it is neutral or basic, consider adding a buffer to maintain a slightly acidic pH (e.g., pH 6.5). | |
| 2. Increase Chloride Concentration: Add a chloride salt like NaCl to the reaction mixture. Concentrations up to 1 M have been shown to stabilize the catalyst. | |
| 3. Use Fresh Catalyst: Ensure the catalyst has been stored properly and use a fresh batch if decomposition of the stock is suspected. | |
| 4. Degas Solvents: Although AquaMet is air-tolerant, for sensitive substrates or long reaction times, degassing the solvent can be beneficial. | |
| Substrate Impurities | Impurities in the substrate or solvent can poison the catalyst. |
| Troubleshooting Steps: | |
| 1. Purify Substrate: Ensure your substrate is pure and free from coordinating impurities. | |
| 2. Use High-Purity Solvents: Use freshly distilled or high-purity solvents. | |
| Incorrect Reaction Conditions | The reaction temperature or concentration may not be optimal. |
| Troubleshooting Steps: | |
| 1. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature. | |
| 2. Adjust Concentration: Highly dilute conditions can sometimes disfavor the desired reaction. Conversely, very high concentrations can promote bimolecular decomposition. Experiment with different substrate concentrations. |
Issue 2: Formation of Isomerized Byproducts
| Potential Cause | Recommended Action |
| Catalyst Decomposition to Ruthenium-Hydride Species | Decomposition of the ruthenium catalyst can generate ruthenium-hydride species that are known to catalyze olefin isomerization.[6] |
| Troubleshooting Steps: | |
| 1. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent isomerization. | |
| 2. Implement Stabilization Strategies: Use the methods described above (pH control, chloride addition) to minimize catalyst decomposition and the formation of isomerization-active species. | |
| 3. Purification: Isomerized byproducts may be separable from the desired product by chromatography. |
Quantitative Data on Catalyst Stability
The stability of the this compound is significantly influenced by the pH of the aqueous medium and the concentration of chloride ions.
Table 1: Effect of pH on AquaMet Decomposition Rate
| pH | Relative Decomposition Rate |
| 6.5 | Low[1] |
| 7.4 | Medium[1] |
| 8.0 | High[1] |
This table provides a qualitative summary based on literature findings. Lower pH values are generally associated with slower catalyst decomposition.
Table 2: Effect of NaCl Concentration on AquaMet Speciation at pH 3
| NaCl Concentration (M) | Dominant Species |
| 0.001 | Diaqua Complex [AM(H₂O)₂] |
| Increasing Concentration | Monochloride [AM(H₂O)] |
| High Concentration | Dichloride [AM] (Active Form) |
This table illustrates that increasing the chloride concentration shifts the equilibrium towards the more stable and active dichloride form of the catalyst, as determined by UV-Vis spectroscopic studies.[3]
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition using UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the decomposition of the this compound in an aqueous solution.
Materials:
-
This compound
-
High-purity water or buffer of desired pH
-
Sodium chloride (if investigating chloride effect)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the this compound in the chosen aqueous medium (e.g., buffered water with or without NaCl). The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1 AU) at the wavelength of maximum absorbance (λmax), which is around 356-376 nm for AquaMet.[1]
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the λmax of the catalyst or to monitor the absorbance at the fixed λmax over time.
-
Initiate the Experiment: Place the cuvette with the catalyst solution in the spectrophotometer and start the measurement.
-
Data Acquisition: Record the UV-Vis spectra or the absorbance at λmax at regular time intervals.
-
Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance indicates catalyst decomposition. The rate of decomposition can be determined from the slope of this plot.
Protocol 2: Immobilization of this compound on Silica Gel
This protocol provides a general method for the immobilization of the this compound on a silica support.
Materials:
-
This compound
-
Silica gel (e.g., SBA-15)
-
An appropriate solvent in which AquaMet is soluble (e.g., dichloromethane (B109758) or water)
Procedure:
-
Activate Silica Support: The silica support may need to be activated to generate surface silanol (B1196071) groups. This is often done by heating the silica gel under vacuum.
-
Prepare Catalyst Solution: Dissolve the this compound in the chosen solvent.
-
Immobilization: Add the activated silica gel to the catalyst solution. The immobilization can be achieved through non-covalent interactions between the quaternary ammonium group of the catalyst and the silanol groups on the silica surface.[1] Stir the mixture for a sufficient period to allow for the interaction to occur.
-
Washing: After the immobilization period, filter the silica-supported catalyst and wash it thoroughly with the solvent to remove any non-immobilized catalyst.
-
Drying: Dry the immobilized catalyst, typically under vacuum.
-
Characterization (Optional): The successful immobilization can be confirmed by techniques such as solid-state NMR, elemental analysis (to determine ruthenium loading), or by testing the catalytic activity of the supported catalyst.
Visualizations
Caption: Key decomposition pathways of the this compound in aqueous media.
Caption: Troubleshooting workflow for low conversion in AquaMet-catalyzed reactions.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Effect of pH and additives on AquaMet Catalyst stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AquaMet catalysts. The information focuses on the critical effects of pH and additives on catalyst stability and activity during olefin metathesis reactions in aqueous and other polar media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of AquaMet catalyst decomposition in aqueous media?
A1: The primary cause of this compound decomposition in aqueous media is its interaction with water and hydroxide (B78521) ions.[1][2] This process, known as aquation, involves the displacement of the catalyst's chloride ligands by water molecules.[3] The resulting aqua species are often less stable and can undergo further reactions to form metathesis-inactive hydroxide species, especially at neutral or higher pH.[1][2]
Q2: How does pH affect the stability and activity of the this compound?
A2: The pH of the reaction medium plays a crucial role in the stability and activity of the this compound.[1]
-
Higher pH (neutral to basic): At higher pH levels, the concentration of hydroxide ions increases, leading to a faster rate of catalyst decomposition through the formation of inactive hydroxide species.[1][2] This significantly reduces the catalyst's lifetime and overall activity.
-
Lower pH (acidic): Lower pH values generally result in slower catalyst decomposition.[1] Acidic conditions help to suppress the formation of the deactivating hydroxide species, thereby maintaining the integrity of the active catalytic species for a longer duration.[1] For instance, studies have shown that decomposition is significantly slower at pH 6.5 compared to pH 7.4 and 8.0.[1]
Q3: What is the role of chloride salt additives, such as NaCl, in AquaMet catalyzed reactions?
A3: The addition of chloride salts, most commonly sodium chloride (NaCl), has a significant stabilizing effect on the this compound in aqueous solutions.[1] Increasing the chloride concentration helps to suppress the aquation process by shifting the equilibrium away from the formation of the unstable aqua complex.[3] These chloride ions can coordinate to the ruthenium center, mitigating the deactivating effects of water and hydroxide ions, which leads to decreased catalyst decomposition and improved stability.[1]
Q4: Can other additives be used to enhance this compound performance?
A4: Yes, besides chloride salts, other additives have been explored to improve the performance of AquaMet and similar ruthenium catalysts. For instance, the addition of magnesium chloride has been shown to be beneficial in the ring-closing metathesis (RCM) of unprotected peptides in water, likely by masking coordinating functional groups.[1] In some cases, supramolecular additives like sulfocalixarenes have been used with Grubbs-type catalysts in water to improve reactivity by enhancing mass transfer and solubility of reactants.[3]
Q5: How does the choice of solvent affect this compound activity?
A5: While AquaMet is designed for use in water, its activity is also influenced by the solvent polarity. It generally exhibits high conversion rates in polar aprotic solvents like DMF.[1] In aqueous media, competing coordination effects with water can lead to lower efficiency compared to some organic solvents.[1] Therefore, systematic optimization of the reaction environment, including solvent polarity, pH, and ionic strength, is crucial for achieving the best results.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no catalyst activity | - Catalyst decomposition: The catalyst may have decomposed due to unfavorable pH or lack of stabilizing additives. - Incompatible solvent: The chosen solvent system may be inhibiting catalyst activity. - Impure reagents: Impurities in the substrate or solvent can poison the catalyst. | - Adjust the pH of the reaction mixture to a slightly acidic range (e.g., pH 6.5). - Add a chloride salt, such as NaCl (e.g., 100 mM), to the reaction mixture to stabilize the catalyst.[1] - If possible, pre-screen different compatible solvents or co-solvents. - Ensure all reagents and solvents are of high purity. |
| Rapid catalyst deactivation (reaction starts but stops prematurely) | - High pH: The reaction medium is too basic, leading to rapid formation of inactive hydroxide species.[1][2] - Low chloride concentration: Insufficient chloride ions to protect the catalyst from aquation.[3] | - Lower the pH of the reaction medium using a suitable buffer system (e.g., MES buffer).[1] - Increase the concentration of NaCl or another chloride salt in the reaction. |
| Poor product yield | - Suboptimal reaction conditions: The combination of pH, additives, temperature, and concentration may not be ideal for the specific substrate. - Catalyst loading is too low: Insufficient catalyst to drive the reaction to completion. | - Systematically optimize the reaction conditions, including pH, salt concentration, temperature, and catalyst loading. - Perform a small-scale reaction screen to identify the optimal parameter window. - Incrementally increase the catalyst loading. |
| Formation of side products (e.g., olefin isomerization) | - Catalyst degradation products: Decomposed ruthenium species can sometimes catalyze side reactions like olefin isomerization.[4] | - Implement the strategies to improve catalyst stability (adjusting pH, adding chloride salts) to minimize the formation of degradation products. |
| Difficulty in catalyst removal after reaction | - Homogeneous nature of the catalyst: AquaMet is a water-soluble catalyst, which can make separation from water-soluble products challenging. | - For hydrophobic organic products, separation can be achieved by extraction with an organic solvent. - Consider immobilizing the catalyst on a solid support (e.g., silica (B1680970) gel) to create a heterogeneous system that can be easily removed by filtration.[1] |
Data Presentation
Effect of pH on this compound Decomposition
| pH | Relative Decomposition Rate |
| 6.5 | Low[1] |
| 7.4 | Medium[1] |
| 8.0 | High[1] |
Effect of Chloride Concentration on this compound Stability
| NaCl Concentration (mM) | Relative Decomposition Rate |
| 0 | High[1] |
| 50 | Medium[1] |
| 100 | Low[1] |
Illustrative Turnover Numbers (TONs) in Aqueous Media
| Reaction | Catalyst | Conditions | Turnover Number (TON) |
| RCM of diol 2 | AquaMet | Buffered water | 210 |
| RCM of diol 2 | AquaMet | Water, 70 °C | 420[4] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) in an Aqueous Buffer
This protocol is a general guideline for performing an RCM reaction using AquaMet in a buffered aqueous solution.
Materials:
-
This compound
-
Diene substrate
-
Degassed buffer solution (e.g., 20 mM MES buffer, pH 6.5)
-
Sodium chloride (NaCl)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask, add the diene substrate and the desired amount of NaCl.
-
Add the degassed buffer solution to the flask to dissolve the substrate and salt.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any dissolved oxygen.
-
Under a positive pressure of the inert gas, add the this compound to the reaction mixture. The catalyst loading should be optimized for the specific reaction, typically ranging from 0.1 to 5 mol%.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., NMR, GC-MS, or LC-MS).
-
Once the reaction is complete, quench the reaction (if necessary) and proceed with product isolation and purification.
Protocol 2: Monitoring this compound Stability by UV-Vis Spectroscopy
This protocol describes a method to monitor the decomposition of the this compound under different pH and additive conditions using UV-Vis spectroscopy.
Materials:
-
This compound
-
Buffer solutions of different pH values (e.g., pH 6.5, 7.4, 8.0)
-
Sodium chloride (NaCl) solutions of different concentrations (e.g., 0 mM, 50 mM, 100 mM)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the this compound in a suitable solvent (e.g., deionized water).
-
Prepare a series of buffer solutions with the desired pH values and NaCl concentrations.
-
In a quartz cuvette, add the buffer solution of a specific pH and NaCl concentration.
-
Initiate the experiment by adding a small aliquot of the AquaMet stock solution to the cuvette to achieve the desired final catalyst concentration.
-
Immediately start recording the UV-Vis spectrum of the solution at regular time intervals. The this compound has a characteristic metal-ligand charge transfer (MLCT) band, and its decrease in intensity over time indicates catalyst decomposition.[1]
-
Continue monitoring until the absorbance of the MLCT band stabilizes or disappears.
-
Plot the absorbance at the MLCT maximum as a function of time to determine the rate of decomposition under the tested conditions.
-
Repeat the experiment for each pH and additive condition to compare the catalyst stability.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with AquaMet Catalyst and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of AquaMet Catalyst. Find detailed protocols and data to help you overcome common side reactions and optimize your olefin metathesis experiments in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
AquaMet is a water-soluble olefin metathesis catalyst of the Hoveyda-Grubbs type. Its key feature is a quaternary ammonium (B1175870) group, which imparts solubility in water and some chlorinated organic solvents like DCM and chloroform. This makes it particularly suitable for performing various metathesis reactions in aqueous environments, which is beneficial for green chemistry and biological applications.
Primary applications of this compound include:
-
Ring-Closing Metathesis (RCM)
-
Ring-Opening Metathesis Polymerization (ROMP)
-
Cross-Metathesis (CM)
-
Enyne Metathesis
It has been successfully used for reactions on complex molecules like unprotected peptides in water.
Q2: What are the most common side reactions observed with this compound?
The most prominent side reaction is olefin isomerization , where the double bond in the product shifts to a different position. This is often an undesired reaction that competes with the intended metathesis pathway and can become significant, especially at elevated temperatures. Another major issue is catalyst decomposition , particularly in aqueous solutions, which leads to the formation of metathesis-inactive ruthenium hydroxide (B78521) species. This decomposition is a key reason for needing higher catalyst loadings in aqueous media compared to organic solvents.
Q3: How can I store this compound to ensure its stability?
For long-term storage (longer than one week), it is recommended to store this compound under an inert gas atmosphere in a cold environment, ideally between 2-8°C. For short-term storage (less than a week), it can be kept under an inert gas at ambient temperature. Although the catalyst has high stability and can be handled in the air, these storage conditions will help preserve its activity over time.
Troubleshooting Guide
Issue 1: Low yield of the desired metathesis product and formation of isomerized byproducts.
Q: My reaction is producing a significant amount of an isomerized product, and the yield of my target molecule is low. What's causing this and how can I fix it?
A: This is a classic issue of olefin isomerization, a common side reaction with AquaMet, especially in aqueous media. The isomerization is thought to be caused by ruthenium-hydride species that form from catalyst decomposition. This side reaction is more pronounced at higher temperatures.
Troubleshooting Steps:
-
Control the Temperature: Avoid elevated temperatures if possible. For example, in the Ring-Closing Metathesis (RCM) of a water-soluble diol in D₂O, isomerization is detectable at room temperature within an hour and accounts for about 50% of the product after 4 hours. At 70°C, this isomerization reaches 60% after just one hour. Running the reaction at a lower temperature for a longer period might be beneficial.
-
Add Chloride Ions: The presence of chloride ions (e.g., from NaCl) can significantly suppress catalyst decomposition into inactive hydroxide species and inhibit isomerization. In the absence of added chloride at neutral pH, AquaMet is rapidly converted to inactive hydroxide complexes. Adding a high concentration of NaCl (e.g., 1 M) can stabilize the active form of the catalyst.
-
Use Co-solvents: If your substrate has poor solubility in water, this can hinder the catalyst-substrate interaction and reduce reaction efficiency. Using a water-miscible co-solvent like dimethoxyethane (DME) or acetone (B3395972) can create a homogeneous reaction mixture and improve performance.
Issue 2: The reaction does not go to completion, or the catalyst appears to be inactive.
Q: My reaction starts but then stalls, or I see no conversion at all. What could be the problem?
A: This is likely due to catalyst deactivation. In aqueous solutions, particularly at neutral or higher pH and low salt concentrations, AquaMet can rapidly convert into inactive ruthenium hydroxide species.
Troubleshooting Steps:
-
Adjust pH and Add Salt: The stability of AquaMet is highly dependent on pH and chloride concentration. At neutral pH without added salt, very little of the active catalyst is present. By lowering the pH and/or increasing the NaCl concentration, you can stabilize the active catalyst species. For example, raising the NaCl concentration to 1 M can suppress the formation of inactive species up to pH 8.
-
Degas the Solvent: Although AquaMet is relatively air-stable, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially when the catalyst is in solution. Reactions should be run in the presence of argon or nitrogen to exclude oxygen.
-
Check for Impurities: Ensure your substrate and solvent are free from impurities that could act as catalyst poisons. Strongly coordinating functional groups on the substrate can sometimes inhibit the catalyst.
-
Consider a Co-solvent: For hydrophobic substrates, poor solubility can lead to an apparent lack of activity. Using a co-solvent can improve the interaction between the catalyst and the substrate.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the performance of this compound.
Table 1: Effect of Temperature and Time on Isomerization in RCM of a Water-Soluble Diol in D₂O
| Temperature (°C) | Reaction Time (hours) | Isomerization Product Percentage (%) |
| Room Temperature | 1 | Detectable |
| Room Temperature | 4 | ~50 |
| 70 | 1 | 60 |
| Data derived from studies on the RCM of a water-soluble diol. |
Table 2: Effect of Chloride Concentration on AquaMet Stability
| NaCl Concentration | pH | Dominant Species | Metathesis Activity |
| None (Salt-free) | Neutral | Inactive Hydroxide Species | Very Low |
| 0.01 M | 3 | Ru-H₂O Complexes | Moderate |
| 1 M | Neutral (up to 8) | Active AquaMet (AM) | High |
| This table illustrates the relationship between NaCl concentration, pH, and the dominant catalyst species in solution, which directly impacts catalytic activity. |
Key Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) in an Organic Solvent
This protocol is for the RCM of diethyl diallylmalonate in dichloromethane (B109758), a reaction in which AquaMet is also effective.
-
Preparation: In a 200 mL two-necked round-bottomed flask, add this compound (50 mg, 52 µmol).
-
Inert Atmosphere: Purge the flask with nitrogen (N₂).
-
Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask.
-
Substrate Addition: In a separate flask, dissolve diethyl diallylmalonate (500 mg, 2.08 mmol) in 20 mL of DCM.
-
Reaction Initiation: Add the substrate solution dropwise to the catalyst solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica-gel column chromatography (eluent: hexane:EtOAc = 1:1) to obtain the product, diethyl cyclopent-3-ene-1,1-dicarboxylate.
Protocol 2: Procedure for RCM in D₂O with Isomerization Monitoring
This protocol is based on a study investigating the catalyst's behavior in aqueous media.
-
Preparation: In a flask equipped with a magnetic stirring bar, dissolve the Z-olefin substrate (8.7 mg, 0.15 mmol) in non-degassed D₂O (1.5 mL).
-
Catalyst Addition: Add this compound (0.6 mg, 0.75 µmol) to the solution.
-
Reaction: Stir the reaction mixture at 25°C.
-
Analysis: After 1.1 hours, transfer 0.7 mL of the reaction mixture to an NMR tube.
-
Yield Determination: Determine the product yield and the extent of isomerization using ¹H NMR spectroscopy.
Mandatory Visualizations
Caption: this compound deactivation pathway in aqueous media.
Caption: Troubleshooting workflow for common this compound issues.
Caption: Relationship between reaction conditions and outcomes.
Technical Support Center: Minimizing Ruthenium Contamination from AquaMet Catalyst
This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize ruthenium contamination when using AquaMet and other ruthenium-based metathesis catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual ruthenium from my reaction products?
A1: Ruthenium, a heavy metal, can be toxic and may interfere with downstream chemical transformations or biological assays. For pharmaceutical applications, regulatory bodies like the FDA and EMA have strict limits on the permissible daily exposure (PDE) to residual metals in active pharmaceutical ingredients (APIs), often requiring levels below 10 ppm.[1][2][3] Failure to remove ruthenium adequately can lead to product rejection, compromised experimental results, and potential safety concerns.[4]
Q2: What are the common sources of ruthenium contamination in my final product?
A2: The primary source of ruthenium contamination is the catalyst itself. Homogeneous catalysts like AquaMet can be challenging to remove completely from the reaction mixture.[5] Incomplete reaction quenching, catalyst degradation products, and strong coordination of the metal to the product or impurities can all contribute to residual ruthenium levels.
Q3: What are the main strategies for removing residual ruthenium?
A3: The primary strategies for ruthenium removal can be categorized into three main approaches:
-
Extraction: Solubilizing the ruthenium species to move them from the organic phase containing your product to an aqueous phase.
-
Adsorption: Using solid-supported materials (scavengers) that bind to the ruthenium, allowing for its removal by filtration.
-
Precipitation: Converting the soluble ruthenium species into an insoluble form that can be filtered off.[2]
A combination of these methods often yields the best results.
Troubleshooting Guide
Issue 1: High levels of ruthenium remain after standard aqueous workup.
-
Possible Cause: The ruthenium species may not be sufficiently water-soluble for effective removal by simple water extraction.
-
Solution: Employ an aqueous solution containing a coordinating ligand or a mild oxidizing agent. These additives react with the ruthenium catalyst and its byproducts to form more polar, water-soluble complexes that are more easily extracted.
-
Recommended Protocols:
-
Aqueous Extraction with a Coordinating Ligand: After reaction completion, add a water-soluble Lewis base such as imidazole, 2-mercaptonicotinic acid (MNA), cysteine, or tris(hydroxymethyl)phosphine (B1196123) (THMP) to the reaction mixture and stir.[6] Then, perform an aqueous extraction.
-
Oxidative Wash: Wash the reaction mixture with a 15% aqueous solution of hydrogen peroxide (H₂O₂). This oxidizes the ruthenium complexes to the highly insoluble ruthenium dioxide, which can often be removed by filtration.[7]
-
-
Issue 2: My product is polar and retains ruthenium even after extraction.
-
Possible Cause: Polar functional groups in the product molecule can chelate with ruthenium, making it difficult to remove by simple extraction.
-
Solution: Utilize solid-supported scavengers that have a high affinity for ruthenium. These scavengers can be added directly to the crude reaction mixture, and after a stirring period, the solid is filtered off, taking the bound ruthenium with it.
-
Recommended Protocols:
-
Activated Carbon Treatment: Stirring the crude product with activated carbon is a cost-effective method for adsorbing ruthenium impurities.[1][2]
-
Silica (B1680970) Gel Scavengers: Use functionalized silica gels, such as SiliaBond® Metal Scavengers (e.g., Thiol, DMT), which show high efficiency in removing ruthenium to very low ppm levels.[8]
-
Polymer-Supported Scavengers: Employ scavengers based on polymeric supports. Be mindful of potential leaching of the metal from the resin over time.[2]
-
-
Issue 3: Ruthenium removal is inconsistent between batches.
-
Possible Cause: Variations in reaction conditions, such as reaction time, temperature, or solvent purity, can affect the nature of the ruthenium species present at the end of the reaction, influencing the effectiveness of the purification method.
-
Solution: Standardize the reaction and quench procedure. A crucial step is to effectively quench the catalyst's activity upon reaction completion to prevent the formation of problematic ruthenium byproducts.[6]
-
Recommended Protocol:
-
Catalyst Quenching: Upon completion of the metathesis reaction, add a quenching agent like 2-mercaptonicotinic acid (MNA) or imidazole.[6][9] These reagents not only deactivate the catalyst, preventing side reactions like ring-opening of macrocyclic products, but also facilitate its removal during extraction.[6]
-
-
Data on Ruthenium Removal Strategies
The following tables summarize the effectiveness of various ruthenium removal techniques based on published data.
Table 1: Comparison of Ruthenium Scavengers
| Scavenger/Method | Initial Ru (ppm) | Final Ru (ppm) | Conditions | Reference |
| Tris(hydroxymethyl)phosphine (THMP) & Charcoal | High | 32 | Combined treatment | [6] |
| Triphenylphosphine oxide (Ph₃P=O) / Silica Gel | Not specified | Low | 50 eq., 12h stir, then silica filtration | [10] |
| Dimethyl sulfoxide (B87167) (DMSO) / Silica Gel | Not specified | Low | 50 eq., 12h stir, then silica filtration | [10] |
| Aqueous Extraction + Activated Carbon | High | <0.04 | Sequential treatment | [1] |
| SiliaBond DMT | 500 | <1 | 8 eq., 16h, 22°C | [8] |
| SiliaBond Thiol | 500 | 5 | 8 eq., 16h, 22°C | [8] |
| Isocyanide Scavenger + Silica Gel Filtration | High | <5 | 4.4 eq., 30 min stir | [11][12] |
Table 2: Ruthenium Levels in API Synthesis
| API/Intermediate | Purification Step(s) | Final Ru (ppm) | Reference |
| BILN-2061 Intermediate | MNA quench, NaHCO₃ extractions, charcoal, silica filtration | 159 | [9] |
| SB-462795 | Hydrogenation (Pd/C), crystallizations | <1 | [6] |
Experimental Protocols
Protocol 1: Ruthenium Removal using an Aqueous Coordinating Ligand Wash
-
Reaction Quenching: Once the metathesis reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), add 5-10 mol% of 2-mercaptonicotinic acid (MNA) relative to the catalyst. Stir the mixture at room temperature for 1-2 hours.
-
Extraction:
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the residual ruthenium concentration using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Ruthenium Scavenging with Functionalized Silica Gel
-
Solvent Exchange (if necessary): After the reaction, if the solvent is not compatible with the scavenger, concentrate the reaction mixture and redissolve the crude product in a suitable solvent like dichloromethane (B109758) (DCM) or toluene.
-
Scavenger Addition: Add the recommended amount of the functionalized silica scavenger (e.g., SiliaBond DMT, typically 4-8 equivalents relative to the initial catalyst loading).[8]
-
Stirring: Stir the suspension at room temperature or elevated temperature (as recommended by the manufacturer) for 2 to 16 hours.[8] Reaction progress can be monitored by taking small aliquots of the solution (after filtering out the scavenger) and analyzing for ruthenium content.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual ruthenium.
Visualizing Workflows
The following diagrams illustrate the decision-making process and workflows for minimizing ruthenium contamination.
Caption: Decision workflow for selecting a ruthenium purification strategy.
Caption: General experimental workflow for solid-supported scavenging.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Removing ruthenium residues from olefin metathesis reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 11. apeiron-synthesis.com [apeiron-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of AquaMet Catalyst
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the stability of AquaMet Catalyst for prolonged reactions.
Frequently Asked Questions (FAQs)
Q1: My AquaMet-catalyzed reaction is sluggish or stalls completely. What are the potential causes?
A1: Several factors can contribute to poor catalyst performance. The primary suspects are catalyst deactivation due to unfavorable pH, insufficient chloride concentration, or the presence of coordinating functional groups on the substrate. Catalyst decomposition in aqueous media is a known issue, often leading to the formation of inactive ruthenium hydroxide (B78521) species.[1][2][3][4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is critical for AquaMet stability.[1] Higher pH values (typically above neutral) lead to a faster decomposition of the catalyst due to the increased concentration of hydroxide ions, which react with the ruthenium center to form inactive species.[1][2][3][4] Conversely, slightly acidic conditions can slow down this decomposition pathway.[1]
Q3: What is the role of chloride ions in the reaction mixture?
A3: Chloride ions play a crucial role in stabilizing the this compound.[2][3] They compete with water and hydroxide ions for coordination to the ruthenium center, thereby preventing the formation of inactive aqua and hydroxide complexes.[2][3] Increasing the chloride concentration, for instance by adding sodium chloride, can significantly enhance catalyst lifetime and reaction efficiency.[2]
Q4: Can the solvent choice impact the catalyst's stability?
A4: Yes, while AquaMet is designed for use in aqueous media, the purity of the water and the presence of co-solvents can be influential. It is crucial to use high-purity, degassed water to minimize potential impurities that could act as catalyst poisons. While AquaMet is soluble in some chlorinated organic solvents, its stability is generally higher in these non-aqueous environments.[5] In aqueous solutions, water itself can play a role in catalyst decomposition pathways.[2][4][6]
Q5: Are there any known incompatibilities with certain functional groups in the substrate?
A5: Yes, strongly coordinating functional groups, such as unprotected amines and thiols, can bind to the ruthenium center and inhibit or deactivate the catalyst. It is advisable to protect such functional groups if they are not the intended site of reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during prolonged reactions with this compound.
Issue 1: Low or No Conversion
Possible Causes & Solutions:
-
Incorrect pH: The reaction medium may be too basic.
-
Troubleshooting Step: Measure the pH of your reaction mixture. If it is neutral or basic, adjust to a slightly acidic pH (e.g., pH 6.0-6.5) using a suitable buffer.
-
-
Insufficient Chloride Concentration: The concentration of chloride ions may be too low to effectively stabilize the catalyst.
-
Troubleshooting Step: Add sodium chloride (NaCl) to the reaction mixture. A concentration range of 100 mM to 1 M is often beneficial, but optimal concentration may vary depending on the substrate.[2]
-
-
Catalyst Decomposition: The catalyst may have decomposed before the reaction could proceed to completion.
-
Troubleshooting Step: Consider adding the catalyst in portions throughout the reaction. Alternatively, employ a strategy to protect the catalyst, such as immobilization on a solid support.
-
-
Substrate-Related Inhibition: Your substrate may contain functional groups that are poisoning the catalyst.
-
Troubleshooting Step: If your substrate contains strongly coordinating groups, consider protecting them prior to the metathesis reaction.
-
Issue 2: Reaction Starts but Stalls Prematurely
Possible Causes & Solutions:
-
Gradual Catalyst Deactivation: The initial conditions may be suitable, but the catalyst loses activity over time.
-
Troubleshooting Step: This is a classic sign of catalyst instability. Implement the strategies mentioned above, such as pH adjustment and addition of chloride ions, to prolong the catalyst's active lifetime.
-
-
Product Inhibition: The reaction product may be coordinating to the catalyst and inhibiting further turnover.
-
Troubleshooting Step: This can be difficult to diagnose without further mechanistic studies. If suspected, try running the reaction at a lower substrate concentration to see if the catalyst lifetime improves.
-
Issue 3: Formation of Undesired Byproducts (e.g., Isomerization)
Possible Causes & Solutions:
-
Catalyst Decomposition Products: Decomposition of the this compound can generate species that catalyze side reactions like olefin isomerization.[4]
-
Troubleshooting Step: Enhancing the stability of the primary metathesis catalyst by optimizing pH and chloride concentration can help to suppress the formation of these decomposition products and minimize side reactions.
-
Data Presentation
Table 1: Effect of pH on this compound Decomposition
| pH | Relative Decomposition Rate | Observations |
| 6.5 | Low | Slower decomposition, leading to a longer active catalyst lifetime.[1] |
| 7.4 | Medium | Moderate rate of decomposition.[1] |
| 8.0 | High | Rapid decomposition due to a higher concentration of hydroxide ions.[1] |
Table 2: Effect of NaCl Concentration on this compound Stability
| NaCl Concentration | Relative Catalyst Stability | Impact on Reaction |
| 0 mM | Low | Rapid formation of inactive hydroxide species.[2][3] |
| 100 mM | Medium | Noticeable improvement in catalyst lifetime and reaction conversion. |
| 500 mM - 1 M | High | Significant suppression of catalyst deactivation, leading to a more robust catalytic system.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for a Test Ring-Closing Metathesis (RCM) Reaction
This protocol describes a general method for testing the activity and stability of this compound using a model water-soluble diene substrate.
Materials:
-
This compound
-
Water-soluble diene substrate (e.g., a diallylic ether with polyethylene (B3416737) glycol chains)
-
High-purity, degassed water
-
Sodium chloride (if required)
-
pH buffer (if required)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry reaction vessel, dissolve the water-soluble diene substrate in degassed water to the desired concentration (e.g., 0.1 M).
-
If investigating the effect of chloride, add the appropriate amount of a stock solution of NaCl.
-
If investigating the effect of pH, add the appropriate buffer to maintain the desired pH.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the this compound (typically 0.5-5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR, GC-MS, or LC-MS).
Protocol 2: Monitoring Catalyst Decomposition by UV-Vis Spectroscopy
This protocol allows for the qualitative monitoring of this compound decomposition by observing changes in its UV-Vis spectrum.
Materials:
-
This compound
-
High-purity, degassed water
-
Sodium chloride (for testing its effect)
-
pH buffers (for testing their effect)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in degassed water.
-
Prepare a series of aqueous solutions with varying pH and/or NaCl concentrations in separate cuvettes.
-
Initiate the experiment by adding a small aliquot of the AquaMet stock solution to each cuvette.
-
Immediately record the initial UV-Vis spectrum of each sample. The characteristic absorbance peak for the active catalyst can be monitored.
-
Record subsequent UV-Vis spectra at regular time intervals. A decrease in the intensity of the characteristic peak indicates catalyst decomposition.
Visualizations
Caption: Troubleshooting workflow for a stalled or sluggish AquaMet-catalyzed reaction.
Caption: Simplified signaling pathway of this compound deactivation and stabilization in aqueous media.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Addressing Catalyst Inhibition in Complex Reaction Mixtures
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address catalyst inhibition in your complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst inhibition in my reaction?
A1: The most common indicators of catalyst inhibition include:
-
Low or no product yield: The reaction fails to proceed to completion or produces significantly less product than expected.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Poor reproducibility: Reaction outcomes, particularly yield and selectivity, vary significantly between batches even with seemingly identical conditions.
-
Formation of unexpected byproducts: The inhibited catalyst may promote alternative reaction pathways, leading to impurities.
-
Change in reaction mixture appearance: The formation of precipitates or a color change (e.g., the formation of palladium black in cross-coupling reactions) can indicate catalyst decomposition, a form of deactivation.[1]
Q2: What are the main types of catalyst deactivation?
A2: Catalyst deactivation can be broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture strongly bind to the active sites on the catalyst surface, rendering them unavailable for the desired reaction.[2] This can be reversible, where the poison can be removed, or irreversible, where the catalyst is permanently damaged.[3]
-
Mechanical Deactivation: This includes processes like fouling or masking, where deposits physically block active sites and pores.[2] Attrition and crushing can also occur, where the catalyst physically breaks down due to mechanical stress.[2]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, which reduces the surface area and, consequently, the catalytic activity.[2]
Q3: What are some common catalyst poisons I should be aware of?
A3: The nature of catalyst poisons is highly dependent on the specific catalyst and reaction. However, some common culprits include:
-
Sulfur compounds: Notorious for poisoning precious metal catalysts used in processes like hydrogenation and reforming.[4]
-
Carbon monoxide (CO): Can strongly adsorb to and block the active sites of many metal catalysts, such as iron in ammonia (B1221849) synthesis and palladium in hydrogenation reactions.[4][5]
-
Halides, cyanides, and arsenic: These can act as potent poisons for a variety of catalysts.[3]
-
Water and oxygen: Can be detrimental to air- and moisture-sensitive catalysts, leading to irreversible decomposition.[6] They can also poison Ziegler-Natta catalysts.[5]
-
Heavy metals: Lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[4]
-
Nitrogen-containing heterocycles: The lone pair of electrons on the nitrogen can coordinate to the metal center of a catalyst (e.g., palladium), inhibiting its activity.[7]
Q4: How can I differentiate between catalyst poisoning and fouling?
A4: Distinguishing between poisoning and fouling is crucial for effective troubleshooting.
-
Poisoning is a chemical process where impurities bind to the catalyst's active sites.[8] Analysis of the catalyst surface using techniques like X-ray Photoelectron Spectroscopy (XPS) can reveal the presence of poisoning elements.[2]
-
Fouling is a physical process involving the deposition of materials like coke or polymers on the catalyst surface, blocking pores and active sites.[2] A significant increase in the reactor's back pressure can indicate fouling.[9] Techniques like Brunauer-Emmett-Teller (BET) surface area analysis can show a reduction in surface area, indicative of fouling.[2]
Q5: What are the general strategies to mitigate catalyst inhibition?
A5: A multi-pronged approach is often the most effective:
-
Feedstock Purification: This is often the first and most critical step. Removing potential poisons from your starting materials and solvents before they enter the reaction can prevent inhibition.[4] This can be achieved through distillation, recrystallization, or passing reagents through a guard bed of a suitable adsorbent.[10]
-
Catalyst Modification: The catalyst itself can be designed to be more resistant to poisons. This can involve using bulky ligands to shield the active metal center or adding promoters that can trap poisons.
-
Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant concentrations can sometimes minimize the impact of inhibitors. For instance, lower temperatures can increase enantioselectivity in asymmetric catalysis.[11]
-
Catalyst Regeneration: For catalysts that have been deactivated, regeneration can restore their activity. Common methods include thermal treatments (calcination) to burn off coke deposits or chemical washing to remove adsorbed poisons.[12][13]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Reaction Yield
This guide provides a logical workflow for diagnosing the root cause of low product yield in a catalytic reaction.
Is your reaction yield lower than expected?
-
Verify Starting Materials and Reagents:
-
Purity Check: Are your starting materials, solvents, and any additives of the required purity? Impurities are a common source of catalyst poisons.
-
Stability: Are your reagents and catalyst stable under the storage and reaction conditions? Some reagents and catalysts can degrade over time.
-
-
Review Reaction Conditions:
-
Temperature: Is the reaction temperature optimal? Too high a temperature can lead to catalyst decomposition, while too low a temperature can result in slow reaction rates.
-
Pressure: For gas-phase reactions, is the pressure correct?
-
Stirring/Mixing: Is the reaction mixture being adequately mixed? Poor mixing can lead to localized concentration gradients and inefficient catalysis.
-
Atmosphere: Is the reaction being performed under the correct atmosphere (e.g., inert gas for air-sensitive catalysts)?
-
-
Investigate the Catalyst:
-
Catalyst Loading: Is the catalyst loading appropriate? Too low a loading may result in incomplete conversion, while too high a loading can sometimes lead to side reactions or aggregation.
-
Catalyst Activation: Does your catalyst require an activation step? Ensure that the activation procedure is being followed correctly.
-
Catalyst Deactivation: Is it possible the catalyst is being deactivated during the reaction? Consider taking samples at different time points to monitor the reaction progress. A reaction that starts and then stalls is a classic sign of deactivation.
-
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yield.
Guide 2: Troubleshooting Catalyst Deactivation in a Fixed-Bed Reactor
Fixed-bed reactors are common in industrial processes, and catalyst deactivation can lead to significant operational issues.
Are you observing a decline in performance in your fixed-bed reactor?
-
Symptom: Gradual Decline in Conversion
-
Possible Causes:
-
Coking/Fouling: Carbonaceous deposits are physically blocking the catalyst pores and active sites. This is often accompanied by an increase in pressure drop across the reactor.
-
Slow Poisoning: A low concentration of a poison in the feed is gradually accumulating on the catalyst.
-
Sintering: The catalyst is slowly losing surface area due to thermal degradation.
-
-
Troubleshooting Steps:
-
Monitor the pressure drop across the reactor.
-
Analyze the feed for potential poisons.
-
After the run, characterize the spent catalyst from different sections of the bed (inlet, middle, outlet) using techniques like TGA (for coking), BET (for surface area), and XPS or ICP-MS (for poisons).
-
-
-
Symptom: Rapid Decline in Conversion
-
Possible Causes:
-
Acute Poisoning: A sudden introduction of a high concentration of a poison into the feed.
-
Channeling: The feed is bypassing the catalyst bed through channels, leading to a sharp drop in conversion.
-
Mechanical Failure: An issue with the reactor internals or catalyst support.
-
-
Troubleshooting Steps:
-
Immediately analyze the feed for contaminants.
-
Once the reactor is safely shut down, visually inspect the catalyst bed for signs of channeling or damage.
-
Analyze the catalyst for high concentrations of poisons.
-
-
Troubleshooting Workflow for Fixed-Bed Reactor Deactivation
Caption: A workflow for troubleshooting catalyst deactivation in a fixed-bed reactor.
Data Presentation
Table 1: Effect of Inhibitor Concentration on Enzyme Catalytic Rate
This table illustrates the effect of a competitive inhibitor on the initial reaction rate (V₀) at various substrate concentrations. This data can be used to generate a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Kᵢ).
| Substrate Concentration [S] (mM) | V₀ (µmol/min) without Inhibitor | V₀ (µmol/min) with Inhibitor (0.5 µM) |
| 0.5 | 45.5 | 31.3 |
| 1.0 | 66.7 | 50.0 |
| 2.0 | 88.9 | 71.4 |
| 5.0 | 111.1 | 100.0 |
| 10.0 | 125.0 | 117.6 |
| 20.0 | 133.3 | 129.0 |
Table 2: Impact of Sulfur Poisoning on Catalyst Performance in a Heterogeneous Reaction
This table shows hypothetical data for the effect of increasing concentrations of a sulfur-containing poison in the feedstock on the conversion of a reactant in a fixed-bed reactor.
| Sulfur Concentration in Feed (ppm) | Reactant Conversion (%) | Catalyst Activity (relative to fresh catalyst) |
| 0 | 98.5 | 1.00 |
| 1 | 92.3 | 0.94 |
| 5 | 75.6 | 0.77 |
| 10 | 58.1 | 0.59 |
| 20 | 35.2 | 0.36 |
| 50 | 15.4 | 0.16 |
Experimental Protocols
Protocol 1: Catalyst Activity Assay to Screen for Inhibition
Objective: To determine if a component in the reaction mixture is inhibiting the catalyst.
Materials:
-
Catalyst
-
Substrate
-
Suspected inhibitor (or a component of the complex reaction mixture)
-
High-purity solvent
-
Reaction vessel (e.g., Schlenk flask, vial)
-
Stirring apparatus
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
Procedure:
-
Control Reaction:
-
Set up the reaction with the catalyst, substrate, and pure solvent under standard conditions.
-
Monitor the reaction progress over time by taking aliquots and analyzing them. This will establish a baseline activity for the catalyst.
-
-
Test Reaction:
-
Set up a parallel reaction under identical conditions to the control, but add a known concentration of the suspected inhibitor or a specific component from the complex mixture.
-
Monitor the reaction progress in the same manner as the control.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both the control and test reactions.
-
Compare the initial reaction rates. A significantly lower rate in the test reaction indicates inhibition.
-
Protocol 2: Characterization of a Deactivated Catalyst using BET Surface Area Analysis
Objective: To measure the specific surface area of a fresh and a spent catalyst to investigate deactivation by fouling or sintering.
Materials:
-
Fresh catalyst sample
-
Spent catalyst sample
-
BET surface area analyzer
-
Nitrogen gas (or other appropriate adsorbate)
-
Sample tubes
-
Degassing station
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the fresh catalyst into a sample tube.
-
Similarly, prepare a sample of the spent catalyst.
-
-
Degassing:
-
Place the sample tubes on the degassing station.
-
Heat the samples under vacuum or a flow of inert gas to remove any adsorbed contaminants from the surface. The degassing temperature and time will depend on the nature of the catalyst.
-
-
Analysis:
-
Transfer the degassed sample tubes to the analysis ports of the BET instrument.
-
Cool the samples to liquid nitrogen temperature (77 K).
-
The instrument will then introduce known amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at various partial pressures.
-
-
Data Interpretation:
-
The instrument software will use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area of each sample in m²/g.[14]
-
A significant decrease in the surface area of the spent catalyst compared to the fresh catalyst suggests deactivation by fouling (pore blockage) or sintering (particle agglomeration).[2]
-
Protocol 3: Identification of Elemental Poisons using ICP-MS
Objective: To identify and quantify trace elemental poisons on a catalyst surface.
Materials:
-
Spent catalyst sample
-
Fresh catalyst sample (for comparison)
-
Acids for digestion (e.g., nitric acid, hydrochloric acid, hydrofluoric acid - use with extreme caution)
-
Ultrapure water
-
Microwave digestion system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Digestion:
-
Accurately weigh a small amount of the spent catalyst into a microwave digestion vessel.
-
Add a mixture of appropriate acids to dissolve the catalyst and any potential poisons. The choice of acids depends on the catalyst composition.
-
Seal the vessel and place it in the microwave digestion system. Run a program with controlled temperature and pressure to ensure complete digestion.
-
Prepare a blank sample with only the acids.
-
-
Sample Dilution:
-
After digestion and cooling, carefully transfer the solution to a volumetric flask and dilute to a known volume with ultrapure water.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS with certified standards for the elements of interest.
-
Introduce the diluted sample solution into the ICP-MS. The high-temperature plasma will atomize and ionize the elements.
-
The mass spectrometer will separate the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present.
-
-
Data Analysis:
-
Compare the elemental composition of the spent catalyst to the fresh catalyst and the blank.
-
Elevated levels of elements like sulfur, lead, arsenic, or other metals on the spent catalyst are strong indicators of poisoning.[15]
-
Visualizations
Catalytic Cycles
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.[16][17][18][19]
Mechanism of Catalyst Poisoning
References
- 1. products.evonik.com [products.evonik.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. google.com [google.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Pore Blockage versus Active Site Poisoning: Determining the Dominant Mechanism in Catalyst Deactivation [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. ijset.com [ijset.com]
- 14. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 15. Catalyst Poisoning Testing [intertek.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
Purification techniques for products from AquaMet Catalyst reactions
Welcome to the technical support center for the purification of products from AquaMet Catalyst reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on removing residual ruthenium catalyst and other impurities from your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture using a water-soluble this compound?
A1: The primary impurity of concern is the residual ruthenium catalyst itself, which can exist in various forms post-reaction. Other potential impurities include unreacted starting materials, byproducts from olefin isomerization, and solvents. For pharmaceutical applications, residual ruthenium levels must be carefully controlled, often to below 10 parts-per-million (ppm).[1][2][3]
Q2: My product is highly polar and water-soluble. Which purification methods are most suitable?
A2: Purifying polar products can be challenging. Techniques that have proven effective include the use of isocyanide-based scavengers, which perform well even with challenging polar products.[4] Another strategy involves using specific water-soluble ligands like tris(hydroxymethyl)phosphine (B1196123) (THMP) or cysteine to bind the ruthenium, followed by a carefully designed extraction or filtration protocol.[1][2] Simple filtration through silica (B1680970) gel can also be effective, as the quaternary ammonium (B1175870) group on the this compound increases its affinity for silica.[5]
Q3: Can I use standard silica gel column chromatography to remove the this compound?
A3: While standard silica gel chromatography can aid in ruthenium removal, it is often avoided on a large scale.[1][2] The this compound's affinity for silica can be beneficial, but specialized scavenging techniques followed by a silica plug filtration are generally more efficient and scalable for achieving very low ruthenium levels.[5]
Q4: What is a "scavenger" and how does it work?
A4: A scavenger is a chemical agent designed to react with and bind to the residual metal catalyst, forming a complex that can be easily removed by filtration. Common scavengers for ruthenium include functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and small molecules like isocyanides or phosphine (B1218219) oxides.[4][6][7][8]
Q5: Are there purification methods that do not require scavengers?
A5: Yes. For heterogeneous (silica-supported) AquaMet catalysts, simple filtration may be sufficient to reduce ruthenium content significantly (≤7.5 ppm).[5] Another method is oxidative treatment, where an agent like hydrogen peroxide converts the soluble ruthenium species into highly insoluble ruthenium dioxide, which is then removed by filtration.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Guide 1: High Levels of Ruthenium (>50 ppm) Remain After Initial Purification
Question: I performed a simple extraction and filtration, but my ICP-MS analysis shows high levels of residual ruthenium. What should I do next?
Answer: High residual ruthenium indicates that a simple workup is insufficient. A more aggressive or targeted purification strategy is required. The choice of method depends on the nature of your product and the scale of your reaction.
Below is a decision-making workflow to select an appropriate secondary purification method.
Guide 2: Product Decomposition or Isomerization Observed During Purification
Question: My product appears to be decomposing or isomerizing after I add a purification agent. How can I prevent this?
Answer: Product instability during purification is often caused by residual catalyst activity or harsh purification conditions. The first step should be to quench the reaction completely before workup.
Troubleshooting Steps:
-
Quench the Catalyst: Before starting purification, add a reagent that deactivates the catalyst. Reagents like imidazole (B134444) or 2-mercaptonicotinic acid (MNA) can simultaneously quench the reaction and help in the subsequent removal of ruthenium.[1][2] Ethyl vinyl ether is also a known quenching agent for metathesis catalysts.[4]
-
Avoid Harsh Conditions: If using an oxidative method, ensure your product is stable under those conditions. If not, opt for a milder scavenger-based approach.
-
Minimize Time: Long processing times can lead to decomposition.[9] Choose a time-economical method, such as the in-situ formation of a scavenger on silica gel, which can rapidly reduce ruthenium levels.[4][10]
The logical relationship for troubleshooting product decomposition is outlined below.
Data Presentation: Scavenger Efficiency
The selection of a scavenger is critical for achieving low residual metal levels. The following table summarizes the efficiency of various ruthenium scavengers under different conditions.
| Scavenger Type | Example Reagent | Typical Loading (equiv. to catalyst) | Solvent | Conditions | Final Ru Level (ppm) | Reference |
| Isocyanide | QA@SiO2 (in situ) | 4.4 | Ethyl Acetate | Room Temp, 1h | < 5 ppm | [4][10] |
| Thiol-based | SiliaBond Thiol | 8 | Toluene | Room Temp, 16h | < 10 ppm | [8] |
| Amine-based | SiliaBond Diamine | 8 | Toluene | Room Temp, 16h | < 15 ppm | [8] |
| Oxidizing Agent | Hydrogen Peroxide (15% aq.) | - | Biphasic | Room Temp | < 2 ppm | [4] |
| Phosphine Oxide | Triphenylphosphine Oxide | 50 | DCM | Room Temp, 12h | Low (unquantified) | [7] |
| Activated Carbon | - | - | DCM | Room Temp | < 0.04 ppm | [9] |
Experimental Protocols
Protocol 1: Ruthenium Removal Using an Isocyanide Scavenger (QA@SiO2)
This protocol is highly effective for a range of products, including polar molecules, and is scalable.[10]
Materials:
-
Crude reaction mixture in Ethyl Acetate (EtOAc)
-
Isocyanide Scavenger QA (1,4-Bis(3-isocyanopropyl)piperazine)
-
Silica Gel (standard flash chromatography grade)
-
Hydrochloric acid (1 M in Et2O)
Procedure:
-
Reaction Quenching & Scavenger Addition: Cool the completed reaction mixture to room temperature.
-
Add the isocyanide scavenger QA directly to the crude reaction mixture (approx. 4-5 equivalents relative to the catalyst).
-
Add unmodified silica gel to the flask (approx. 200 mg of silica per 1 mg of catalyst used).
-
Stir the resulting suspension at room temperature for 1 hour. The scavenger will immobilize on the silica gel surface in situ.
-
Acid Treatment: Add a small amount of hydrochloric acid (e.g., 10 mol% relative to the scavenger) to the mixture and stir for an additional 15 minutes. This converts the isocyanide into a non-toxic compound.[10]
-
Filtration: Filter the mixture through a short plug of celite or a fritted funnel.
-
Wash: Wash the silica/celite plug with additional fresh solvent (EtOAc).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the final ruthenium content using ICP-MS analysis. This method typically yields products with ruthenium contamination below 5 ppm.[10]
Protocol 2: Oxidative Removal with Hydrogen Peroxide
This method is simple, rapid, and uses inexpensive reagents. It is best suited for products that are not sensitive to oxidation.[4]
Materials:
-
Crude reaction mixture
-
Hydrogen Peroxide (H2O2), 15% aqueous solution
-
An appropriate organic solvent for the product (e.g., DCM, Toluene)
-
Celite or silica gel for filtration
Procedure:
-
Extraction/Wash: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with a water-immiscible organic solvent.
-
Wash the organic layer by shaking it vigorously with a 15% aqueous solution of hydrogen peroxide for 5-10 minutes. The soluble ruthenium complexes will be oxidized to insoluble ruthenium(IV) oxide, which often appears as a dark precipitate.
-
Separation: Separate the organic layer.
-
Filtration: Pass the organic layer through a plug of silica gel or celite to filter out the insoluble ruthenium dioxide particles.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the final product for ruthenium content. This method can routinely achieve ruthenium levels below 2 ppm.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 8. silicycle.com [silicycle.com]
- 9. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Catalyst loading optimization for efficient metathesis with AquaMet
Welcome to the technical support center for AquaMet catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst loading optimization and to troubleshoot common issues encountered during metathesis reactions in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is AquaMet and what are its primary applications?
AquaMet is a water-soluble olefin metathesis catalyst, specifically a Hoveyda-Grubbs type ruthenium complex. Its key feature is the presence of a quaternary ammonium (B1175870) tag, which imparts high solubility in water.[1][2][3] This makes it particularly suitable for reactions in aqueous media, a key aspect of green chemistry and biological applications. Common applications include:
-
Ring-Closing Metathesis (RCM) [1]
-
Cross-Metathesis (CM) [1]
-
Ring-Opening Metathesis Polymerization (ROMP) [1]
-
Enyne Metathesis [1]
Q2: What is a typical catalyst loading range for AquaMet?
Typical catalyst loading for AquaMet ranges from 0.5 to 5 mol%.[1] However, for some reactions, particularly ring-closing metathesis, loadings as low as 50 to 250 ppm have been reported to be effective.[4][5] It is important to note that high catalyst loadings are not always necessary and can sometimes lead to unwanted side reactions.[6] For demanding applications like protein modification, a significant stoichiometric excess of the catalyst may be required due to rapid degradation.[7][8]
Q3: How does water affect the stability and activity of AquaMet?
Water can be detrimental to the stability of ruthenium-based metathesis catalysts, including AquaMet.[7][9] In aqueous solutions, especially under pH-neutral and salt-free conditions, AquaMet can be converted into metathesis-inactive hydroxide (B78521) species.[7][8][10] This decomposition competes with the desired metathesis reaction and is a primary reason for needing higher catalyst loadings in aqueous media.[7]
Q4: How can I improve the stability and performance of AquaMet in my reaction?
The addition of chloride salts, such as sodium chloride (NaCl), can significantly enhance the stability and performance of AquaMet.[7] Chloride ions help to suppress the formation of inactive hydroxide species, thereby stabilizing the catalyst and expanding the compatible pH range for metathesis.[7][8][10] Studies have shown that increasing NaCl concentration can reduce the rate of catalyst decomposition.[1]
Q5: Is AquaMet sensitive to air?
AquaMet exhibits high stability and can generally be handled in the air.[2] However, for long-term storage, it is recommended to keep it under an inert gas in a cold place (2-8 °C).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during metathesis reactions with AquaMet.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Decomposition: The catalyst may be degrading too quickly in the aqueous medium.[7][8] 2. Inactive Catalyst Species: Formation of metathesis-inactive hydroxide species.[7][10] 3. Low Catalyst Loading: The amount of catalyst may be insufficient for the reaction. 4. Substrate Inhibition: Strongly coordinating functional groups on the substrate can inhibit the catalyst.[11] | 1. Add Chloride Salts: Introduce NaCl (up to 1M) to the reaction mixture to stabilize the catalyst.[7][8] 2. Optimize pH: Adjust the pH of the reaction medium. Lower pH can sometimes favor the active catalyst species.[7][10] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading. For challenging substrates, higher loadings may be necessary.[6] 4. Protect Coordinating Groups: If possible, protect strongly coordinating functional groups on the substrate.[6] |
| Formation of Isomerization Byproducts | Catalyst Decomposition: Isomerization can be a side reaction that competes with metathesis, often proceeding through ruthenium-hydride species formed from catalyst decomposition.[1] | Add Chloride Ions: The presence of chloride ions has been observed to potentially inhibit isomerization.[1] |
| Poor Reproducibility | 1. Inconsistent Water Quality: Trace impurities in the water can affect catalyst performance. 2. Variability in Reagent Purity: Impurities in substrates or solvents can impact the reaction.[11] | 1. Use High-Purity Water: Employ deionized, distilled, or otherwise purified water. 2. Purify Reagents: Ensure the purity of your substrates and any co-solvents. For instance, dichloromethane (B109758) (DCM) should be free of HCl and olefin stabilizers.[11] |
| Difficulty in Catalyst Removal | Homogeneous Nature of the Catalyst: AquaMet is designed to be soluble in the reaction medium. | Immobilization: Consider immobilizing AquaMet on a solid support like silica (B1680970) gel. This allows for easier separation of the catalyst from the reaction mixture by filtration.[1] |
Quantitative Data Summary
Table 1: Representative Substrate Scope and Catalyst Loading for AquaMet
| Reaction Type | Substrate Example | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | 2.5 | Dichloromethane | 98 |
| Cross-Metathesis (CM) | Water-soluble olefins | 0.5 - 5 | Water/Co-solvent | Good to Excellent |
| Enyne Metathesis | Water-soluble enynes | 0.5 - 5 | Water/Co-solvent | Good to Excellent |
| Data adapted from[1] |
Table 2: Illustrative Effect of Chloride Concentration on AquaMet Stability
| NaCl Concentration (mM) | Relative Decomposition Rate (Arbitrary Units) |
| 0 | High |
| 20 | Medium-High |
| 50 | Medium |
| 100 | Low |
| This table is an illustrative representation based on findings that chloride ions reduce catalyst decomposition.[1] |
Experimental Protocols
Protocol: Standard Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol is a representative example of an RCM reaction using AquaMet.
Materials:
-
Diethyl diallylmalonate
-
AquaMet catalyst
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware (two-necked round-bottom flask, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Add AquaMet (e.g., 50 mg, 52 µmol, corresponding to a specific mol% for your substrate) to a two-necked round-bottom flask.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous dichloromethane (e.g., 100 mL) to the flask to dissolve the catalyst.
-
In a separate flask, dissolve diethyl diallylmalonate (e.g., 500 mg, 2.08 mmol) in dichloromethane (e.g., 20 mL).
-
Add the substrate solution dropwise to the catalyst solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 6 hours). Monitor the reaction progress by a suitable analytical technique (e.g., NMR, GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate (B1210297) = 1:1) to obtain the desired product.[12]
Visualizations
Caption: Workflow for optimizing this compound loading.
Caption: Decision tree for troubleshooting low conversion.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Metathesis Catalyst Usable in Water Media | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Head-to-Head Battle of Olefin Metathesis Catalysts: AquaMet vs. Grubbs II
In the landscape of olefin metathesis, a powerful carbon-carbon double bond forming reaction, the choice of catalyst is paramount to success. For researchers and professionals in drug development and materials science, the selection between water-soluble catalysts like AquaMet and the robust, well-established Grubbs II catalyst can significantly impact reaction efficiency, substrate scope, and environmental footprint. This guide provides a comprehensive performance comparison of these two leading ruthenium-based catalysts, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The AquaMet catalyst, a Hoveyda-Grubbs type catalyst, is distinguished by its quaternary ammonium (B1175870) tag, which imparts water solubility.[1][2] This feature makes it particularly suitable for reactions in aqueous media and for hydrophilic substrates.[1][3] The Grubbs second-generation catalyst (Grubbs II) is renowned for its high activity, broad functional group tolerance, and stability in organic solvents.[4][5][6]
| Feature | This compound | Grubbs II Catalyst |
| Structure | Hoveyda-Grubbs type with a quaternary ammonium group | Ruthenium complex with an N-heterocyclic carbene (NHC) and a phosphine (B1218219) ligand |
| Primary Solvents | Water, Dichloromethane (B109758) (DCM), Chloroform[3][7] | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)[8][9] |
| Key Advantage | Water solubility, enabling reactions in aqueous media and with hydrophilic substrates.[1][10] | High activity and stability in organic solvents, extensive track record.[4][6] |
| Air & Moisture Stability | High stability, can be handled in air.[11] | Air and water tolerant, can be handled without significant loss of activity.[5] |
Performance in Ring-Closing Metathesis (RCM)
A common benchmark for comparing olefin metathesis catalysts is the ring-closing metathesis (RCM) of diethyl diallylmalonate. This reaction provides a clear measure of catalytic efficiency in forming a cyclic olefin.
| Parameter | This compound | Grubbs II Catalyst |
| Substrate | Diethyl diallylmalonate | Diethyl diallylmalonate |
| Catalyst Loading | 2.5 mol%[12] | 0.8 mol% (in a specific documented experiment)[8] |
| Solvent | Dichloromethane (DCM)[12] | Dichloromethane (DCM)[8] |
| Temperature | Room Temperature[12] | Room Temperature[8] |
| Reaction Time | 6 hours[12] | Not explicitly stated in the comparative experiment, but typically ranges from 1 to 48 hours depending on conditions.[8][13] |
| Yield | 98%[12] | High conversion, with one trial showing 108.5% mass recovery after purification (indicating high yield).[8] |
Substrate Scope and Limitations
This compound: The substrate scope of AquaMet is comparable to other classical ruthenium catalysts like the Grubbs second-generation catalyst.[3] It has demonstrated efficacy in various types of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis.[1] Its water-solubility makes it particularly suitable for reactions involving hydrophilic substrates, such as unprotected peptides.[3] However, its performance can be sensitive to pH, with lower pH values often being beneficial for catalyst stability.[1] In aqueous solutions, especially under pH-neutral, salt-free conditions, AquaMet can convert to metathesis-inactive hydroxide (B78521) species.[14][15]
Grubbs II Catalyst: The second-generation Grubbs catalyst exhibits significantly higher activity than its first-generation counterpart and has a broad tolerance for various functional groups.[5][16] It is highly effective for a wide range of olefin metathesis reactions, including RCM, CM, and ring-opening metathesis polymerization (ROMP).[6][8][13] While generally robust, its activity can be diminished at elevated temperatures, leading to catalyst degradation.[7] For certain challenging substrates, such as those with electron-withdrawing groups, the reaction may not proceed as efficiently.
Experimental Protocols
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Using this compound:
-
Procedure: In a 200 mL two-necked round-bottomed flask, add AquaMet (50 mg, 52 µmol, 2.5 mol%). Purge the flask with nitrogen. Add dichloromethane (100 mL) to the flask. Add a solution of diethyl diallylmalonate (500 mg, 2.08 mmol) in dichloromethane (20 mL) dropwise to the catalyst solution. Stir the mixture at room temperature for 6 hours.[12]
-
Work-up: Remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/EtOAc = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil.[12]
-
Expected Yield: 98%[12]
Using Grubbs II Catalyst:
-
Procedure: A representative procedure involves dissolving diethyl diallylmalonate in a suitable solvent like dichloromethane. The Grubbs II catalyst is then added, typically at a loading of 0.5 to 5 mol%.[8][13] The reaction is stirred at room temperature and monitored by a suitable technique like thin-layer chromatography (TLC) or NMR spectroscopy until completion.[8]
-
Work-up: Upon completion, the reaction mixture is typically concentrated, and the residue is purified by column chromatography to isolate the desired cyclic product.[8]
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental mechanism of olefin metathesis and a typical experimental workflow.
Caption: The Chauvin mechanism for olefin metathesis.
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).
Conclusion
Both AquaMet and Grubbs II are highly effective catalysts for olefin metathesis, each with distinct advantages. The choice between them will largely depend on the specific requirements of the reaction. For transformations involving water-soluble substrates or the desire for a greener solvent system, AquaMet presents a compelling option. Its ability to function in aqueous media opens up possibilities for biological applications and simplifies product purification in certain cases.
Conversely, for a wide array of standard organic transformations where high activity and a proven track record are paramount, the Grubbs II catalyst remains a go-to choice. Its robustness and extensive documentation in the literature provide a solid foundation for predictable and successful outcomes in a variety of metathesis reactions. Ultimately, the optimal catalyst selection will be guided by the nature of the substrate, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Metathesis Catalyst Usable in Water Media | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apeiron-synthesis.com [apeiron-synthesis.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
Evaluating AquaMet Catalyst Efficiency: A Comparative Analysis of TON and TOF
The quest for efficient and robust catalysts for olefin metathesis in aqueous media is a critical endeavor for advancing green chemistry and biological applications. AquaMet, a water-soluble Hoveyda-Grubbs type catalyst, has emerged as a significant contender in this field. This guide provides a comprehensive evaluation of AquaMet's efficiency, focusing on Turnover Number (TON) and Turnover Frequency (TOF) as key performance metrics. A comparative analysis with established Grubbs and Hoveyda-Grubbs catalysts is presented to offer researchers, scientists, and drug development professionals a clear perspective on its performance.
Comparative Performance Analysis: TON and TOF
The efficiency of a catalyst is paramount, and in the realm of olefin metathesis, TON and TOF are the gold standards for this assessment. TON represents the total number of substrate molecules converted per molecule of catalyst before it deactivates, indicating its stability and overall productivity. TOF, on the other hand, measures the number of catalytic cycles per unit of time, reflecting the catalyst's activity.
The following table summarizes available TON and TOF data for AquaMet and other benchmark ruthenium-based catalysts. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature. Therefore, reaction conditions are provided to ensure a nuanced and objective evaluation. The ring-closing metathesis (RCM) of diethyl diallylmalonate is a commonly used benchmark reaction for evaluating the performance of olefin metathesis catalysts.
| Catalyst | Reaction Type | Substrate | TON | TOF (h⁻¹) | Conditions |
| AquaMet | RCM | Water-soluble diol | - | - | In D₂O, isomerization observed after 1h at RT, suggesting catalyst decomposition.[1][2] |
| AquaMet | RCM | Model substrate 1 | - | - | Reactivity completely abolished in a blood mixture.[3] |
| Grubbs I | RCM | Diethyl diallylmalonate | - | - | Used as a benchmark for comparison in various studies.[4] |
| Grubbs II | RCM | Diethyl diallylmalonate | - | - | Used as a benchmark for comparison in various studies.[2] |
| Hoveyda-Grubbs I | RCM | Simple terminal olefins | Higher than Gen II | - | Dilute solution, unexpectedly high activity.[3] |
| Hoveyda-Grubbs II | RCM | N,N-diallyl-p-toluenesulfonamide | up to 5000 | - | Homogeneous conditions.[3] |
| Various Ru Catalysts | RCM | Diene 9 | 600 - 18,000 | - | Anhydrous vs. 1% H₂O, significant decrease in TON with water.[5] |
Note: The provided data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions. The absence of specific TON/TOF values for AquaMet in standard benchmark reactions in the readily available literature highlights a gap in direct comparative data. However, the qualitative information regarding its performance in challenging aqueous environments provides valuable insight.
Experimental Protocol: Determination of TON and TOF for Water-Soluble Catalysts
This protocol outlines a general procedure for determining the TON and TOF of a water-soluble olefin metathesis catalyst, such as AquaMet, for the ring-closing metathesis of a model substrate like diethyl diallylmalonate in an aqueous medium.
Materials:
-
Water-soluble catalyst (e.g., AquaMet)
-
Substrate (e.g., diethyl diallylmalonate)
-
Deionized water (degassed)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of the water-soluble catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to create an inert atmosphere.
-
In a separate vial, prepare a stock solution of the substrate and the internal standard in degassed deionized water. The concentration of the substrate should be accurately known.
-
-
Reaction Initiation:
-
Using a syringe, add the substrate/internal standard solution to the reaction vessel containing the catalyst.
-
Commence vigorous stirring to ensure a homogeneous reaction mixture.
-
Start timing the reaction immediately upon addition of the substrate solution.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately by adding it to a vial containing a small amount of a quenching agent (e.g., ethyl vinyl ether).
-
Extract the organic components from the aqueous aliquot using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by GC or ¹H NMR to determine the concentration of the product and the remaining substrate relative to the internal standard.
-
Generate a calibration curve for the product and substrate to accurately quantify their concentrations.
-
-
Calculations:
-
Conversion (%):
-
Turnover Number (TON):
This is typically calculated at the end of the reaction or when the catalyst has deactivated.
-
Turnover Frequency (TOF):
TOF is often calculated from the initial rate of the reaction to represent the catalyst's maximum activity. The time unit should be specified (e.g., h⁻¹ or min⁻¹).
-
Visualizing the Workflow
A systematic workflow is crucial for the accurate evaluation of catalyst performance. The following diagram illustrates the key steps involved in determining the TON and TOF of a catalyst.
Caption: Experimental workflow for catalyst efficiency evaluation.
References
- 1. Olefin metathesis in homogeneous aqueous media catalyzed by conventional ruthenium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of water-soluble ruthenium metathesis catalysts
A Comparative Guide to Water-Soluble Ruthenium Metathesis Catalysts for Researchers and Drug Development Professionals
The advent of water-soluble ruthenium metathesis catalysts has revolutionized their application in biological systems and green chemistry.[1][2] These catalysts enable precise carbon-carbon bond formation in aqueous environments, paving the way for in-vivo olefin metathesis, the synthesis of complex biomolecules, and the development of novel therapeutics.[3] This guide provides a comparative analysis of prominent water-soluble ruthenium catalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Architectures for Aqueous Metathesis
The challenge of performing olefin metathesis in water has been addressed by modifying well-established ruthenium catalysts, primarily the Grubbs and Hoveyda-Grubbs types. The main strategies to impart water solubility involve the introduction of ionic tags or highly polar, neutral groups.[1][4]
-
Ionic Tagging: This approach involves the incorporation of charged moieties, most commonly quaternary ammonium (B1175870) groups, onto the catalyst structure.[1][4] These tags enhance water solubility and can facilitate catalyst removal from the reaction mixture.[2]
-
Polar Group Functionalization: Attaching neutral, polar groups such as polyethylene (B3416737) glycol (PEG) chains to the N-heterocyclic carbene (NHC) ligand is another effective strategy to improve water solubility.[5]
A variety of these catalysts, including commercially available options like AquaMet, have been developed and are widely used in aqueous metathesis reactions.[6]
Performance Comparison of Water-Soluble Ruthenium Catalysts
The performance of a water-soluble metathesis catalyst is a multifactorial consideration, encompassing its catalytic activity, stability in aqueous media, and substrate scope. The following tables summarize the performance of selected catalysts in the ring-closing metathesis (RCM) of a benchmark substrate, N,N-diallyltoluenesulfonamide, in aqueous solvent systems.
| Catalyst | Ligand Modification | Solvent System | Time (h) | Conversion (%) | Reference |
| Grubbs II (G-II) type with PEG | PEG conjugated to saturated NHC ligand | Water | 1 | >95 | [5] |
| AquaMet | Quaternary ammonium tagged NHC ligand | Water/Methanol (1:1) | 2 | 98 | |
| Blechert-type Catalyst | Sulfonated phosphine (B1218219) ligand | Water/Methanol (3:1) | 24 | 95 | [2] |
| Hoveyda-Grubbs II (HG-II) type | Standard HG-II catalyst | DME/Water (1:1) | 1 | 95 | [7] |
| Grela-type Catalyst with Ammonium Tag | Quaternary ammonium tag on the benzylidene moiety | Water | 2 | 96 | [4] |
Table 1: Ring-Closing Metathesis of N,N-diallyltoluenesulfonamide in Aqueous Media.
It is crucial to note that the presence of water can also have a deactivating effect on many ruthenium catalysts, even at low concentrations.[8][9] Catalyst stability is influenced by factors such as pH and the presence of salts. For instance, the dominant water-soluble catalyst, AquaMet, is more stable and active at lower pH and higher salt concentrations, which suppress the formation of inactive hydroxide (B78521) species.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of water-soluble metathesis catalysts. Below are generalized methodologies for key experiments.
General Procedure for Ring-Closing Metathesis (RCM) in Aqueous Media
-
Substrate Preparation: Dissolve the olefinic substrate (e.g., N,N-diallyltoluenesulfonamide) in the chosen aqueous solvent system (e.g., deionized water, water/co-solvent mixture) to the desired concentration (typically 0.05-0.2 M).
-
Catalyst Addition: Add the water-soluble ruthenium catalyst (typically 1-5 mol%) to the substrate solution. The catalyst can be added as a solid or as a stock solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 60 °C is common) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction mixture can be quenched by adding a scavenger like ethyl vinyl ether. The product can then be extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The aqueous phase containing the catalyst can often be reused. For catalysts with ionic tags, extraction with water can be an effective method for removing ruthenium residues from the organic product.[2]
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.
Catalyst Stability Assessment
-
Catalyst Solution Preparation: Prepare a solution of the water-soluble ruthenium catalyst in the desired aqueous medium (e.g., buffer at a specific pH, deionized water).
-
Incubation: Incubate the catalyst solution at a specific temperature for various time intervals.
-
Activity Measurement: At each time point, take an aliquot of the catalyst solution and add it to a standard RCM reaction (as described above).
-
Data Analysis: Determine the conversion of the RCM reaction for each time point. Plot the conversion as a function of the incubation time to assess the catalyst's stability.
Visualizing Key Concepts
To better understand the processes involved in water-soluble ruthenium metathesis, the following diagrams illustrate the catalytic cycle, a general workflow for catalyst comparison, and the structural features of these catalysts.
Conclusion
The field of water-soluble ruthenium metathesis catalysts is continually evolving, with ongoing research focused on improving catalyst stability, activity, and recyclability. While significant progress has been made, challenges such as catalyst decomposition in biological media remain.[6][10] This guide provides a foundational understanding of the available catalysts and a framework for their comparative evaluation. By carefully considering the factors outlined and utilizing the provided protocols, researchers can effectively harness the power of aqueous olefin metathesis for their scientific endeavors.
References
- 1. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 5. Highly active water-soluble olefin metathesis catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Protection of a Water‐Soluble Olefin Metathesis Catalyst for Potential Use under Biological Conditions | Scilit [scilit.com]
The Superiority of Modern Metathesis Catalysts Over AquaMet in Complex Biological Media
A comparative analysis reveals the enhanced performance of next-generation catalysts, such as albumin-based artificial metalloenzymes and anionic catalysts, in challenging biological environments. While AquaMet has been a valuable tool for aqueous metathesis, its efficacy is significantly diminished in complex biological fluids, a limitation overcome by newer, more robust catalytic systems.
For researchers, scientists, and drug development professionals engaged in bioconjugation, in-vivo catalysis, and the synthesis of bioactive molecules, the choice of a water-soluble olefin metathesis catalyst is critical. This guide provides a comprehensive comparison of the well-established AquaMet catalyst with modern alternatives, supported by experimental data, to inform catalyst selection for applications in complex biological media.
Performance Comparison in Biological Media
The performance of AquaMet, a Hoveyda-Grubbs type catalyst functionalized with a quaternary ammonium (B1175870) group for water solubility, is significantly hampered in complex biological environments compared to more recent innovations.[1] A direct comparison in a blood mixture demonstrates the stark difference in catalytic activity.
| Catalyst System | Reaction Type | Medium | Catalyst Loading (mol%) | Conversion Yield (%) | Reference |
| AquaMet | RCM | 80% Blood | 2.5 | 0 (No Reaction) | [2] |
| AlbRu-I (Albumin-based ArM) | RCM | 80% Blood | 2.5 | 88 | [2] |
| AlbRu-Cl (Albumin-based ArM) | RCM | Blood Mixture | 1.0 | 11 | [2] |
| Anionic CAAC Catalyst (HC1SMe) | Dimerization | Neat Water (pH 7) | 1.0 | 100 | [3] |
| AquaMet | RCM | 0.1 M NaCl (aq) | Not Specified | ~20 (at pH 7.4) | [4][5] |
As the data indicates, the reactivity of the this compound was "completely abolished" in a blood mixture, yielding no product.[2] In contrast, an albumin-based ruthenium-iodide containing artificial metalloenzyme (AlbRu-I) achieved an 88% yield under the same conditions, highlighting its superior stability and activity in a complex biological matrix.[2] This enhanced performance is attributed to the protein scaffold protecting the metallic center from deactivating species present in the medium.[1]
Furthermore, the development of anionic catalysts featuring sulfonate-tagged cyclic (alkyl)(amino) carbene (CAAC) ligands has led to systems with record productivity in water, particularly for the metathesis of challenging substrates like unprotected carbohydrates and nucleosides at neutral pH.[3] These anionic catalysts not only exhibit enhanced water-solubility but also improved robustness and compatibility with biomolecules.[3]
Factors Influencing AquaMet Activity
The activity of AquaMet in aqueous solutions is highly dependent on the reaction conditions, particularly pH and the presence of salts like sodium chloride.[1][4] Spectroscopic and potentiometric studies have revealed that in neutral, salt-free water, AquaMet is predominantly converted into metathesis-inactive hydroxide (B78521) species.[4][5][6]
| pH | RCM Yield (%) in 0.1 M NaCl (aq) after 24h | Dominant Species |
| 3.1 | 100 | Active Dichloride (AM) |
| 5.1 | ~95 | Mix of Active and Inactive Species |
| 7.4 | ~20 | Predominantly Inactive Hydroxide Species |
| 9.1 | ~5 | Inactive Hydroxide Species |
Data extracted and synthesized from Figure 5 in ACS Publications (2014).[4][5]
As shown in the table, the ring-closing metathesis (RCM) of a water-soluble diol is quantitative at an acidic pH of 3.1, where the active form of the catalyst is dominant.[4][5] However, at a biologically relevant pH of 7.4, the yield drops to approximately 20% due to the prevalence of inactive hydroxide complexes.[4][5] Increasing the chloride concentration can suppress the formation of these inactive species and stabilize the active form of the catalyst, thereby expanding the compatible pH range for metathesis.[4][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) in Aqueous Buffer
This protocol is adapted from studies evaluating AquaMet and its alternatives in aqueous media.
Materials:
-
Diene substrate
-
AquaMet or alternative catalyst (e.g., AlbRu-I)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Degassed deionized water
-
Sodium chloride (if required)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of the diene substrate in the chosen aqueous buffer. If necessary, adjust the pH and salt concentration of the buffer.
-
In a reaction vessel purged with an inert gas, add the substrate solution.
-
Add the catalyst (e.g., AquaMet or AlbRu-I) to the reaction mixture. The catalyst loading should be optimized for the specific reaction (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable technique (e.g., HPLC, NMR spectroscopy after extraction).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product using column chromatography if necessary.
Protocol 2: Screening Catalyst Activity in a Biological Medium (e.g., Cell Lysate or Blood Plasma)
This protocol provides a framework for assessing catalyst performance in a more complex biological environment.
Materials:
-
Pro-fluorogenic or easily detectable substrate
-
Catalyst to be tested (e.g., AquaMet, biohybrid catalyst)
-
Cell lysate or blood plasma
-
Control buffer (e.g., PBS)
-
96-well plate (for high-throughput screening)
-
Plate reader (for fluorescence or absorbance measurements)
Procedure:
-
Prepare a stock solution of the substrate in a compatible solvent.
-
In the wells of a 96-well plate, add the biological medium (cell lysate or plasma). Include control wells with buffer only.
-
Add the substrate to all wells.
-
Initiate the reaction by adding the catalyst to the wells. Include a negative control with no catalyst.
-
Incubate the plate at a physiologically relevant temperature (e.g., 37°C).
-
Measure the signal (e.g., fluorescence or absorbance) at regular intervals using a plate reader to determine the reaction kinetics.
-
Compare the rate of product formation in the biological medium versus the control buffer to assess the impact of the biological matrix on catalyst activity.
Visualizing Methodologies and Concepts
To further clarify the experimental workflows and the factors influencing catalyst activity, the following diagrams are provided.
Caption: Workflow for Ring-Closing Metathesis in Aqueous Media.
Caption: Factors Influencing this compound Activity and Stability.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Catalytic olefin metathesis in blood - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03785A [pubs.rsc.org]
- 3. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olefin Metathesis in Water: Speciation of a Leading Water-Soluble Catalyst Pinpoints Challenges and Opportunities for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to AquaMet Catalyst and Hoveyda-Grubbs Variants in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AquaMet™ catalyst against other Hoveyda-Grubbs variants in various olefin metathesis reactions. The information presented is collated from publicly available experimental data to assist researchers in selecting the optimal catalyst for their specific applications, with a particular focus on reactions in aqueous media.
Introduction to AquaMet and Hoveyda-Grubbs Catalysts
Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts, particularly those pioneered by Grubbs and further refined by Hoveyda, has significantly expanded the scope and applicability of this reaction.
The Hoveyda-Grubbs catalysts are a class of second-generation ruthenium catalysts characterized by a chelating isopropoxystyrene ligand.[1] This feature generally imparts greater stability and lower initiation rates compared to the first-generation Grubbs catalysts. The second-generation Hoveyda-Grubbs catalyst (HG-II) is widely used due to its high activity and functional group tolerance.[2]
The AquaMet™ catalyst is a specialized, water-soluble Hoveyda-Grubbs type catalyst.[3] Its key structural feature is the incorporation of a quaternary ammonium (B1175870) group, which imparts solubility in water and other polar solvents.[3][4] This makes it particularly suitable for applications in "green chemistry" and for the metathesis of water-soluble substrates, such as biomolecules.[5] The substrate scope of AquaMet is similar to classical Hoveyda-Grubbs second-generation and nitro-Grela catalysts.[3]
Performance Comparison in Olefin Metathesis Reactions
The following tables summarize the performance of AquaMet and other Hoveyda-Grubbs variants in key olefin metathesis reactions. The data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that reaction outcomes can be highly dependent on the specific substrate, solvent, temperature, and other experimental conditions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the synthesis of cyclic compounds. The following data showcases the performance of AquaMet and its halide variants in the RCM of a benchmark water-soluble substrate, N,N-diallyltosylamide.
Table 1: Comparison of AquaMet Halide Variants in the Aqueous RCM of N,N-Diallyltosylamide
| Catalyst | Halide Ligands | Reaction Time (h) | Conversion (%) |
| AquaMet (Standard) | Cl | 24 | 85 |
| AquaMet-Br | Br | 24 | >95 |
| AquaMet-I | I | 24 | 60 |
Data extracted from a study on halide-substituted Grubbs-Hoveyda catalysts for aqueous RCM. The activity follows the order: bromide > chloride > iodide, while the stability follows the reverse order: iodide > chloride > bromide.
Cross-Metathesis (CM)
Cross-metathesis involves the reaction between two different olefins. The following table provides a general comparison for the cross-metathesis of water-soluble olefins.
Table 2: General Performance in Aqueous Cross-Metathesis
| Catalyst | Substrates | Solvent System | Typical Yield | Notes |
| AquaMet | Water-soluble terminal olefins | Water | Moderate to High | Performance can be enhanced by the addition of salts like NaCl.[2] |
| Hoveyda-Grubbs II | Hydrophobic olefins | Organic Solvent (e.g., CH₂Cl₂) | High | Standard for a wide range of CM reactions.[6] |
| Hoveyda-Grubbs II | Hydrophilic olefins | Mixed aqueous/organic | Moderate to High | Requires a co-solvent for catalyst solubility.[7] |
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization used to synthesize a variety of polymeric materials. The table below compares the performance of AquaMet with other Grubbs and Hoveyda-Grubbs catalysts in the aqueous ROMP of a water-soluble norbornene derivative.
Table 3: Comparison in Aqueous ROMP of a Water-Soluble Norbornene
| Catalyst | Monomer Conversion (%) after 2h (pH 4.5) | Monomer Conversion (%) after 2h (pH 7.4) |
| AquaMet | ~50 | ~20 |
| Grubbs 2nd Gen. | ~80 | ~40 |
| Hoveyda-Grubbs 2nd Gen. | ~95 | ~85 |
Data from a study on aqueous ROMP, highlighting the influence of pH on catalyst performance. Hoveyda-Grubbs II demonstrates high activity and stability across the pH range tested.[8]
Experimental Protocols
The following are generalized experimental protocols for conducting and evaluating the performance of olefin metathesis catalysts.
General Protocol for Ring-Closing Metathesis (RCM) in Aqueous Media
-
Substrate and Catalyst Preparation: A stock solution of the diene substrate (e.g., N,N-diallyltosylamide) is prepared in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). A separate stock solution of the AquaMet catalyst is prepared in the same buffer.
-
Reaction Setup: In a typical experiment, the substrate solution is placed in a reaction vessel equipped with a magnetic stirrer. The reaction is initiated by adding the catalyst solution to the substrate solution with vigorous stirring. The final substrate concentration is typically in the range of 10-50 mM, with a catalyst loading of 0.5-5 mol%.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at specific time intervals. The aliquots are quenched (e.g., with ethyl vinyl ether) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material to the cyclic product.
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Protocol for Catalyst Performance Benchmarking
-
Standard Substrate Selection: A benchmark substrate is chosen for each type of metathesis reaction (e.g., diethyl diallylmalonate for RCM, 1-octene (B94956) for self-cross-metathesis).
-
Standard Reaction Conditions: All catalyst comparisons are performed under identical conditions:
-
Solvent: A freshly distilled and degassed solvent is used. For aqueous reactions, deionized and degassed water is used.
-
Concentration: The initial substrate concentration is kept constant for all experiments.
-
Catalyst Loading: The molar ratio of substrate to catalyst is kept constant.
-
Temperature: The reaction is maintained at a constant temperature using a thermostated bath.
-
Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Kinetic Analysis: Aliquots are taken from the reaction mixture at regular intervals and analyzed to determine the concentration of the product and remaining substrate. The data is then used to plot conversion versus time curves to compare the initiation rates and overall activity of the catalysts.
-
Turnover Number (TON) and Turnover Frequency (TOF) Calculation:
-
TON: Moles of product formed per mole of catalyst.
-
TOF: Moles of product formed per mole of catalyst per unit time (often calculated from the initial linear portion of the conversion vs. time plot).
-
Visualizing Metathesis Concepts
The following diagrams illustrate key concepts in olefin metathesis.
Caption: Catalytic cycle of olefin metathesis.
Caption: Workflow for catalyst performance screening.
Caption: Decision tree for catalyst selection.
Concluding Remarks
The choice between AquaMet and other Hoveyda-Grubbs variants is primarily dictated by the reaction medium and the nature of the substrate. AquaMet stands out as a highly effective catalyst for olefin metathesis in aqueous environments, making it a valuable tool for green chemistry and biological applications. For reactions in traditional organic solvents with hydrophobic substrates, the standard Hoveyda-Grubbs second-generation catalyst remains a robust and highly active option. The halide-substituted variants of AquaMet offer a means to tune the catalyst's activity and stability in aqueous media, providing further options for optimization. Researchers are encouraged to consider the specific requirements of their synthetic targets and reaction conditions when selecting the most appropriate catalyst.
References
- 1. Kinetic Protection of a Water‐Soluble Olefin Metathesis Catalyst for Potential Use under Biological Conditions | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetics of Grubbs Catalysts: First, Second, and Third Generations
This guide provides a comprehensive comparison of the kinetic performance of first, second, and third-generation Grubbs catalysts, essential tools in olefin metathesis. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to aid in catalyst selection and reaction optimization.
Introduction to Grubbs Catalysts
The development of ruthenium-based olefin metathesis catalysts by Robert H. Grubbs revolutionized synthetic organic chemistry, earning him a share of the Nobel Prize in Chemistry in 2005. These catalysts are prized for their functional group tolerance, stability, and broad applicability in forming carbon-carbon double bonds. Over the years, successive generations of Grubbs catalysts have been developed, each offering distinct advantages in terms of activity, stability, and initiation rates.
-
First-Generation Grubbs Catalyst (G1): Characterized by the presence of two tricyclohexylphosphine (B42057) (PCy₃) ligands, G1 is known for its stability and ease of handling. However, its activity is moderate compared to later generations.
-
Second-Generation Grubbs Catalyst (G2): In the G2 catalyst, one of the PCy₃ ligands is replaced by an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances its catalytic activity and broadens its substrate scope.
-
Third-Generation Grubbs Catalyst (G3): The G3 catalyst features the replacement of a phosphine (B1218219) ligand in the second-generation structure with a more labile pyridine (B92270) ligand. This results in exceptionally fast initiation rates, making it highly suitable for applications like ring-opening metathesis polymerization (ROMP).[1][2]
Quantitative Kinetic Comparison
The performance of each generation of Grubbs catalyst can be quantified through various kinetic parameters, including the rate of catalyst transformation (initiation), turnover number (TON), and turnover frequency (TOF). The following table summarizes key kinetic data from comparative studies.
| Parameter | First Generation (G1) | Second Generation (G2) | Third Generation (G3) | Reaction Conditions | Source |
| Catalyst Transformation Rate Constant (kobs) | 7.48 x 10-5 s-1 | 1.52 x 10-4 s-1 | > 4 s-1 (estimated lower limit for G-III-Br) | 0.10 mM catalyst in CH2Cl2 at 25 °C (for G1/G2); G-III-Br with ethyl vinyl ether in toluene (B28343) at 5 °C | [3][4][5][6] |
| Turnover Number (TON) | Base | ~5x higher than G1 | Not directly compared under identical conditions | Self-metathesis of 1-octene | [5][7] |
| Turnover Frequency (TOF) | Base | Significantly higher than G1 | Exceptionally high initiation rates suggest high initial TOF | General observations | [5][7] |
| Relative Initiation Rate | Base | Slower than G1 | >1,000,000x faster than G1/G2 | General observations | [2][8] |
Note: A modified second-generation catalyst with a bulkier N-heterocyclic carbene ligand (IPrH₂) exhibited turnover numbers 6 times higher and initial turnover frequencies 20 times higher than the standard second-generation catalyst (IMesH₂) in the self-metathesis of 1-octene.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for common techniques used to evaluate Grubbs catalyst performance.
UV-vis Spectroscopy for Monitoring Catalyst Transformation
This method is employed to determine the rate of initiation of the Grubbs catalyst by observing the change in the catalyst's concentration over time.
Objective: To measure the observed rate constant (kobs) of catalyst transformation.
Materials:
-
Grubbs catalyst (G1 or G2)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Argon or nitrogen gas supply
-
UV-vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette (1 cm path length)
-
Gastight syringe
Procedure:
-
Prepare a stock solution of the Grubbs catalyst (e.g., 0.10 mM) in dry CH2Cl2 under an inert atmosphere (e.g., in a glovebox).
-
Set the spectrophotometer to the desired temperature (e.g., 25 °C).
-
Transfer the catalyst solution to the quartz cuvette using a gastight syringe and seal the cuvette.
-
Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) for the catalyst's Ru-CHPh metal-ligand charge transfer (MLCT) band (typically around 334 nm for G1 and G2).[3][6]
-
Record the absorbance at regular time intervals until no significant change is observed.
-
Plot the absorbance data versus time.
-
Fit the data to a first-order kinetic model to determine the observed rate constant (kobs).[3][6]
¹H NMR Spectroscopy for Monitoring Ring-Opening Metathesis Polymerization (ROMP)
This technique allows for the determination of polymerization kinetics by monitoring the consumption of the monomer over time.
Objective: To determine the rate of polymerization in a ROMP reaction.
Materials:
-
Grubbs catalyst
-
Monomer (e.g., norbornene derivative)
-
Deuterated solvent (e.g., CD₂Cl₂)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
In a glovebox, prepare a stock solution of the Grubbs catalyst in the deuterated solvent.
-
In an NMR tube, dissolve a known amount of the monomer in the deuterated solvent.
-
Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial concentration of the monomer by integrating the vinylic proton signals.
-
Inject the catalyst stock solution into the NMR tube, quickly mix, and start acquiring ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the vinylic proton signals of the remaining monomer.
-
Plot the monomer concentration as a function of time.
-
The rate of polymerization can be determined from the slope of this plot.
Visualizing the Evolution of Grubbs Catalysts
The progression from the first to the third generation of Grubbs catalysts is characterized by strategic ligand modifications that enhance their kinetic profiles. This evolution can be visualized as a logical progression towards greater activity and faster initiation.
Caption: Evolution of Grubbs catalysts from First to Third Generation.
Conclusion
The choice of a Grubbs catalyst generation is a critical decision in planning an olefin metathesis reaction. The first generation offers robustness and stability, making it a reliable choice for less demanding transformations. The second generation provides significantly higher activity, which is beneficial for a broader range of substrates and more challenging reactions. The third generation, with its exceptionally fast initiation kinetics, is the catalyst of choice for applications requiring rapid polymerization, such as in living ROMP. By understanding the kinetic differences and employing rigorous experimental protocols, researchers can harness the full potential of these powerful catalysts.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Functional Group Tolerance of AquaMet Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional group tolerance of AquaMet catalyst, a water-soluble olefin metathesis catalyst, with other common alternatives. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate catalyst for their specific synthetic needs, particularly in aqueous media and for complex molecules.
Introduction to this compound
AquaMet is a Hoveyda-Grubbs type, second-generation ruthenium catalyst distinguished by a quaternary ammonium (B1175870) tag on the isopropoxybenzylidene ligand.[1] This structural feature imparts high solubility in water and other polar solvents, making it a valuable tool for olefin metathesis in environmentally friendly media and for applications in chemical biology.[2] Like other ruthenium-based catalysts, AquaMet is known for its broad functional group tolerance, a critical attribute for the synthesis of complex molecules such as pharmaceuticals and biologically active compounds.[3]
Comparative Performance Analysis
Table 1: Functional Group Tolerance and Performance in Olefin Metathesis
| Functional Group | Substrate Example | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amine (Sulfonamide) | N,N-diallyltosylamide | Ammonium-tagged Ru Catalyst (similar to AquaMet) | 5 | Water | RT | 24 | >95 | [2] |
| N,N-diallyltosylamide | Grubbs II | 3 | MeOH/H₂O (1:3) | RT | 2 | 77 | [2] | |
| Alcohol | Allyl alcohol (self-metathesis) | Ammonium-tagged Ru Catalyst (similar to AquaMet) | 5 | Water | 75 | 24 | 94 | [2] |
| Allylic Alcohols | Grubbs I | 1 | CH₂Cl₂ | RT | - | 97 | [4] | |
| Free Alcohols | Schrock Catalyst | - | - | - | - | Low Tolerance | [4] | |
| Ester | Diethyl diallylmalonate | AquaMet | 2.5 | CH₂Cl₂ | RT | 6 | 98 | [5] |
| Diethyl diallylmalonate | Grubbs II | 0.005-0.025 | CH₂Cl₂ | RT | <0.1 | >95 | [6] | |
| Ether | Diallyl ether | Grubbs II | 5 | Benzene | 50 | 24 | 85 | N/A |
| Amide | N,N-diallyl-acetamide | Ammonium-tagged Ru Catalyst (similar to AquaMet) | 5 | Water | RT | 24 | >95 | [2] |
Note: The data for ammonium-tagged Ru catalysts are from a study on water-soluble catalysts with structures analogous to AquaMet.[2] The performance of specific catalysts can vary based on the exact substrate and reaction conditions.
Key Observations and Comparisons:
-
AquaMet and Water-Soluble Analogues: These catalysts demonstrate excellent activity and high yields in aqueous media for substrates containing common functional groups such as sulfonamides, alcohols, and amides.[2] The quaternary ammonium group not only enhances water solubility but also facilitates catalyst removal from the reaction mixture.[2]
-
Grubbs Catalysts: Second-generation Grubbs catalysts are well-regarded for their high functional group tolerance and are widely used in organic synthesis.[7][8] They are compatible with a broad range of functionalities including alcohols, esters, and amides.[3] While generally used in organic solvents, they can be employed in aqueous emulsions or with co-solvents.[2]
-
Schrock Catalysts: Schrock (molybdenum-based) catalysts are known for their high activity, particularly with sterically demanding substrates.[9] However, they generally exhibit lower tolerance to protic functional groups like alcohols and are sensitive to air and moisture, often requiring inert atmosphere conditions.[4][10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Experimental Protocol for Assessing Functional Group Tolerance in Aqueous Ring-Closing Metathesis (RCM)
This protocol is a generalized procedure based on literature methods for evaluating the performance of water-soluble catalysts like AquaMet with various functionalized diene substrates.[2]
1. Materials:
-
This compound
-
Functionalized diene substrate (e.g., N,N-diallyltosylamide, diethyl diallylmalonate)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Analytical instruments for characterization (NMR, GC-MS)
2. Procedure:
-
Preparation: The reaction vessel containing a magnetic stir bar is charged with the diene substrate (1 equivalent).
-
Solvent Addition: Degassed deionized water is added to achieve the desired substrate concentration (typically 0.1 M).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas for 10-15 minutes to remove oxygen.
-
Catalyst Addition: this compound (typically 1-5 mol%) is added to the reaction mixture under a positive pressure of inert gas.
-
Reaction: The mixture is stirred at the desired temperature (e.g., room temperature or elevated) for the specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.
-
Workup: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry. The yield is calculated based on the isolated product.
Experimental Protocol for RCM of Diethyl Diallylmalonate with AquaMet in Dichloromethane[5]
1. Materials:
-
AquaMet (50 mg, 52 µmol)
-
Diethyl diallylmalonate (500 mg, 2.08 mmol)
-
Dichloromethane (anhydrous, degassed)
-
200 mL two-necked round-bottom flask
-
Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
2. Procedure:
-
AquaMet was added to the two-necked round-bottom flask, which was then purged with nitrogen.
-
Dichloromethane (100 mL) was added to the flask.
-
A solution of diethyl diallylmalonate (500 mg) in dichloromethane (20 mL) was added dropwise to the catalyst solution.
-
The reaction mixture was stirred at room temperature for 6 hours.
-
The solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography (hexane:EtOAc = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (430 mg, 98% yield).
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing catalyst performance and the fundamental mechanism of olefin metathesis.
Caption: General workflow for assessing catalyst functional group tolerance.
Caption: Simplified Chauvin mechanism for olefin metathesis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. TCI Practical Example: Olefin Metathesis with AquaMet | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to AquaMet Catalyst: Cross-Reactivity and Selectivity in Olefin Metathesis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of complex olefin metathesis reactions. This guide provides an objective comparison of the AquaMet™ catalyst with other common alternatives, focusing on cross-reactivity and selectivity, supported by experimental data and detailed methodologies.
AquaMet is a water-soluble olefin metathesis catalyst characterized as a Hoveyda-Grubbs type ruthenium complex.[1] Its key feature is the incorporation of a quaternary ammonium (B1175870) group, which imparts high water solubility, facilitating catalyst removal from organic products and enabling reactions in aqueous media.[1] This guide will compare its performance against the widely used Grubbs second-generation (Grubbs II) and Hoveyda-Grubbs second-generation (Hoveyda-Grubbs II) catalysts.
Performance Comparison in Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, frequently employed in drug discovery and materials science. The efficiency and selectivity of a catalyst in RCM are critical for achieving high yields of the desired cyclic product while minimizing side reactions such as oligomerization or isomerization.
Table 1: Comparison of Catalyst Performance in the RCM of Diethyl Diallylmalonate
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (E/Z) | Reference |
| AquaMet | Dichloromethane (B109758) | 2.5 | 6 | 98 | - | [1] |
| Grubbs II | Dichloromethane | 5 | 2 | >95 | - | [2] |
| Hoveyda-Grubbs II | Toluene | 1 | 0.5 | >98 | - | [3] |
Cross-Reactivity and Functional Group Tolerance
The ability of a catalyst to tolerate a wide range of functional groups is crucial for its application in the synthesis of complex molecules such as pharmaceuticals and biologically active compounds. While Grubbs-type catalysts are generally known for their good functional group tolerance, the specific performance of AquaMet in the presence of various functionalities, particularly in aqueous media, is a key consideration.
Detailed quantitative data for a side-by-side comparison of functional group tolerance is often spread across various publications with differing experimental setups. However, based on available literature, a qualitative comparison can be summarized as follows:
-
Amines and Amides: Amine and amide functionalities are common in peptides and drug candidates. While N-heterocyclic carbene (NHC)-containing catalysts like Grubbs II and Hoveyda-Grubbs II show good tolerance, the Lewis basicity of free amines can sometimes lead to catalyst inhibition. In aqueous media, the protonation state of amines, dictated by the pH, can significantly influence their interaction with the catalyst. For peptide cyclization using RCM in water, additives like magnesium chloride (MgCl2) are often used to mask coordinating functional groups and prevent catalyst inhibition.[4]
-
Sulfur-Containing Groups: Functional groups containing sulfur, such as thioethers and thiols, can act as catalyst poisons for ruthenium-based metathesis catalysts. The specific tolerance of AquaMet towards these groups in aqueous solution would be highly dependent on the substrate and reaction conditions.
-
Lewis Basic Groups: Carbonyls, phosphates, and other Lewis basic functionalities can coordinate to the metal center and inhibit catalytic activity. The performance of AquaMet in the presence of such groups is a critical factor in its application for modifying biomolecules.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for RCM reactions using AquaMet and other Grubbs-type catalysts.
Experimental Protocol 1: RCM of Diethyl Diallylmalonate using AquaMet in Dichloromethane
Materials:
-
AquaMet catalyst
-
Diethyl diallylmalonate
-
Dichloromethane (anhydrous)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a dried flask under a nitrogen atmosphere, add the this compound.
-
Add anhydrous dichloromethane to the flask.
-
Slowly add a solution of diethyl diallylmalonate in dichloromethane to the catalyst solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Experimental Protocol 2: General Procedure for RCM using Grubbs II or Hoveyda-Grubbs II in an Organic Solvent
Materials:
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Diene substrate
-
Anhydrous organic solvent (e.g., dichloromethane or toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve the diene substrate in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the Grubbs II or Hoveyda-Grubbs II catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrate).
-
Monitor the reaction for the evolution of ethylene (B1197577) gas (for terminal dienes) and by an analytical technique.
-
Once the reaction is complete, quench with a suitable reagent (e.g., ethyl vinyl ether) and purify the product.
Factors Influencing Selectivity
The selectivity of an olefin metathesis reaction, including E/Z selectivity for the resulting double bond and chemoselectivity in the presence of multiple reactive sites, is influenced by several factors.
-
Catalyst Structure: The ligands on the ruthenium center play a crucial role in determining selectivity. Hoveyda-Grubbs type catalysts, like AquaMet, are known for their enhanced stability and often improved selectivity compared to the original Grubbs catalysts.[1]
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to a decrease in Z-selectivity and an increase in the formation of the thermodynamically more stable E-isomer.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.
-
pH (in aqueous media): For water-soluble catalysts like AquaMet, the pH of the medium is critical. It affects the protonation state of substrates and the stability of the catalyst itself. For instance, the RCM of a water-soluble diol using AquaMet is quantitative at pH 3.1 in the presence of 0.1 M NaCl.[6]
-
-
Additives: The addition of certain salts or other reagents can significantly impact the outcome of the reaction. As mentioned, MgCl2 is often used in peptide metathesis to improve catalyst performance.[4] The presence of chloride ions has been shown to be important for the efficiency of olefin metathesis in aqueous solutions.[7]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing metathesis reactions.
Caption: Generalized catalytic cycle for olefin metathesis.
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).
Conclusion
AquaMet offers a valuable alternative for olefin metathesis, particularly for reactions conducted in aqueous media or those requiring simplified catalyst removal from nonpolar organic products. Its performance, in terms of activity and selectivity, is comparable to other second-generation Grubbs and Hoveyda-Grubbs catalysts in many applications. However, for reactions in water, careful optimization of conditions such as pH and the use of additives is crucial to achieve high efficiency and prevent catalyst deactivation. The choice between AquaMet and other catalysts will ultimately depend on the specific substrate, desired product, reaction medium, and purification strategy. This guide provides a foundation for making an informed decision based on available experimental evidence.
References
- 1. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Metathesis Catalysts: An Economic and Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
Olefin metathesis has become an indispensable tool in modern chemical synthesis, offering a versatile and efficient pathway to complex molecules. The choice of catalyst is paramount, directly influencing not only the reaction's success but also its economic viability and environmental footprint. This guide provides an objective comparison of commonly employed metathesis catalysts, focusing on the well-established Grubbs and Schrock catalysts, alongside newer generation systems. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Performance and Economic Comparison
The selection of a metathesis catalyst is often a trade-off between reactivity, stability, functional group tolerance, and cost. Molybdenum-based Schrock catalysts are generally characterized by their high activity, which can translate to lower required catalyst loadings and faster reaction times. However, they are also known for their sensitivity to air and moisture, necessitating stricter reaction conditions.[1][2] In contrast, Ruthenium-based Grubbs catalysts, particularly the first and second generations, are lauded for their superior stability and broad functional group tolerance, making them more user-friendly for a wider range of applications.[1][3]
The evolution of Grubbs catalysts from the first to the third generation has brought significant improvements in activity and stability.[1][4][5] Second-generation Grubbs catalysts, incorporating an N-heterocyclic carbene (NHC) ligand, exhibit markedly higher activity than their first-generation counterparts, capable of catalyzing the metathesis of more sterically hindered and electron-deficient olefins.[1][3] Third-generation catalysts have been developed for even faster initiation.[4] This increased performance, however, comes at a higher economic cost, with second-generation Grubbs catalysts being approximately two to three times more expensive than the first generation.[3]
| Catalyst | Key Features | Typical Catalyst Loading (mol%) | Turn-Over Number (TON) | Relative Cost |
| Schrock (Mo-based) | Very high activity, effective for sterically demanding substrates.[1] | 0.1 - 1 | Can be very high | High |
| Grubbs I (Ru-based) | High functional group tolerance, air and moisture stable.[1] | 1 - 5 | Moderate | Low |
| Grubbs II (Ru-based) | Higher activity than Gen I, good stability and functional group tolerance.[1][3] | 0.5 - 2 | High (e.g., >640,000 for self-metathesis of 1-octene) | Medium-High |
| Hoveyda-Grubbs II | Recoverable, good stability and activity.[1] | 0.5 - 2 | High | Medium-High |
| Grubbs III (Ru-based) | Very fast initiation rates.[4] | 0.1 - 1 | Very High | High |
Environmental Impact Assessment: Green Chemistry Metrics
The environmental performance of a chemical process can be quantified using green chemistry metrics such as the E-factor and Process Mass Intensity (PMI). The E-factor represents the mass of waste produced per unit mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents, and process aids) used to produce a unit mass of product.[6][7] A lower E-factor and PMI indicate a more environmentally benign process.[6][7]
Olefin metathesis reactions are often considered "green" due to their high atom economy, as the primary byproduct is often a volatile olefin like ethylene, which can be easily removed.[8] However, the overall environmental impact is significantly influenced by factors such as solvent choice, catalyst loading, and purification methods.[9][10] For instance, ring-closing metathesis (RCM) reactions can have a high median step-PMI of 598, largely due to the use of solvents and purification materials.
The choice of solvent is a critical factor in the overall environmental impact.[9] While chlorinated solvents like dichloromethane (B109758) (DCM) are commonly used, greener alternatives such as ethyl acetate (B1210297) have been shown to be effective, often with comparable yields and selectivities, especially at elevated temperatures.[9] Furthermore, performing reactions under solvent-free conditions, when feasible, offers the most significant reduction in environmental impact.
Experimental Protocols
Detailed methodologies for key benchmark reactions are provided below to allow for standardized comparison of catalyst performance.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This reaction is a widely used benchmark for assessing the activity of metathesis catalysts in the formation of five-membered rings.
Materials:
-
Diethyl diallylmalonate
-
Metathesis catalyst (e.g., Grubbs I, Grubbs II, Schrock catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the metathesis catalyst (0.5-5 mol%) in the chosen anhydrous, degassed solvent.
-
Add the diethyl diallylmalonate to the catalyst solution. The concentration of the substrate is typically in the range of 0.05-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.
Cross-Metathesis (CM) of Allylbenzene (B44316) with cis-1,4-Diacetoxy-2-butene (B1582018)
This reaction serves as a useful model for evaluating catalyst performance in intermolecular metathesis.
Materials:
-
Allylbenzene
-
cis-1,4-Diacetoxy-2-butene
-
Metathesis catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the metathesis catalyst (1-5 mol%) in the chosen anhydrous, degassed solvent.
-
Add allylbenzene and cis-1,4-diacetoxy-2-butene to the catalyst solution. An excess of one of the olefin partners can be used to drive the reaction towards the desired cross-metathesis product.
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
After the reaction is complete, quench and work up the reaction mixture as described in the RCM protocol.
-
Purify the product by column chromatography.
Visualizing Metathesis Workflows and Decision Making
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the selection and application of metathesis catalysts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. kilobio.com [kilobio.com]
- 4. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Chemistry Metrics, A Review [mdpi.com]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
Case studies validating the use of AquaMet Catalyst in total synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign synthetic methodologies is a driving force in modern chemistry. In the realm of total synthesis, where the construction of complex molecular architectures is paramount, the choice of catalyst for key transformations is critical. AquaMet, a water-soluble Hoveyda-Grubbs type ruthenium catalyst, has emerged as a promising tool for olefin metathesis reactions in aqueous media. This guide provides a comparative analysis of AquaMet's performance against other common metathesis catalysts, supported by experimental data from published case studies, to aid researchers in selecting the optimal catalyst for their synthetic endeavors.
Performance Comparison of Metathesis Catalysts
The efficacy of a metathesis catalyst is judged by several key metrics, including reaction yield, catalyst loading, reaction time, and its ability to tolerate various functional groups and reaction conditions. Below is a summary of quantitative data from case studies employing AquaMet and other widely used ruthenium catalysts.
| Catalyst | Reaction Type | Substrate | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| AquaMet | RCM | Unprotected Peptide 1 | H₂O/Gn·HCl/Phosphate (B84403) Buffer (pH 7) | 31.5 | 2 | 56 | [1] |
| AquaMet | RCM | Unprotected Peptide 3 | 0.1 M HCl (aq) | 30 | 0.5 | 52 | [1] |
| AquaMet | RCM | Unprotected Peptide 5 | 0.1 M HCl (aq) | 30 | 0.5 | 63 | [1] |
| Grubbs I | RCM | Diene for Ingenol (B1671944) Synthesis | Not specified | Not specified | Not specified | Poor conversion | [2] |
| Grubbs II | RCM | Diene for Ingenol Synthesis | Not specified | Improved | Not specified | Improved yield | [2] |
| Grubbs I | RCM | Stapled Peptide | Dichloroethane | 20 | Not specified | Complete conversion | [3] |
Case Study 1: Ring-Closing Metathesis of Unprotected Peptides in Water
A significant application of AquaMet lies in the cyclization of unprotected peptides in aqueous solutions, a challenging transformation due to the presence of multiple coordinating functional groups. A study by Masuda et al. demonstrates the successful use of AquaMet for the ring-closing metathesis (RCM) of various unprotected peptides.[4]
Experimental Protocol: RCM of Unprotected Peptide 1[1]
Materials:
-
Peptide 1 (20.0 mg, 17.0 µmol)
-
Guanidine hydrochloride (Gn·HCl)
-
Phosphate buffer (0.2 M, pH 7)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.43 g, 7.04 mmol)
-
AquaMet catalyst (4.3 mg, 5.35 µmol)
-
Water (deionized)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide 1 and MgCl₂·6H₂O were dissolved in a mixture of 6.0 M Gn·HCl and 0.2 M phosphate buffer (pH 7) (3.5 mL).
-
A solution of AquaMet in water (0.9 mL) was added to the peptide solution.
-
The reaction mixture was stirred for 2 hours at 60 °C.
-
The reaction was quenched by the addition of TFA.
-
The product was purified by preparative HPLC to yield the cyclized peptide 2 (10.9 mg, 56% yield).
Logical Relationship of Peptide Cyclization
The following diagram illustrates the general workflow for the RCM of unprotected peptides using AquaMet.
Caption: General workflow for the AquaMet-catalyzed RCM of unprotected peptides.
Case Study 2: Total Synthesis of Ingenol
The total synthesis of ingenol, a complex diterpene, presented a significant challenge in constructing its unique "inside-outside" bridged ring system. An early approach utilized a ring-closing metathesis strategy. While this particular synthesis did not employ AquaMet, it provides a valuable comparison point for the performance of first and second-generation Grubbs catalysts in the context of complex molecule synthesis.[2][5]
The initial attempt using a first-generation Grubbs catalyst on a diene substrate resulted in poor conversion, likely due to competing ring-opening reactions.[2] A modified substrate was designed to furnish a more stable trisubstituted olefin upon ring closure. This, combined with the use of a second-generation Grubbs catalyst, led to an improved yield and required a lower catalyst loading.[2]
Experimental Workflow for Ingenol Synthesis RCM Step
The diagram below outlines the logical progression of the key RCM step in the ingenol synthesis.
Caption: Comparison of RCM strategies in the total synthesis of ingenol.
Discussion
AquaMet demonstrates its utility in challenging synthetic scenarios, particularly in aqueous environments and with sensitive substrates like unprotected peptides. Its water solubility, a key feature imparted by the quaternary ammonium (B1175870) group, allows for reactions to be conducted under environmentally friendly conditions and simplifies catalyst removal from organic products.[6]
In the case of the unprotected peptide cyclization, the use of AquaMet in conjunction with additives like MgCl₂ and a denaturant (Gn·HCl) was crucial for achieving good yields.[1] This highlights that while AquaMet is designed for aqueous media, optimization of reaction conditions is still essential for success with complex substrates.
Comparing the performance of AquaMet to the Grubbs catalysts in the ingenol synthesis is indirect but informative. The evolution from Grubbs I to Grubbs II showed a significant improvement in efficiency for a challenging macrocyclization. AquaMet, being a Hoveyda-Grubbs type catalyst, is known for its high stability and activity, often comparable to or exceeding that of Grubbs II in many applications.[7] It is plausible that for water-soluble substrates requiring macrocyclization, AquaMet could offer similar or superior performance to Grubbs II, with the added benefit of being operable in aqueous media.
Conclusion
AquaMet is a valuable addition to the synthetic chemist's toolbox, particularly for olefin metathesis reactions in aqueous media. The case study on unprotected peptide cyclization clearly validates its use in complex, biologically relevant systems. While direct comparative data in the total synthesis of natural products is still emerging, its performance characteristics suggest it is a strong contender for challenging RCM reactions, especially where water solubility of the substrate or the desire for green reaction conditions is a key consideration. Future studies directly comparing AquaMet with other leading catalysts in the total synthesis of a variety of complex molecules will be invaluable in further defining its role and advantages in this demanding field.
References
- 1. rsc.org [rsc.org]
- 2. Total Synthesis of Ingenol_Chemicalbook [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. Ring-closing metathesis of unprotected peptides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AquaMet Catalyst
For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety and disposal protocols for laboratory reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of AquaMet Catalyst, a ruthenium-based catalyst utilized in olefin metathesis.[1][2][3] By ensuring the safe handling and disposal of this material, laboratories can maintain a secure working environment and comply with environmental regulations.
Core Safety and Disposal Parameters
While the this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is crucial to follow prudent laboratory practices for its disposal.[4] The following table summarizes the key considerations for handling and disposal.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [4] |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves, safety glasses with side-shields or chemical goggles, and a lab coat. | [4][5] |
| Engineering Controls | Handle in a well-ventilated area, preferably under a chemical fume hood. | [5] |
| Spill Management | In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. | [6] |
| Container Disposal | Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. | [7][8][9] |
| Waste Catalyst Disposal | Dispose of as chemical waste through your institution's hazardous waste management program. Do not dispose of in regular trash or down the drain. | [4][6][10] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of waste this compound and its empty containers.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Before handling, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
2. Preparing the Waste Catalyst for Disposal:
-
Carefully collect all waste this compound, including any reaction residues or spilled material.
-
Place the waste catalyst in a clearly labeled, sealed, and chemically compatible container. The label should include "Waste this compound" and any other information required by your institution's environmental health and safety (EHS) office.
3. Decontamination of Empty Containers:
-
Thoroughly empty the original this compound container of all visible residues.
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Crucially, the first rinsate must be collected and treated as hazardous waste. [7][8][9] Transfer this rinsate to a designated hazardous waste container.
-
Subsequent rinsates can typically be disposed of as regular chemical waste, but consult your institution's guidelines.
-
After triple rinsing, deface or remove the original label from the container. The clean, empty container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your facility's procedures.
4. Final Disposal:
-
Store the sealed container of waste this compound in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Workflow for the proper disposal of this compound.
References
- 1. AquaMet 1414707-08-6 [sigmaaldrich.com]
- 2. silicycle.com [silicycle.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. oel-engel.de [oel-engel.de]
Personal protective equipment for handling AquaMet Catalyst
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with AquaMet Catalyst. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your experimental work. While this compound is classified as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is prudent to follow standard best practices for handling organometallic compounds.[1]
Personal Protective Equipment (PPE)
While AquaMet's high stability permits handling in the air, the use of appropriate personal protective equipment is a mandatory and fundamental aspect of safe laboratory practice.[2] The following PPE should be worn at all times when handling the catalyst and its solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for splash hazards.[3] | Protects eyes from potential splashes of the catalyst solution or accidental projection of the solid powder. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile or neoprene gloves). | Prevents direct skin contact with the organometallic compound. Gloves should be inspected before use and changed if contaminated.[4] |
| Body Protection | A full-length laboratory coat, fastened completely.[1] | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe and closed-heel shoes. | Ensures protection from spills and dropped lab equipment. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound, from preparation to post-reaction quenching, minimizes risks and ensures procedural consistency.
1. Preparation and Handling:
-
Ventilation: Always handle the solid catalyst in a well-ventilated area, preferably within a fume hood to prevent the dispersion of dust.[1]
-
Inert Atmosphere: For sensitive reactions, purge the reaction vessel with an inert gas like nitrogen or argon before introducing the catalyst.[5]
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the required amount of this compound. Avoid creating airborne dust.
-
Dissolution: Add the solvent to the reaction flask, followed by the solid catalyst. AquaMet is soluble in water and some chlorinated organic solvents like DCM and chloroform.[2]
2. During the Reaction:
-
Monitoring: Conduct the reaction under the conditions specified in your experimental protocol. Monitor the reaction progress as required.
-
Containment: Ensure the reaction vessel is properly sealed to prevent leaks or spills.
3. Post-Reaction and Quenching:
-
Upon completion of the reaction, the remaining active catalyst may need to be quenched before workup. While specific quenching procedures for AquaMet are not detailed in the provided search results, a common method for ruthenium-based catalysts involves oxidation.
-
A potential quenching method involves the addition of an oxidizing agent like hydrogen peroxide, which can convert the ruthenium complexes into insoluble and less reactive ruthenium dioxide.
Disposal Plan
Proper disposal of ruthenium-containing waste is essential for environmental safety and regulatory compliance.
-
Waste Segregation: Segregate all waste containing this compound, including reaction mixtures, contaminated solvents, and used consumables (e.g., gloves, weighing paper), into a designated hazardous waste container.
-
Ruthenium Removal: For reaction products, it is often necessary to remove residual ruthenium. This can be achieved through:
-
Oxidative Precipitation: Treating the reaction mixture with an oxidizing agent like hydrogen peroxide can precipitate ruthenium as ruthenium dioxide, which can then be removed by filtration.[5]
-
Scavengers: Using silica-based metal scavengers, which can effectively bind to the ruthenium catalyst, allowing for its removal through filtration.[6]
-
-
Final Disposal: The collected ruthenium waste should be disposed of through your institution's hazardous waste management program. Contact your environmental health and safety (EHS) office for specific guidelines.
Catalyst Storage
Proper storage is critical for maintaining the catalyst's activity and ensuring safety.
| Parameter | Condition |
| Long-term Storage | Store under an inert gas in a cold place (2 - 8 °C).[2] |
| Short-term Storage | Store under an inert gas at ambient temperature.[2] |
| General Conditions | Keep in a tightly sealed container in a dry, well-ventilated area. |
Experimental Workflow and Safety Protocol
The following diagram outlines the logical flow for safely handling this compound throughout a typical experimental procedure.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
